molecular formula C5H11Cl2N3 B586994 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride CAS No. 1189950-55-7

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B586994
CAS No.: 1189950-55-7
M. Wt: 184.064
InChI Key: MOUVQIJWMDHVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a chemical building block for research and development. This dihydrochloride salt form may offer advantages such as improved solubility and stability in aqueous solutions compared to the free base, facilitating its use in various experimental conditions. As a substituted pyrazole derivative, this compound is a valuable precursor in synthetic organic chemistry, particularly in the construction of more complex heterocyclic systems and active pharmaceutical ingredients (APIs). Researchers utilize this and related pyrazole amines in the development of novel compounds for various fields. The compound must be stored in a cool, dark place under an inert atmosphere. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets should be consulted before handling. Disclaimer of Medical Use: This chemical is for research purposes only. It is not intended for human consumption, medical treatment, or diagnostic use. The information presented is based on data from structurally related compounds and should be verified through further laboratory analysis.

Properties

IUPAC Name

1,5-dimethylpyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-4-5(6)3-7-8(4)2;;/h3H,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUVQIJWMDHVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660028
Record name 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147211-80-0
Record name 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a heterocyclic amine of interest in medicinal chemistry and drug discovery. As a pyrazole derivative, it belongs to a class of compounds known for a wide range of biological activities. The dihydrochloride salt form generally confers increased aqueous solubility and stability, making it a suitable candidate for formulation and biological testing. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines experimental protocols for their determination, and situates its potential therapeutic relevance within a key signaling pathway.

Core Physical and Chemical Properties

Quantitative experimental data for 1,5-Dimethyl-1H-pyrazol-4-amine in its dihydrochloride form is not extensively available in publicly accessible literature. The data presented below is a compilation from various sources for the free base and the hydrochloride salt, which can serve as a valuable reference. It is important to note that the properties of the dihydrochloride salt may differ.

Table 1: Physical and Chemical Properties of 1,5-Dimethyl-1H-pyrazol-4-amine and its Hydrochloride Salt

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₅H₁₁Cl₂N₃N/A
Molecular Weight 184.07 g/mol N/A
Appearance Solid (form may vary)General Observation
Melting Point Not explicitly reported for the dihydrochloride.N/A
Boiling Point Not explicitly reported for the dihydrochloride.N/A
Solubility Enhanced solubility in aqueous solutions is expected for the dihydrochloride salt. Specific quantitative data is not available.General chemical principles
pKa Not explicitly reported for the dihydrochloride. Two pKa values corresponding to the two protonated amine groups are expected.N/A

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to determine the key physical properties of this compound.

Synthesis of this compound

A general synthesis strategy for 4-aminopyrazole derivatives involves the cyclization of a β-ketonitrile with a hydrazine derivative, followed by salt formation. A plausible synthetic workflow is outlined below.

Workflow for the Synthesis of this compound

G Start Starting Materials: - 1,5-Dimethyl-4-nitro-1H-pyrazole - Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Reduction Reduction of Nitro Group Start->Reduction Isolation Isolation of 1,5-Dimethyl-1H-pyrazol-4-amine (Free Base) Reduction->Isolation Salt_Formation Salt Formation with excess HCl in a suitable solvent (e.g., Ethanol or Diethyl Ether) Isolation->Salt_Formation Final_Product 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride Salt_Formation->Final_Product G Sample_Prep Sample Preparation: - Finely powder the crystalline solid. - Pack into a capillary tube. Apparatus Melting Point Apparatus Sample_Prep->Apparatus Heating Gradual Heating Apparatus->Heating Observation Observe for melting Heating->Observation Record Record Temperature Range (Onset to complete melting) Observation->Record G Start Prepare a saturated solution of the compound in the chosen solvent at a specific temperature. Equilibration Equilibrate the solution for a sufficient time (e.g., 24 hours) with continuous stirring. Start->Equilibration Separation Separate the solid and liquid phases (e.g., by centrifugation or filtration). Equilibration->Separation Analysis Quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). Separation->Analysis G Solution_Prep Prepare a solution of the compound in water or a co-solvent system. Titration Titrate with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH. Solution_Prep->Titration Data_Collection Record pH as a function of the volume of titrant added. Titration->Data_Collection Analysis Plot the titration curve and its derivative to determine the equivalence points and pKa values. Data_Collection->Analysis G cluster_G1_S_phase G1/S Phase Transition Cyclin_E Cyclin E CDK2_Cyclin_E CDK2/Cyclin E (Active Complex) Cyclin_E->CDK2_Cyclin_E Activates CDK2 CDK2 CDK2->CDK2_Cyclin_E Rb Rb CDK2_Cyclin_E->Rb Phosphorylates p21_p27 p21/p27 (CDK Inhibitors) p21_p27->CDK2_Cyclin_E E2F E2F Rb->E2F Inhibits pRb p-Rb S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., 1,5-Dimethyl-1H-pyrazol-4-amine derivatives) Pyrazole_Inhibitor->CDK2_Cyclin_E Inhibits

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular properties of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride, a compound of interest in various research and development applications.

Core Molecular Data

The fundamental molecular characteristics of 1,5-Dimethyl-1H-pyrazol-4-amine and its dihydrochloride salt are summarized below. The dihydrochloride form is created by the addition of two equivalents of hydrogen chloride (HCl) to the parent amine.

Attribute1,5-Dimethyl-1H-pyrazol-4-amine (Free Base)This compound
Molecular Formula C₅H₉N₃[1]C₅H₁₁Cl₂N₃ (or C₅H₉N₃ · 2HCl)
Molecular Weight 111.15 g/mol [1]184.07 g/mol

Note: The molecular weight of the dihydrochloride is calculated by adding the molecular weight of the free base to the molecular weight of two molecules of HCl (36.46 g/mol each).[2][3]

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of pyrazole derivatives are extensive in the scientific literature. A generalized workflow for the synthesis of a substituted pyrazole amine followed by its conversion to a hydrochloride salt is outlined below.

experimental_workflow cluster_synthesis Synthesis of Free Base cluster_salt_formation Salt Formation start Starting Materials (e.g., hydrazine derivative, diketone) reaction Cyclocondensation Reaction (Solvent, Catalyst, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification characterization1 Characterization of Free Base (NMR, MS, IR) purification->characterization1 free_base Isolated Free Base (1,5-Dimethyl-1H-pyrazol-4-amine) characterization1->free_base Proceed to Salt Formation dissolution Dissolution in Anhydrous Solvent (e.g., Ether, Dioxane) free_base->dissolution hcl_addition Addition of HCl (Anhydrous, e.g., HCl in Ether) dissolution->hcl_addition precipitation Precipitation of Dihydrochloride Salt hcl_addition->precipitation isolation Isolation (Filtration, Washing, Drying) precipitation->isolation characterization2 Characterization of Dihydrochloride (Melting Point, Elemental Analysis) isolation->characterization2

Generalized workflow for pyrazole amine synthesis and salt formation.

Signaling Pathway Context

Substituted pyrazoles are known to interact with a variety of biological targets. While the specific pathways for 1,5-Dimethyl-1H-pyrazol-4-amine are application-dependent, a hypothetical interaction with a generic kinase signaling pathway, a common target for pyrazole-containing drugs, is illustrated below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates dna DNA transcription_factor->dna Translocates & Binds gene_expression Gene Expression (Proliferation, Survival) dna->gene_expression ligand Growth Factor ligand->receptor Binds inhibitor 1,5-Dimethyl-1H-pyrazol-4-amine (Hypothetical Inhibitor) inhibitor->kinase1 Inhibits

Hypothetical inhibition of a kinase pathway by a pyrazole compound.

References

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods and data used to elucidate the structure of this compound. It covers the synthesis, salt formation, and detailed spectroscopic analysis required for unambiguous structure confirmation.

Physicochemical Properties

1,5-Dimethyl-1H-pyrazol-4-amine and its dihydrochloride salt are key chemical entities with distinct properties. The dihydrochloride form enhances solubility, which is often advantageous for biological and pharmaceutical applications.

Property1,5-Dimethyl-1H-pyrazol-4-amine (Free Base)This compound
CAS Number 121983-36-6[1]1185302-88-8 (Monohydrochloride)[2]
Molecular Formula C₅H₉N₃[1]C₅H₉N₃·2HCl[3]
Molecular Weight 111.15 g/mol [1]184.07 g/mol (for Dihydrochloride)[3]
IUPAC Name 1,5-dimethylpyrazol-4-amine[1]1,5-dimethylpyrazol-4-amine;dihydrochloride
Appearance Not specifiedOff-white solid
Purity >95%>95%

Synthesis and Salt Formation

The synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine can be achieved through established methods for pyrazole ring formation, such as the Knorr pyrazole synthesis. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.

Experimental Protocols

Protocol 2.1: Synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine (Free Base)

This protocol is a generalized adaptation of the Knorr pyrazole synthesis.

  • Reaction Setup: To a solution of a suitable β-ketoester precursor in ethanol, add 1.2 equivalents of methylhydrazine.

  • Condensation: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization and Amination: The intermediate hydrazone undergoes intramolecular cyclization. Subsequent chemical steps are required to introduce the amine group at the C4 position, followed by N-methylation at the N1 position.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 1,5-Dimethyl-1H-pyrazol-4-amine free base.

Protocol 2.2: Formation of this compound

This protocol is based on general methods for the formation of amine salts.[4]

  • Dissolution: Dissolve the purified 1,5-Dimethyl-1H-pyrazol-4-amine free base in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (at least 2 equivalents) in the same solvent dropwise with stirring.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a solid.

Synthesis Workflow

G Synthesis and Salt Formation Workflow A β-Ketoester + Methylhydrazine B Condensation & Cyclization (Knorr Synthesis) A->B Heat, Ethanol C 1,5-Dimethyl-1H-pyrazol-4-amine (Free Base) B->C Purification D Dissolution in Solvent C->D E Addition of 2 eq. HCl D->E F Precipitation & Isolation E->F G 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride F->G

Caption: Workflow for the synthesis and conversion to the dihydrochloride salt.

Spectroscopic Analysis

A combination of NMR, IR, and Mass Spectrometry is essential for the complete structure elucidation of the target molecule. While full experimental spectra are not publicly available, data for the free base is noted to exist in spectral databases.[1] The following sections detail the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. A Certificate of Analysis for the dihydrochloride salt confirms that ¹H-NMR is used for its identification.[3]

Expected ¹H-NMR Data (Free Base, CDCl₃, 400 MHz)

  • ¹H-NMR: The spectrum is expected to show three distinct signals:

    • A singlet for the C5-methyl protons.

    • A singlet for the N1-methyl protons.

    • A singlet for the C3-proton on the pyrazole ring.

    • A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O. The dihydrochloride salt would exhibit downfield shifts for protons near the protonated amine and pyrazole nitrogens.

Expected ¹³C-NMR Data (Free Base, CDCl₃, 100 MHz)

  • ¹³C-NMR: The spectrum should display five signals corresponding to the five carbon atoms:

    • Two signals for the two distinct methyl carbons (C5-CH₃ and N1-CH₃).

    • Three signals for the pyrazole ring carbons (C3, C4, and C5).

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
C5-CH₃ ~2.2 - 2.4~10 - 15Singlet
N1-CH₃ ~3.6 - 3.8~35 - 40Singlet
C3-H ~7.2 - 7.4~130 - 135Singlet
C4-NH₂ ~3.5 - 4.5 (broad)-Singlet
C 3-~130 - 135-
C 4-NH₂-~125 - 130-
C 5-CH₃-~140 - 145-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by the following absorption bands. Data is inferred from related pyrazole structures.[5][6]

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200N-H stretchPrimary Amine (-NH₂)
3100 - 3000C-H stretchAromatic (pyrazole ring)
2980 - 2850C-H stretchAliphatic (methyl groups)
2800 - 2400N-H stretch (broad)Ammonium salt (-NH₃⁺)
~1650 - 1550C=C and C=N stretchPyrazole ring
~1450C-H bendMethyl groups
~1380C-N stretchAromatic amine
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. GC-MS data for the free base (CAS 121983-36-6) is available from NIST/Wiley, confirming its use in characterization.[1]

Expected Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): A prominent peak at m/z = 111, corresponding to the molecular weight of the free base, C₅H₉N₃.

  • Key Fragments: Fragmentation may involve the loss of methyl groups or parts of the pyrazole ring.

    • m/z = 96: [M - CH₃]⁺

    • m/z = 82: [M - HCN - H]⁺

    • Other fragments corresponding to the stable pyrazole ring structure.

Structure Elucidation Logic

The definitive identification of this compound is achieved by integrating the data from multiple analytical techniques.

G Structure Elucidation Logic cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation A Synthesized Compound MS Mass Spec (MS) - Molecular Weight - Formula A->MS IR Infrared (IR) - Functional Groups (Amine, Methyl, Ring) A->IR NMR NMR (¹H, ¹³C) - Atom Connectivity - Isomer Differentiation A->NMR C Structure Confirmed: 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride MS->C IR->C NMR->C

Caption: The logical workflow for structure elucidation.

The combination of these methods provides a complete picture:

  • Mass Spectrometry confirms the molecular formula of the free base is C₅H₉N₃.

  • IR Spectroscopy confirms the presence of a primary amine, methyl groups, and a pyrazole ring structure. The broad absorptions in the 2400-2800 cm⁻¹ range would confirm the ammonium salt in the dihydrochloride form.

  • NMR Spectroscopy is crucial for determining the specific isomer. The presence of two methyl singlets and one aromatic proton singlet, along with their distinct chemical shifts, confirms the 1,5-dimethyl substitution pattern and distinguishes it from other isomers like 1,3-dimethyl or 3,5-dimethyl-pyrazol-4-amine.

This integrated approach ensures the unambiguous structural assignment of this compound, providing a solid foundation for its use in research and development.

References

Navigating the Solubility Landscape of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility profile of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, providing essential data, experimental methodologies, and visual representations to facilitate its use in further applications.

Core Concepts: Understanding Solubility

Solubility, a critical physicochemical parameter, dictates the bioavailability and efficacy of an active pharmaceutical ingredient (API). It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. For ionizable compounds such as this compound, solubility is significantly influenced by the pH of the aqueous medium. The dihydrochloride salt form of this pyrazole derivative is anticipated to enhance its aqueous solubility compared to the free base.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in various aqueous and organic solvents is not extensively reported in publicly available literature. However, based on the general characteristics of similar pyrazole derivatives and their hydrochloride salts, a qualitative solubility profile can be inferred. The closely related compound, 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride, is described as being soluble in water and organic solvents.[1] It is also known that the dihydrochloride salt form of pyrazole derivatives generally enhances their solubility.

To provide a practical reference, the following table summarizes the expected qualitative solubility. Researchers are strongly encouraged to determine quantitative solubility experimentally for their specific applications.

Solvent ClassSolventExpected Solubility
Aqueous Water (pH-dependent)Soluble
Phosphate Buffered Saline (PBS)Soluble
Polar Protic MethanolSoluble
EthanolSoluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble
N,N-Dimethylformamide (DMF)Soluble
Non-Polar TolueneSparingly Soluble
HexaneInsoluble

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for successful drug development. The following are standard experimental protocols for assessing both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, PBS at various pH values, or organic solvents) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed in units such as mg/mL or g/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature A->B C Centrifuge or filter B->C D Quantify concentration by HPLC/LC-MS C->D

Shake-Flask Method Workflow
Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation event, which is often more relevant to early drug discovery screening.

Methodology:

  • Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a highly solubilizing organic solvent, typically DMSO.

  • Addition to Aqueous Buffer: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., PBS) with vigorous mixing.

  • Incubation: The solution is incubated for a short period (e.g., 1-2 hours) at a specific temperature.

  • Precipitate Removal: Any precipitate formed is removed by filtration or centrifugation.

  • Quantification: The concentration of the compound in the clear aqueous phase is determined by a suitable analytical method.

Relevance in Signaling Pathways

Pyrazole derivatives are known to be active as inhibitors of various protein kinases, playing a role in modulating cellular signaling pathways. For instance, some pyrazole-based compounds have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth, proliferation, and survival.

The following diagram illustrates a simplified representation of the PI3K signaling pathway, a potential target for pyrazole derivatives.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription (Cell Growth, Proliferation, Survival) mTOR->Transcription

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 1,5-dimethyl-1H-pyrazol-4-amine. This information is crucial for the structural elucidation, purity assessment, and characterization of this heterocyclic amine, a potential building block in medicinal chemistry and drug discovery. The data presented herein is generated using computational prediction tools, offering a valuable reference for experimental work.

Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for 1,5-dimethyl-1H-pyrazol-4-amine are summarized below. These values were obtained using a combination of established prediction algorithms and databases, which employ methods such as HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning, and density functional theory (DFT) calculations.[1][2][3] It is important to note that predicted values may vary slightly from experimental results depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,5-dimethyl-1H-pyrazol-4-amine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N1-CH₃3.6 - 3.8Singlet3H
C5-CH₃2.1 - 2.3Singlet3H
C3-H7.2 - 7.4Singlet1H
NH₂3.5 - 4.5 (broad)Singlet2H

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,5-dimethyl-1H-pyrazol-4-amine

Carbon AtomPredicted Chemical Shift (δ, ppm)
C3125 - 130
C4118 - 122
C5140 - 145
N1-CH₃35 - 40
C5-CH₃10 - 15

Experimental Protocols

To acquire experimental NMR data for 1,5-dimethyl-1H-pyrazol-4-amine, the following general protocol can be employed. The specific parameters may be optimized based on the available instrumentation and sample characteristics.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for similar heterocyclic compounds include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD).[4] The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those in the amine group.

  • Concentration: Prepare a solution with a concentration typically in the range of 5-20 mg/mL.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Nuclei: Acquire both ¹H and ¹³C NMR spectra.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16-64 scans are often adequate.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A wider spectral width is needed for ¹³C (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A shorter relaxation delay (e.g., 2 seconds) is common.

    • Number of Scans: A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. This can range from several hundred to several thousand scans.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline to be flat.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

Logical Workflow for NMR-based Structure Elucidation

The following diagram illustrates a typical workflow for utilizing predicted and experimental NMR data for the structural elucidation of a small molecule like 1,5-dimethyl-1H-pyrazol-4-amine.

NMR_Workflow cluster_prediction Computational Prediction cluster_experimental Experimental Analysis cluster_analysis Data Analysis and Verification start Propose Chemical Structure (1,5-dimethyl-1H-pyrazol-4-amine) predict_nmr Predict 1H and 13C NMR Spectra (e.g., using ChemDraw, Mnova, ACD/Labs) start->predict_nmr compare_data Compare Predicted vs. Experimental Data predict_nmr->compare_data prep_sample Sample Preparation (Dissolve in Deuterated Solvent) acquire_spectra Acquire NMR Spectra (1H, 13C, and optionally 2D NMR) prep_sample->acquire_spectra process_data Process NMR Data (FT, Phasing, Baseline Correction) acquire_spectra->process_data process_data->compare_data assign_peaks Assign Resonances to Specific Atoms compare_data->assign_peaks structure_verification Structure Verification/Elucidation assign_peaks->structure_verification final_report final_report structure_verification->final_report Final Report

Caption: Workflow for NMR Prediction and Structure Verification.

This guide provides a foundational understanding of the expected NMR characteristics of 1,5-dimethyl-1H-pyrazol-4-amine and a practical framework for its experimental verification. The combination of computational prediction and experimental spectroscopy is a powerful approach in modern chemical research and drug development. There are numerous software packages and web servers available for predicting NMR spectra, including but not limited to ChemAxon's NMR Predictor, Mnova, ACD/Labs, and online platforms like nmrshiftdb2.[5][6][7]

References

The Prolific Pyrazole Scaffold: A Technical Guide to Its Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable synthetic versatility and ability to engage in diverse non-covalent interactions have led to the development of numerous therapeutic agents across a wide range of diseases.[3][4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant effects.[5][6][7] This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole derivatives, presenting quantitative data for structure-activity relationship (SAR) analysis, detailing common experimental validation protocols, and visualizing the complex biological systems in which these compounds operate. The information compiled herein aims to serve as a critical resource for professionals engaged in the discovery and development of next-generation pyrazole-based therapeutics.

Introduction: The Versatility of the Pyrazole Core

The pyrazole ring is a cornerstone of modern drug discovery, found in blockbuster drugs like the anti-inflammatory agent celecoxib, the kinase inhibitor ruxolitinib, and the erectile dysfunction treatment sildenafil.[1][8] Its success stems from its unique physicochemical properties. The pyrazole core can act as a bioisosteric replacement for other aromatic rings, such as benzene or other heterocycles, often improving properties like solubility and metabolic stability.[9] The two nitrogen atoms provide sites for hydrogen bonding, acting as both donors (N-H) and acceptors (pyridine-like N), enabling precise interactions within biological target binding sites.[3][9] This inherent adaptability has allowed medicinal chemists to design pyrazole derivatives that potently and selectively modulate a wide array of enzymes, receptors, and signaling pathways.

Key Therapeutic Areas and Molecular Targets

Pyrazole derivatives have been successfully developed to target a multitude of proteins implicated in various disease states. The following sections delineate the primary therapeutic areas and their associated molecular targets.

Anti-inflammatory and Analgesic Agents

The anti-inflammatory properties of pyrazoles are among their most well-documented activities, with several derivatives functioning as potent inhibitors of enzymes in the arachidonic acid cascade.[10][11]

  • Cyclooxygenase (COX) Enzymes: The selective inhibition of COX-2 over COX-1 is a hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs), reducing gastrointestinal side effects.[10] Pyrazole derivatives, most notably Celecoxib, have been designed to achieve high COX-2 selectivity.[10]

  • Lipoxygenase (LOX): Other pyrazoles have been developed as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of pro-inflammatory leukotrienes. Dual COX/LOX inhibitors represent a promising strategy for broader anti-inflammatory efficacy.[10]

  • Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a critical regulator of inflammatory gene expression. Some pyrazole compounds have been shown to suppress this pathway, thereby modulating the production of inflammatory cytokines like TNF-α and IL-6.[10]

.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX LOX Arachidonic_Acid->LOX Prostaglandins_Thromboxane Prostaglandins, Thromboxane COX1->Prostaglandins_Thromboxane Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Thromboxane->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Inflammation_Allergy Inflammation, Allergy Leukotrienes->Inflammation_Allergy Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX2 Inhibition G Growth_Factor Growth Factor RTK RTK (EGFR, VEGFR) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Pyrazole_Derivatives Pyrazole-Based Kinase Inhibitors Pyrazole_Derivatives->RTK Inhibition Pyrazole_Derivatives->RAF Inhibition Pyrazole_Derivatives->PI3K Inhibition Pyrazole_Derivatives->AKT Inhibition G Start Synthesis of Pyrazole Library Step1 In Vitro Screening (e.g., Kinase Assay, Antimicrobial Assay) Start->Step1 Step2 Cell-Based Assays (e.g., MTT for Cytotoxicity, Anti-inflammatory Assays) Step1->Step2 Identify Hits Step3 Hit-to-Lead Optimization (SAR Studies) Step2->Step3 Confirm Cellular Activity Step3->Step2 Iterative Design Step4 In Vivo Animal Models (e.g., Tumor Xenograft, Carrageenan-induced Edema) Step3->Step4 Select Lead Compound Step5 ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) Step4->Step5 Evaluate Efficacy End Preclinical Candidate Step5->End Assess Drug-like Properties

References

Navigating the Nuances of Hygroscopic Amine Salts: An In-depth Technical Guide to Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hygroscopic amine salts, a common class of active pharmaceutical ingredients (APIs), present a significant challenge in drug development due to their propensity to absorb atmospheric moisture. This moisture uptake can trigger a cascade of deleterious effects, compromising the stability, efficacy, and manufacturability of the final drug product. This in-depth guide provides a comprehensive overview of the core principles and protocols for the effective handling and storage of these sensitive compounds, ensuring product integrity from laboratory to patient.

The Impact of Moisture on Amine Salts

The interaction of water with hygroscopic amine salts can initiate a range of physical and chemical changes, significantly impacting the quality of the API and the final drug product.[1]

Physical Changes:

  • Deliquescence: The absorption of enough water to dissolve the solid and form a liquid solution.

  • Caking and Agglomeration: The formation of clumps or solid masses, which negatively affects powder flow, blend uniformity, and processing.[2]

  • Polymorphic Transformation: Moisture can induce changes in the crystal lattice structure, potentially altering solubility, bioavailability, and stability.

  • Mechanical Properties: Changes in moisture content can affect tablet hardness, friability, and disintegration times.

Chemical Degradation:

  • Hydrolysis: The cleavage of chemical bonds by water is a primary degradation pathway for many amine salts, particularly those with susceptible functional groups like esters and amides.[3] This can lead to a loss of potency and the formation of impurities.

  • Oxidation: The presence of moisture can accelerate oxidative degradation, especially in the presence of oxygen and trace metal ions.[4][5] This can lead to the formation of colored degradants and a decrease in the active ingredient's concentration.

  • Disproportionation: For salts of weak bases, moisture can facilitate the conversion of the salt back to its less soluble free base form, impacting dissolution and bioavailability.[6]

Characterizing Hygroscopicity: Experimental Protocols

A thorough understanding of a salt's hygroscopic behavior is crucial for developing appropriate control strategies.[7] Several standardized methods are employed to quantify moisture sorption.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled profile of relative humidity (RH) at a constant temperature.[8] This method provides detailed information on moisture sorption and desorption kinetics, the critical relative humidity (CRH), and the formation of hydrates.

Detailed Experimental Protocol for DVS:

  • Sample Preparation: A small amount of the amine salt (typically 5-15 mg) is accurately weighed and placed into the DVS instrument's sample pan.[1]

  • Drying: The sample is initially dried by exposure to 0% RH until a stable mass is achieved. This establishes a baseline dry weight.

  • Sorption Phase: The RH is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold).

  • Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to assess the reversibility of water uptake and identify any hysteresis.

  • Data Analysis: The change in mass at each RH step is plotted against the RH to generate a moisture sorption isotherm. The CRH is identified as the RH at which a sharp increase in moisture uptake occurs.

European Pharmacopoeia (Ph. Eur.) Static Method

This classic method provides a straightforward classification of a substance's hygroscopicity based on its weight gain after 24 hours at a specific high-humidity condition.

Detailed Experimental Protocol for Ph. Eur. Method:

  • Sample Preparation: An accurately weighed sample of the substance (typically 0.1-0.3 g) is placed in a tared, open container.[1]

  • Exposure: The container with the sample is placed in a desiccator containing a saturated solution of ammonium chloride, which maintains a constant relative humidity of approximately 80 ± 2% RH at 25 °C.[1]

  • Equilibration: The sample is stored under these conditions for 24 hours.

  • Final Weighing: After 24 hours, the container is closed, removed from the desiccator, and immediately weighed to determine the final mass.

  • Calculation and Classification: The percentage increase in mass is calculated. The substance is then classified according to the European Pharmacopoeia criteria.

Quantitative Hygroscopicity Data

Table 1: European Pharmacopoeia Classification of Hygroscopicity [9]

ClassificationWeight Gain (% w/w) after 24h at 80% RH / 25°C
Non-hygroscopic< 0.2
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15
DeliquescentSufficient water is absorbed to form a liquid

Table 2: Critical Relative Humidity (CRH) of Selected Pharmaceutical Salts

CompoundSalt FormCRH (%) at 25°CReference
BerberineChlorideHygroscopic[10]
PalmatineChlorideHygroscopic[10]
AdiphenineHydrochlorideHygroscopic[10]
NaloxoneHydrochloride Dihydrate~15% (onset of significant uptake)[8]
BedaquilineHydrochloride>2% weight gain at 75% RH[11]
BedaquilineMalonate>2% weight gain at 75% RH[11]
BedaquilineBenzoate<2% weight gain at 75% RH[11]
BedaquilineNicotinate<2% weight gain at 75% RH[11]

Table 3: Moisture Sorption Data for Selected Pharmaceutical Compounds

CompoundConditionsMoisture Uptake (% w/w)Reference
Naloxone Hydrochloride Dihydrate25°C / 95% RH~9.6%[8]
Bedaquiline Hydrochloride150 days at 75% RH>2%[11]
Bedaquiline Malonate150 days at 75% RH>2%[11]
Carvedilol Phosphate25°C / 90% RH~12%[12]
Magnesium Chloride Hexahydrate25°C / 83% RHDeliquesced in 160 min[13]

Chemical Degradation Pathways

Understanding the mechanisms by which amine salts degrade in the presence of water is essential for developing effective stabilization strategies.

Hydrolysis

Hydrolysis involves the reaction of a molecule with water, leading to the cleavage of a chemical bond.[3] For amine salts, this is particularly relevant for compounds containing ester, amide, or other hydrolytically labile functional groups. The process is often catalyzed by acidic or basic conditions.[14]

Hydrolysis_Mechanism

Oxidative Degradation

Oxidative degradation of amine salts can be initiated by atmospheric oxygen, often accelerated by the presence of moisture, light, and metal ions.[4] The process can involve complex radical chain reactions, leading to a variety of degradation products.[4][5] Key pathways include the formation of N-oxides, dealkylation, and fragmentation of the molecule.[4][5]

Oxidation_Pathway

Handling and Storage Protocols

A systematic approach to handling and storing hygroscopic amine salts is essential to mitigate the risks associated with moisture uptake. The following workflow outlines key decision points and control strategies.

Hygroscopicity_Workflow

Environmental Controls

Maintaining a controlled, low-humidity environment is the first line of defense.[15]

  • Manufacturing and Handling Areas: Processing steps such as weighing, milling, and blending should be performed in areas with controlled relative humidity, ideally below the CRH of the amine salt.

  • Storage: Amine salts should be stored in well-sealed containers in a climate-controlled warehouse or dedicated low-humidity cabinets.

Packaging Solutions

The choice of packaging is critical to protect the amine salt from moisture ingress during storage and transport.[16]

Table 4: Comparison of Packaging Materials for Moisture Protection

Packaging MaterialMoisture Barrier PropertiesAdvantagesDisadvantages
HDPE Bottles GoodCost-effective, widely availableModerate moisture vapor transmission rate (MVTR)
Glass Bottles ExcellentVery low MVTR, inertBreakable, heavier, higher cost
Aluminum Blisters Excellent (near-hermetic)Provides individual dose protection from moisture and lightHigher cost, less flexible for different dose counts
Foil-Lined Bags ExcellentFlexible, good for bulk storageCan be punctured, requires proper sealing
Use of Desiccants

Desiccants are drying agents that are co-packaged with the drug product to absorb any moisture within the container headspace and any moisture that may ingress over time.

Table 5: Common Desiccants Used in Pharmaceutical Packaging

Desiccant TypeAdsorption CharacteristicsBest For
Silica Gel High capacity at high RH, cost-effectiveGeneral purpose, effective in a wide range of conditions
Molecular Sieve High capacity at low RH, rapid adsorptionHighly sensitive drugs requiring a very dry environment
Activated Carbon Adsorbs odors and volatile organic compoundsProducts with odor concerns, in combination with other desiccants

The selection of the appropriate desiccant and its quantity depends on several factors, including the hygroscopicity of the amine salt, the volume of the container, the MVTR of the packaging, and the desired shelf life.

Decision-Making for Storage and Packaging

The following decision tree provides a logical framework for selecting appropriate storage and packaging controls based on the hygroscopicity of the amine salt.

Storage_Decision_Tree

Conclusion

The successful development and commercialization of drug products containing hygroscopic amine salts hinge on a comprehensive understanding and control of their interaction with moisture. A proactive approach, incorporating thorough hygroscopicity characterization, science-based selection of packaging and desiccants, and controlled environmental conditions for handling and storage, is paramount. By implementing the protocols and strategies outlined in this guide, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with hygroscopicity, ensuring the delivery of safe, stable, and efficacious medicines.

References

In-Depth Technical Guide: Known Hazards and Toxicity of Dimethyl-Pyrazol-Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and toxicological data associated with dimethyl-pyrazol-amine compounds. The information presented is intended to support researchers, scientists, and drug development professionals in the safe handling and evaluation of these molecules. This document summarizes available quantitative toxicity data, details relevant experimental methodologies, and visualizes key toxicological pathways.

Executive Summary

Dimethyl-pyrazol-amine compounds, a class of heterocyclic amines, are utilized as building blocks in the synthesis of various biologically active molecules. While their diverse pharmacological potential is an area of active research, a thorough understanding of their inherent toxicity is paramount for safe laboratory handling and for predicting potential adverse effects in downstream applications. This guide consolidates toxicological data from various sources, focusing on acute toxicity, cytotoxicity, and mechanisms of toxicity. The available data primarily centers on 3,5-dimethylpyrazole, with more limited information on other isomers such as 1,3-dimethyl-1H-pyrazol-5-amine.

Acute Toxicity

Acute toxicity data provides insights into the potential dangers of short-term exposure to a substance. The most common metric is the median lethal dose (LD50), the dose required to kill half the members of a tested population.

Quantitative Acute Toxicity Data

The following table summarizes the available quantitative acute toxicity data for dimethyl-pyrazol-amine compounds.

CompoundTest SpeciesRoute of AdministrationLD50Reference
3,5-DimethylpyrazoleMouseOral1060 mg/kg[1]
3,5-DimethylpyrazoleMouseIntraperitoneal570 mg/kg[1]
3,5-DimethylpyrazoleRatOral> 500 mg/kg[1]
3,5-DimethylpyrazoleRatDermal> 2000 mg/kg[2]

Note: For 1,3-Dimethyl-1H-pyrazol-5-amine, no quantitative LD50 values were found in the reviewed literature. However, safety data sheets (SDS) indicate that it is a skin and eye irritant and may be harmful if swallowed or inhaled[3].

Cytotoxicity

Cytotoxicity assays are crucial for assessing the toxicity of a compound at the cellular level. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

In Vitro Cytotoxicity Data

Several studies have investigated the cytotoxic effects of various pyrazole derivatives against different cancer cell lines. While not all of these are dimethyl-pyrazol-amine compounds, the data provides a broader context for the potential cytotoxicity of this chemical class.

Compound TypeCell LineIC50 (µM)Reference
Pyrazole Derivatives (General)Various Cancer Cell LinesVaries widely[2][4][5][6][7]
Pyrazole-based chalcone hybridsOSCC cell linesPotent tumor-specific cytotoxicity[2]
Pyrazolyl oxalamide derivativesTHP-1, PC-3, SH-SY5Y cellsGenerally low cytotoxicity (1-100 µM)[8]

It is important to note that the cytotoxicity of pyrazole derivatives can be highly dependent on the specific substitutions on the pyrazole ring and the target cell line[4].

Mechanisms of Toxicity

The toxicity of pyrazole compounds can be attributed to several mechanisms, with hepatotoxicity being a significant concern.

Hepatotoxicity and Cytochrome P450 Interaction

Pyrazole and its derivatives are known to interact with the cytochrome P450 (CYP) enzyme system in the liver[9][10][11]. This interaction can lead to both induction and inhibition of CYP enzymes, which can have significant toxicological consequences.

  • CYP Induction: Pyrazole compounds can induce the expression of certain CYP isozymes, such as CYP2E1[9][10][11]. Increased levels of these enzymes can enhance the metabolic activation of other xenobiotics into toxic metabolites, potentially leading to liver injury[12].

  • CYP Inhibition: Conversely, some pyrazole derivatives can act as inhibitors of CYP enzymes. This can lead to drug-drug interactions by slowing the metabolism of co-administered drugs, potentially increasing their plasma concentrations to toxic levels.

The following diagram illustrates the role of pyrazole compounds in modulating cytochrome P450 activity, which can contribute to hepatotoxicity.

CYP450_Interaction cluster_0 Mechanism of Pyrazole-Induced Hepatotoxicity Pyrazole Dimethyl-Pyrazol-Amine Compounds CYP_Induction Induction of CYP450 Enzymes (e.g., CYP2E1) Pyrazole->CYP_Induction CYP_Inhibition Inhibition of CYP450 Enzymes Pyrazole->CYP_Inhibition Metabolism Altered Metabolism of Xenobiotics/Drugs CYP_Induction->Metabolism CYP_Inhibition->Metabolism Toxic_Metabolites Increased Production of Toxic Metabolites Metabolism->Toxic_Metabolites Drug_Accumulation Decreased Metabolism and Accumulation of Drugs Metabolism->Drug_Accumulation Hepatotoxicity Hepatotoxicity Toxic_Metabolites->Hepatotoxicity Drug_Accumulation->Hepatotoxicity

Figure 1: Role of Dimethyl-Pyrazol-Amine Compounds in Cytochrome P450 Modulation and Hepatotoxicity.
Other Toxicological Concerns

  • Genotoxicity: Some pyrazole derivatives have been shown to possess genotoxic potential[13]. Further investigation is needed to determine the genotoxicity of specific dimethyl-pyrazol-amine compounds.

  • Neurotoxicity: While some pyrazole derivatives have shown neuroprotective effects, others have been associated with neurotoxicity[8][14]. The specific effects on the nervous system are highly structure-dependent.

  • Cardiotoxicity: The potential for cardiotoxicity is a concern for many classes of compounds. Some studies have investigated the cardiovascular effects of pyrazole derivatives, with some showing protective effects and others raising concerns[1][15][16][17].

Experimental Protocols

The following sections detail common experimental methodologies used to assess the toxicity of chemical compounds, which are applicable to the study of dimethyl-pyrazol-amine derivatives.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS) of classification and labelling of chemicals[18][19][20][21][22].

Principle: A stepwise procedure is used with a limited number of animals at each step. The outcome of each step determines the next step: either dosing at a higher or lower dose level or terminating the study.

Experimental Workflow:

OECD_423_Workflow Start Start Dose_Group1 Dose Group 1 (3 animals) at a starting dose Start->Dose_Group1 Observe_14d Observe for 14 days (mortality, clinical signs, body weight) Dose_Group1->Observe_14d Mortality_Check1 Mortality? Observe_14d->Mortality_Check1 Dose_Lower Dose new group at lower dose level Mortality_Check1->Dose_Lower Yes Dose_Higher Dose new group at higher dose level Mortality_Check1->Dose_Higher No Observe_14d_2 Observe for 14 days Dose_Lower->Observe_14d_2 Dose_Higher->Observe_14d_2 Stop_Test Stop Test & Classify Substance Mortality_Check2 Mortality? Mortality_Check2->Stop_Test Observe_14d_2->Mortality_Check2

Figure 2: General Workflow for OECD Guideline 423 Acute Oral Toxicity Study.

Key Parameters:

  • Test Animals: Typically rats, with a preference for females.

  • Housing and Feeding: Standard laboratory conditions.

  • Dose Levels: A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Administration: A single oral dose is administered via gavage.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight over a 14-day period.

  • Pathology: Gross necropsy is performed on all animals at the end of the study.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity[5][6][7].

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat cells with varying concentrations of the dimethyl-pyrazol-amine compound Incubate_24h->Treat_Compound Incubate_48_72h Incubate for 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate cell viability and IC50 value Measure_Absorbance->Calculate_Viability

Figure 3: General Workflow for an In Vitro Cytotoxicity (MTT) Assay.

Conclusion

The available toxicological data on dimethyl-pyrazol-amine compounds is currently limited, with the most comprehensive information available for 3,5-dimethylpyrazole. This compound exhibits moderate acute oral toxicity in mice and low acute dermal toxicity in rats. For other isomers like 1,3-dimethyl-1H-pyrazol-5-amine, the primary hazards appear to be irritation, although quantitative data is lacking. The broader class of pyrazole derivatives displays a wide range of cytotoxic activities and can significantly interact with the hepatic cytochrome P450 system, a key mechanism underlying their potential hepatotoxicity.

Researchers and drug development professionals should exercise caution when handling dimethyl-pyrazol-amine compounds, utilizing appropriate personal protective equipment, especially for 1,3-dimethyl-1H-pyrazol-5-amine, which is a known irritant. Further toxicological studies, including the determination of LD50 values for a wider range of isomers and in-depth investigations into their genotoxicity, neurotoxicity, and cardiotoxicity, are warranted to build a more complete safety profile for this class of compounds. The experimental protocols outlined in this guide provide a framework for conducting such essential toxicological evaluations.

References

Mechanism of Action for Pyrazole-Based Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its synthetic accessibility, favorable drug-like properties, and versatile nature have established it as a "privileged structure".[1] Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[3][4] A substantial part of their therapeutic efficacy stems from their ability to act as potent inhibitors of various enzymes.[4] This technical guide provides an in-depth exploration of the mechanisms through which pyrazole-based compounds inhibit key enzyme targets, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Core Mechanisms of Enzyme Inhibition

Pyrazole-based inhibitors can modulate enzyme activity through several mechanisms, primarily categorized as reversible or irreversible inhibition. Reversible inhibitors, which are more common, bind to enzymes via non-covalent interactions and can be classified based on their binding mode relative to the enzyme's substrate.[5]

  • Competitive Inhibition: The inhibitor, often structurally similar to the substrate, competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, it results in an increase in the apparent Michaelis constant (Km) with no change to the maximum velocity (Vmax).[5] Many pyrazole-based inhibitors targeting kinase and dehydrogenase enzymes operate through this mechanism.[6][7]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme.[5] This binding event alters the enzyme's conformation, reducing its catalytic efficiency. This type of inhibition leads to a decrease in Vmax, but the Km remains unchanged.[5]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate (ES) complex, typically at an allosteric site but with different affinities.[5] This form of inhibition affects both Km and Vmax.[5] Some pyrazolone derivatives have been shown to be mixed-type inhibitors of enzymes like xanthine oxidase.

  • Uncompetitive Inhibition: In this rare form of inhibition, the inhibitor binds exclusively to the enzyme-substrate (ES) complex at an allosteric site, leading to a decrease in both Vmax and Km.[5]

The specific mechanism employed by a pyrazole-based inhibitor is dictated by its unique structural features and the topology of the target enzyme's active or allosteric sites.

Key Enzyme Targets and Specific Mechanisms

The versatility of the pyrazole scaffold allows it to be tailored to inhibit a diverse range of enzymes, playing crucial roles in various disease pathologies.

1. Protein Kinases

Protein kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[1][8] Pyrazole-based compounds are prominent as protein kinase inhibitors (PKIs).[8][9]

  • Mechanism: The predominant mechanism is ATP-competitive inhibition .[2] The pyrazole scaffold acts as a hinge-binder, mimicking the adenine portion of ATP and forming crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[7] Different substituents on the pyrazole ring then occupy adjacent hydrophobic pockets, conferring potency and selectivity for specific kinases.[7]

  • Examples: A significant number of FDA-approved PKIs feature a pyrazole core, including Crizotinib, Ruxolitinib, and Encorafenib.[1][2] These drugs target kinases such as Bcr-Abl, JAK, and B-raf, which are critical drivers in various cancers.[1][2] For instance, docking studies of some pyrazole derivatives into the Bcr-Abl crystal structure show the pyridine ring binding to the hinge region, with a nitrogen atom accepting a hydrogen bond from Met318.[7]

2. Cyclooxygenase (COX)

Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a protective role in the gastric mucosa, COX-2 is inducible and upregulated during inflammation.

  • Mechanism: Many pyrazole-containing compounds, most notably Celecoxib, are selective COX-2 inhibitors .[10][11] This selectivity arises from the structural differences between the active sites of the two isoforms. The COX-2 active site is larger and possesses a side pocket that can accommodate the bulky side groups (like the sulfonamide moiety in Celecoxib) present on the pyrazole inhibitors.[3] This specific interaction prevents the binding of arachidonic acid.

  • Therapeutic Relevance: By selectively inhibiting COX-2, these agents reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[11]

3. Xanthine Oxidase (XO)

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and gout.[12]

  • Mechanism: Pyrazole derivatives have been developed as potent XO inhibitors, acting through both competitive and mixed-type inhibition .[13] These inhibitors bind to the active site of XO, which contains a molybdenum cofactor, blocking substrate entry.[13] Molecular docking studies have revealed that key interactions, such as the formation of a salt bridge with Arg880 and a hydrogen bond with Thr1010, are crucial for stabilizing the enzyme-inhibitor complex.

  • Examples: Novel pyrazolone derivatives have demonstrated low micromolar IC50 values against XO. Thiazolo-pyrazolyl derivatives have also shown promising XO inhibitory activity with IC50 values in the range of 6.5-9 µM.[12]

4. Other Enzyme Targets

The inhibitory activity of pyrazole derivatives extends to other enzyme classes:

  • Alcohol Dehydrogenase (ADH): Pyrazole itself is a classic competitive inhibitor of liver alcohol dehydrogenase.[6]

  • Carbonic Anhydrase (CA): Pyrazole derivatives have shown effective inhibition of human carbonic anhydrase isoforms I and II, with Ki values in the low nanomolar range.[14]

  • N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE): As a target for novel antibiotics, this bacterial enzyme is competitively inhibited by pyrazole-based compounds, with the most potent analogs showing IC50 values around 18 µM.[15]

Quantitative Data Summary

The inhibitory potency of various pyrazole-based compounds against their respective enzyme targets is summarized below. IC50 represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while Ki is the inhibition constant.

Inhibitor Class/CompoundTarget EnzymeInhibition TypePotency (IC50 / Ki)Reference
Protein Kinase Inhibitors
Compound 1 (Hybrid)Akt1ATP-CompetitiveIC50 = 61 nM[7]
Compound 6 (Nitro-substituted)Aurora A KinaseATP-CompetitiveIC50 = 0.16 µM[7]
Compound 10 (Pyridine-linked)Bcr-AblATP-CompetitiveIC50 = 10 nM[7]
COX-2 Inhibitors
Compound 11 (Substituted Pyrazole)COX-2CompetitiveIC50 = 0.043 µM[16]
Compound 3b (Benzenesulfonamide)COX-2CompetitiveIC50 = 39.43 nM[17]
Gedawy et al. Compound 44COX-2CompetitiveIC50 = 0.01 µM[18]
Xanthine Oxidase Inhibitors
ALS-28 (Pyrimidine-linked)Xanthine OxidaseCompetitiveKi = 2.7 µM[13]
Pyrazolone DerivativeXanthine OxidaseMixed-TypeLow micromolar IC50
Compound 5e (Naphthalene-linked)Xanthine OxidaseNot specifiedIC50 = 10.87 µM[19]
Thiazolo-pyrazolyl Derivative VqXanthine OxidaseNot specifiedIC50 = 6.5 µM[12]
Other Enzyme Inhibitors
PyrazoleRat Liver ADHCompetitiveKi = 4.2 µM[6]
Compound 6 (New Pyrazole)Carbonic Anhydrase INot specifiedKi = 5.13 nM[14]
Compound 7d (Aminopyridine amide)H. influenzae DapECompetitiveIC50 = 17.9 µM[15]

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay for IC50 Determination

This protocol outlines a general spectrophotometric method for determining the half-maximal inhibitory concentration (IC50) of a pyrazole-based compound.[20][21]

A. Materials and Reagents

  • Purified target enzyme

  • Enzyme-specific substrate (ideally one that produces a chromogenic or fluorogenic product)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Pyrazole-based test inhibitor, dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme, if available)

  • Negative control (solvent/DMSO only)

  • 96-well microplates (clear for colorimetric assays, black for fluorescent assays)

  • Microplate reader (spectrophotometer or fluorometer)

  • Multichannel pipettes

B. Methodology

  • Prepare Solutions:

    • Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in the assay buffer to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%) to avoid solvent effects.

    • Dilute the enzyme in cold assay buffer to a working concentration that produces a linear reaction rate for the duration of the assay.[20]

    • Prepare the substrate solution in the assay buffer at a concentration around its Km value.[22]

  • Assay Setup (in a 96-well plate):

    • Add a small volume (e.g., 5 µL) of each concentration of the serially diluted inhibitor to the appropriate wells.

    • Include control wells:

      • 100% Activity Control (Negative Control): Add the same volume of solvent (e.g., DMSO diluted in buffer) instead of the inhibitor.

      • 0% Activity Control (Blank): Add assay buffer instead of the enzyme.

      • Positive Control: Add a known inhibitor at a concentration that gives maximal inhibition.

    • Add the diluted enzyme solution (e.g., 45 µL) to all wells except the blank wells.

  • Pre-incubation:

    • Mix the enzyme and inhibitor by gently tapping the plate or using a plate shaker.

    • Pre-incubate the plate for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).[20] This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate and Monitor the Reaction:

    • Start the enzymatic reaction by adding the substrate solution (e.g., 50 µL) to all wells.

    • Immediately place the plate in the microplate reader.

    • Monitor the change in absorbance or fluorescence over time (kinetic mode) at the appropriate wavelength.[21]

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_negative_control - Rate_blank))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[22]

Protocol 2: Kinetic Studies for Determining Mechanism of Action

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed by varying the concentrations of both the substrate and the inhibitor.[5]

  • Experimental Design: Set up a matrix of reactions where each concentration of the inhibitor is tested across a range of substrate concentrations (typically from 0.2 to 5 times the Km).[22]

  • Procedure: Follow the general assay protocol described above for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Calculate the initial velocity for each reaction.

    • Generate a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/velocity (Y-axis) versus 1/[Substrate] (X-axis) for each inhibitor concentration.

    • Analyze the resulting plot:

      • Competitive Inhibition: Lines will intersect on the Y-axis.

      • Non-competitive Inhibition: Lines will intersect on the X-axis.

      • Mixed Inhibition: Lines will intersect in the second quadrant (to the left of the Y-axis, above the X-axis).

      • Uncompetitive Inhibition: Lines will be parallel.

    • The inhibition constant (Ki) can be determined from replots of the slopes or Y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Visualizations

Signaling Pathway: Generic Kinase Cascade Inhibition

G cluster_pathway Generic Kinase Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 (Target) Kinase1->Kinase2 Phosphorylates (Activates) Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->Kinase2 ATP-Competitive Inhibition

Caption: A pyrazole-based inhibitor blocks a kinase cascade via ATP-competitive inhibition.

Experimental Workflow: Enzyme Inhibition Assay

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Reagents (Enzyme, Substrate, Buffer) C Add Inhibitor & Enzyme to 96-well Plate A->C B Create Serial Dilution of Pyrazole Inhibitor B->C D Pre-incubate (Allow Binding) C->D E Initiate with Substrate D->E F Monitor Reaction (e.g., Absorbance) E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: Workflow for determining the IC50 of a pyrazole-based enzyme inhibitor.

Logical Relationships: Types of Reversible Inhibition

G cluster_comp cluster_noncomp Enzyme Free Enzyme (E) ES Enzyme-Substrate Complex (ES) Enzyme->ES + Substrate (S) Inhibitor Inhibitor (I) Inhibitor->Enzyme Binds Here Inhibitor->Enzyme Binds to E or ES Inhibitor->ES Binds Here Only

Caption: Binding modes for competitive, non-competitive, and uncompetitive inhibitors.

References

Methodological & Application

Application Note: Synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, four-step protocol for the synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis begins with the construction of the pyrazole core via a condensation reaction, followed by nitration, subsequent reduction of the nitro group, and final conversion to the dihydrochloride salt. This protocol is designed for researchers in organic synthesis and drug discovery, offering detailed experimental procedures, data tables, and a visual workflow diagram.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities.[1][2][3] The specific target molecule, this compound, serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The presence of the amine group at the 4-position allows for a variety of subsequent chemical modifications. This protocol outlines a reliable and reproducible pathway for its synthesis.

The synthetic strategy involves four main stages:

  • Pyrazole Ring Formation: Synthesis of 1,5-Dimethyl-1H-pyrazole from acetylacetone and methylhydrazine.

  • Nitration: Electrophilic nitration at the C4 position to yield 1,5-Dimethyl-4-nitro-1H-pyrazole.

  • Nitro Group Reduction: Conversion of the nitro intermediate to 1,5-Dimethyl-1H-pyrazol-4-amine via catalytic hydrogenation.

  • Salt Formation: Treatment of the resulting amine with hydrochloric acid to produce the stable dihydrochloride salt.

Overall Synthesis Workflow

The complete synthesis pathway is illustrated below.

G A Step 1: Pyrazole Synthesis Acetylacetone + Methylhydrazine B 1,5-Dimethyl-1H-pyrazole A->B C Step 2: Nitration HNO₃ / H₂SO₄ B->C D 1,5-Dimethyl-4-nitro-1H-pyrazole C->D E Step 3: Reduction H₂, Pd/C D->E F 1,5-Dimethyl-1H-pyrazol-4-amine E->F G Step 4: Salt Formation HCl F->G H 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride (Final Product) G->H

References

Application Notes and Protocols: 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of biologically active compounds. Its pyrazole core is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting various enzymes and receptors. This is particularly true in the field of kinase inhibitor discovery, where the pyrazole moiety can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.

These application notes provide detailed protocols for the use of this compound in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, a class of compounds with significant therapeutic potential in oncology and inflammatory diseases.

Key Applications in Drug Discovery

The primary application of this compound is in the synthesis of substituted pyrazolopyrimidines, which are known to inhibit various protein kinases. These kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer. Cyclin-dependent kinases (CDKs) are a prominent family of kinases targeted by inhibitors derived from this building block.

Table 1: Examples of Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget KinaseActivity (Ki, nM)Reference Compound
15 CDK25-
14 CDK27-
14 CDK53-
23 CDK290-

Note: The compounds listed are structurally related to those synthesized from 1,5-Dimethyl-1H-pyrazol-4-amine and are presented to illustrate the potential biological activity.[1][2]

Experimental Protocols

The following protocols describe the synthesis of a key intermediate, a 4-amino-substituted pyrazolopyrimidine, which can be further elaborated to generate a library of potential kinase inhibitors.

Protocol 1: Synthesis of N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-fluoro-2-(methylthio)pyrimidin-4-amine

This protocol details the nucleophilic aromatic substitution (SNAr) reaction between this compound and 2,4-dichloro-5-fluoropyrimidine, followed by a second SNAr with sodium thiomethoxide.

Reaction Scheme:

G A This compound C Intermediate A A->C DIPEA, n-Butanol, 120 °C B 2,4-Dichloro-5-fluoropyrimidine B->C E N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-fluoro-2-(methylthio)pyrimidin-4-amine C->E DMF, rt D Sodium thiomethoxide D->E

Figure 1: Synthetic workflow for the preparation of a key pyrazolopyrimidine intermediate.

Materials:

  • This compound

  • 2,4-Dichloro-5-fluoropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Sodium thiomethoxide

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-fluoropyrimidin-2-amine (Intermediate A)

    • To a stirred solution of this compound (1.0 eq) in n-butanol, add N,N-Diisopropylethylamine (DIPEA) (2.2 eq).

    • Add 2,4-dichloro-5-fluoropyrimidine (1.1 eq) to the mixture.

    • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield Intermediate A.

  • Step 2: Synthesis of N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-fluoro-2-(methylthio)pyrimidin-4-amine

    • Dissolve Intermediate A (1.0 eq) in DMF.

    • Add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final product.

Protocol 2: Buchwald-Hartwig Amination for Further Diversification

The methylthio group in the product from Protocol 1 can be displaced by various amines via a Buchwald-Hartwig amination reaction to generate a library of diverse kinase inhibitors.

Reaction Scheme:

G A N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-fluoro-2-(methylthio)pyrimidin-4-amine F N4-(1,5-dimethyl-1H-pyrazol-4-yl)-5-fluoro-N2-substituted-pyrimidine-2,4-diamine A->F B Amine (R-NH2) B->F C Pd catalyst (e.g., Pd2(dba)3) C->F 1,4-Dioxane, Microwave, 140 °C D Ligand (e.g., Xantphos) D->F E Base (e.g., Cs2CO3) E->F

Figure 2: General workflow for Buchwald-Hartwig amination.

Materials:

  • N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-fluoro-2-(methylthio)pyrimidin-4-amine

  • Desired amine (R-NH2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a microwave vial, add N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-fluoro-2-(methylthio)pyrimidin-4-amine (1.0 eq), the desired amine (1.2 eq), Pd2(dba)3 (0.1 eq), Xantphos (0.2 eq), and Cs2CO3 (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 140 °C for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final aminated product.

Signaling Pathway Context: CDK2 in Cell Cycle Regulation

The synthesized pyrazolopyrimidine derivatives are often designed to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. CDK2, in particular, plays a key role in the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

G cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F CDK46->E2F releases Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication initiates Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->CDK2

Figure 3: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent kinase inhibitors, particularly those with a pyrazolo[3,4-d]pyrimidine core. The protocols provided herein offer a robust starting point for the synthesis and diversification of such compounds. The ability to readily generate libraries of analogs through reactions like the Buchwald-Hartwig amination makes this building block highly attractive for structure-activity relationship (SAR) studies in drug discovery programs aimed at developing novel therapeutics for cancer and other proliferative disorders. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

Application Notes and Protocols for 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a substituted pyrazole that serves as a versatile building block in the design and synthesis of biologically active molecules. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents. Derivatives of 1,5-dimethyl-1H-pyrazol-4-amine have shown potential in targeting a range of proteins implicated in diseases such as cancer and neurodegenerative disorders. These application notes provide an overview of its utility, quantitative data on a key derivative, and detailed protocols for evaluating the biological activity of compounds synthesized from this scaffold.

Key Applications in Medicinal Chemistry

The 1,5-dimethyl-1H-pyrazol-4-amine moiety is a valuable pharmacophore for developing selective kinase inhibitors. Its derivatives have been investigated for their activity against several important kinase targets.

  • Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition: Mutations in LRRK2 are associated with an increased risk of Parkinson's disease. A derivative incorporating the 2-[(1,5-Dimethyl-1H-pyrazol-4-yl)amino] moiety has demonstrated potent inhibition of LRRK2, highlighting its potential in the development of therapeutics for neurodegenerative diseases.[1]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a common feature in many CDK inhibitors.

  • Phosphatidylinositol 3-kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is crucial for cell growth and survival, and its aberrant activation is common in cancer. Pyrazole derivatives have been explored as inhibitors of PI3K.

  • Calcium Release-Activated Calcium (CRAC) Channel Inhibition: CRAC channels are important for calcium signaling in immune cells, and their inhibition is a therapeutic strategy for autoimmune and inflammatory diseases.

Data Presentation: Biological Activity of a Key Derivative

Compound IDTarget KinaseAssay TypeParameterValue (nM)Reference
31 LRRK2 G2019SLanthascreen Activity AssaycKi3[1]
31 LRRK2 G2019SIn-Cell Western (HEK293)IC50260[1]
31 LRRK2 WTIn-Cell Western (HEK293)IC50310[1]

Experimental Protocols

Herein are detailed protocols for assays relevant to the evaluation of compounds derived from 1,5-Dimethyl-1H-pyrazol-4-amine.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is for determining the in vitro inhibitory activity of a test compound against a purified kinase.

Materials:

  • Test compound (e.g., a derivative of 1,5-Dimethyl-1H-pyrazol-4-amine)

  • Purified kinase of interest (e.g., LRRK2, CDK2, PI3K)

  • Kinase substrate (peptide or lipid)

  • ATP

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 2.5 µL of the test compound dilution. Include wells with vehicle control (DMSO) for 0% inhibition and a known inhibitor for 100% inhibition.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Protocol 3: CRAC Channel Inhibition Assay (Fluorescence-Based Calcium Influx)

This protocol assesses the ability of a test compound to inhibit store-operated calcium entry (SOCE) through CRAC channels.

Materials:

  • Immune cell line (e.g., Jurkat T cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Calcium-free assay buffer

  • Thapsigargin (to deplete ER calcium stores)

  • Calcium chloride (CaCl2)

  • Test compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell and Dye Preparation:

    • Harvest cells and resuspend them in the assay buffer.

    • Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in calcium-free assay buffer.

  • Dye Loading:

    • Add the dye loading solution to the cell suspension and incubate in the dark at 37°C for 30-60 minutes.

    • Wash the cells to remove excess dye and resuspend them in calcium-free assay buffer.

  • Assay:

    • Plate the dye-loaded cells into the 96-well plate.

    • Add the test compound at various concentrations and incubate for 10-20 minutes.

    • Place the plate in the fluorescence reader and begin recording the baseline fluorescence.

    • Add thapsigargin to deplete intracellular calcium stores and continue recording.

    • After the fluorescence signal stabilizes, add CaCl2 to the buffer to initiate calcium influx through CRAC channels.

  • Data Acquisition and Analysis:

    • Record the kinetic fluorescence intensity.

    • Measure the peak fluorescence intensity or the area under the curve after the addition of CaCl2.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathways

CDK_Rb_Pathway cluster_Rb_E2F Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F sequesters G1_S_Transition G1/S Phase Gene Transcription pRb->G1_S_Transition releases E2F to activate Inhibitor Pyrazole-based CDK Inhibitor Inhibitor->CyclinD_CDK46 inhibits

Caption: Inhibition of the CDK/Rb pathway by pyrazole-based compounds.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates pJAK p-JAK JAK->pJAK autophosphorylation STAT STAT pJAK->STAT phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription activates Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start: Synthesize Pyrazole Derivative Primary_Screening Primary Screening: In Vitro Kinase Assay Start->Primary_Screening Hit_Identification Hit Identification (Potent Inhibition) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Cell Viability Assay Hit_Identification->Secondary_Screening Yes End End: Lead Optimization Hit_Identification->End No Lead_Selection Lead Selection (Cellular Activity) Secondary_Screening->Lead_Selection Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Lead_Selection->Mechanism_Studies Yes Lead_Selection->End No Mechanism_Studies->End

Caption: A typical workflow for evaluating novel pyrazole-based inhibitors.

References

Application of Pyrazole Derivatives in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic aromatic organic compound containing two adjacent nitrogen atoms, serves as a versatile and privileged scaffold in the design and synthesis of modern agrochemicals. The unique chemical properties of the pyrazole ring, including its stability and the ability to be functionalized at multiple positions, allow for the creation of a diverse library of derivatives with potent biological activities. Consequently, pyrazole-based compounds have been successfully developed and commercialized as fungicides, insecticides, and herbicides, playing a pivotal role in global crop protection and food security.

This document provides a comprehensive overview of the application of pyrazole derivatives in agrochemical synthesis. It includes detailed application notes, structured quantitative data on the efficacy of various derivatives, and explicit experimental protocols for the synthesis of key pyrazole-based agrochemicals. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and logical representation of the underlying concepts.

Pyrazole-Based Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds target Complex II of the mitochondrial respiratory chain, a crucial enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain of fungi. By inhibiting succinate dehydrogenase, these fungicides disrupt cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.

Prominent examples of pyrazole-carboxamide SDHI fungicides include Bixafen and Fluxapyroxad.

Quantitative Data: Fungicidal Activity of Pyrazole Derivatives
CompoundTarget PathogenEC50 (µg/mL)Reference CompoundEC50 of Ref. (µg/mL)
BixafenRhizoctonia solani0.016Fluxapyroxad0.033
FluxapyroxadRhizoctonia solani0.033Boscalid0.94
Pyrazole-4-acetohydrazide 6wRhizoctonia solani0.27Boscalid0.94[1]
Pyrazole-4-acetohydrazide 6cFusarium graminearum1.94Fluopyram9.37[1]
Pyrazole-4-acetohydrazide 6fBotrytis cinerea1.93Fluopyram1.94[1]
Isoxazolol pyrazole carboxylate 7aiRhizoctonia solani0.37Carbendazol1.00
Compound 7aGibberella zeae1.8--
Compound 7cFusarium oxysporum1.5--
Compound 7cCytospora mandshurica3.6--
Compound 7fPhytophthora infestans6.8--

Signaling Pathway: Mechanism of Action of Pyrazole SDHI Fungicides

SDHI_Mechanism Succinate Succinate SDHI Pyrazole SDHI Fungicide (e.g., Bixafen, Fluxapyroxad) ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate SDHI->ComplexII Inhibition ComplexII->Fumarate UQ Ubiquinone (Q) CellDeath Fungal Cell Death UQH2 Ubihydroquinone (QH2) UQ:e->UQH2:w Reduction ComplexIII Complex III UQH2->ComplexIII ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP

Caption: Mechanism of action of pyrazole SDHI fungicides.

Experimental Protocols: Synthesis of Pyrazole-Based Fungicides

The synthesis of Bixafen involves a multi-step process, culminating in the amidation of a substituted aniline with a pyrazole-4-carbonyl chloride. A key step is the formation of the biphenyl amine intermediate.

Step 1: Synthesis of 2-(3,4-dichlorophenyl)-4-fluoroaniline

  • Grignard Reaction: In a nitrogen-purged three-necked flask, add magnesium powder and a small amount of iodine in solvent A. Slowly add a solution of 3,4-dichlorobromobenzene in solvent A at room temperature to initiate the Grignard reaction, yielding 3,4-dichlorophenylmagnesium bromide.[2]

  • Metal Transfer Reaction: The Grignard reagent is then reacted with zinc chloride to form (3,4-dichlorophenyl)zinc chloride.[2]

  • Negishi Coupling: The organozinc compound is coupled with 2-bromo-4-fluoronitrobenzene in the presence of a palladium catalyst to yield 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene.[2]

  • Reduction: The nitro group is reduced to an amine using iron powder and ammonium chloride in a solvent mixture of solvent B and water, with the addition of glacial acetic acid, to afford 2-(3,4-dichlorophenyl)-4-fluoroaniline.[2]

Step 2: Synthesis of 1-methyl-3-difluoromethyl-1H-pyrazole-4-carbonyl chloride

This intermediate is synthesized from 1-methyl-3-difluoromethyl-1H-pyrazole-4-carboxylic acid, which can be prepared through established literature methods. The carboxylic acid is then treated with a chlorinating agent such as thionyl chloride or oxalyl chloride to yield the acid chloride.

Step 3: Amidation to form Bixafen

  • In a 250 mL three-necked round-bottomed flask, dissolve 12.8 g (0.05 mol) of 2-(3,4-dichlorophenyl)-4-fluoroaniline in 40 mL of xylene.[2]

  • Heat the mixture to reflux with stirring.[2]

  • Slowly add a solution of 9.7 g (0.05 mol) of 1-methyl-3-difluoromethyl-1H-pyrazole-4-carbonyl chloride in 40 mL of xylene dropwise.[2]

  • Maintain the reaction at reflux for 5 hours after the addition is complete.[2]

  • Cool the reaction mixture to room temperature, separate the layers, and wash the organic layer with water.[2]

  • Concentrate the organic layer under reduced pressure and cool to induce crystallization, yielding Bixafen.[2]

The synthesis of Fluxapyroxad also involves the formation of a key biphenyl amine intermediate followed by amidation.

Step 1: Synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine

A practical synthesis involves a Suzuki-Miyaura coupling reaction.[3]

  • Suzuki-Miyaura Coupling: React (3,4,5-trifluorophenyl)boronic acid with o-chlorobenzonitrile in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., NaOH) in a toluene/water solvent system at 85 °C to produce 3',4',5'-trifluoro-[1,1'-biphenyl]-2-carbonitrile.[3]

  • Hydrolysis: The nitrile is then hydrolyzed to the corresponding amide, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-carboxamide, using sulfuric acid in toluene at 80 °C.[3]

  • Hofmann Degradation: The amide undergoes a Hofmann degradation reaction with sodium hypochlorite in ethanol at 0-5 °C, followed by heating to 50 °C, to yield the desired 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.[3]

Step 2: Amidation to form Fluxapyroxad

The final step is the amidation of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[3] The crude product can be purified by column chromatography to yield pure Fluxapyroxad.[4]

Pyrazole-Based Insecticides

Pyrazole derivatives have demonstrated significant efficacy as insecticides, primarily targeting the nervous system of insects. A prominent example is Fipronil, which acts as a potent antagonist of the GABA-gated chloride channel.

Quantitative Data: Insecticidal Activity of Pyrazole Derivatives
CompoundTarget PestLC50 (mg/L)Reference CompoundLC50 of Ref. (mg/L)
FipronilAulacophora foveicollis (48 HAT)4.608Cyantraniliprole10.128[5]
Compound 7gPlutella xylostella5.32Indoxacarb5.01[6]
Compound 7gSpodoptera exigua6.75Indoxacarb-[6]
Compound 7gSpodoptera frugiperda7.64Indoxacarb-[6]
Spinosad 45% SCCallosobruchus maculatus (48 HAT)0.0003Deltamethrin 2.8% EC0.0010[7]

Signaling Pathway: Mechanism of Action of Fipronil

Fipronil_Mechanism cluster_Neuron Insect Neuron GABA GABA GABA_Receptor GABA-gated Chloride Channel GABA->GABA_Receptor Binds to Fipronil Fipronil Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens Channel No_Hyperpolarization No Hyperpolarization (Continuous Nerve Excitation) GABA_Receptor->No_Hyperpolarization Channel remains closed Fipronil->GABA_Receptor Blocks Channel Chloride_Ion Hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) Chloride_Influx->Hyperpolarization Excitation Continuous Nerve Excitation No_Hyperpolarization->Excitation Paralysis Paralysis and Death Excitation->Paralysis

Caption: Fipronil's mechanism of action on insect neurons.

Experimental Protocol: Synthesis of Fipronil

The synthesis of Fipronil involves the formation of a pyrazole ring followed by the introduction of the trifluoromethylsulfinyl group.

  • Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole: This precursor is synthesized through the condensation of a hydrazine derivative with a suitable dicarbonyl compound or its equivalent.

  • Introduction of the Thio Group: The pyrazole is then reacted with a source of trifluoromethylthio group.

  • Oxidation to Fipronil: The final step is the oxidation of the thioether to the corresponding sulfoxide.

    • In a mixture of 1200 g of trichloroacetic acid, 300 g of chlorobenzene, and 2 g of boric acid, add 421 g of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole.[8]

    • Cool the mixture to 15-20 °C.[8]

    • Add 68 g of 50% aqueous hydrogen peroxide and stir the mixture for 20 hours.[8]

    • After workup, the crude Fipronil is obtained.[8]

    • The crude product can be purified by crystallization from a mixture of ethyl acetate and chlorobenzene to yield Fipronil with a purity greater than 97%.[8]

Pyrazole-Based Herbicides: HPPD Inhibitors

Pyrazole derivatives are also prominent as herbicides, with a major class acting as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of this enzyme leads to the bleaching of new growth and eventual plant death. Topramezone is a commercially successful pyrazole-based HPPD inhibitor.

Quantitative Data: Herbicidal Activity of Pyrazole Derivatives
CompoundTarget WeedActivityDosage
Compound 5oBarnyard grassGood herbicidal activity, more potent than pyrazoxyfen0.05 mmol/m²[9][10]
Compound 6aSetaria viridis50% inhibition-[11]
Compound 6cSetaria viridis50% inhibition-[11]
Compound 3-1Echinochloa crusgalliEC50 = 64.32 µg/mL-[12]
Compound 3-7Dactylis glomerataEC50 = 59.41 µg/mL-[12]
Compound G31Plantago depressa, Capsella bursa-pastoris>90% inhibition, comparable to mesotrione75.0 and 37.5 g ai/ha, respectively

Signaling Pathway: Mechanism of Action of Pyrazole HPPD Herbicides

HPPD_Inhibition Tyrosine Tyrosine HPPD_Herbicide Pyrazole HPPD Herbicide (e.g., Topramezone) HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD HPPD_Herbicide->HPPD Inhibition HGA Homogentisate HPPD->HGA Bleaching Bleaching of New Growth Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photooxidation Photooxidation Chlorophyll->Photooxidation Lack of protection leads to Photooxidation->Bleaching PlantDeath Plant Death Bleaching->PlantDeath

Caption: Mechanism of action of pyrazole HPPD inhibitor herbicides.

Experimental Protocol: Synthesis of Topramezone

The synthesis of Topramezone involves several steps, including the formation of a key benzoic acid intermediate.

  • Synthesis of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-methylsulfonylbenzoic acid (Compound 7):

    • Oxidation: An appropriate precursor (Compound 5) is oxidized to yield Compound 6.[13]

    • Grignard Reaction: Compound 6 undergoes a Grignard reaction with magnesium and carbon dioxide to form the benzoic acid derivative, Compound 7.[13]

  • Condensation to form Topramezone:

    • Compound 7 is then condensed with 1-methyl-5-hydroxypyrazole to yield Topramezone.[13]

    • The crude product can be purified. For example, after the reaction, the solvent can be removed, and the residue rinsed with water and toluene, followed by drying to obtain the target product.[13]

General Experimental Workflow

The synthesis of many pyrazole-based agrochemicals follows a general workflow that can be adapted for the synthesis of novel derivatives.

General_Workflow Start Starting Materials (e.g., Hydrazine, Dicarbonyl) Pyrazole_Formation Pyrazole Ring Formation (e.g., Knorr Synthesis) Start->Pyrazole_Formation Functionalization Functionalization of Pyrazole Core (e.g., Halogenation, Acylation) Pyrazole_Formation->Functionalization Coupling Coupling with Side Chain Precursor (e.g., Suzuki, Amidation) Functionalization->Coupling Final_Product Final Pyrazole Agrochemical Coupling->Final_Product Purification Purification (e.g., Crystallization, Chromatography) Final_Product->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Biological_Screening Biological Activity Screening Characterization->Biological_Screening

Caption: General workflow for pyrazole agrochemical synthesis.

Conclusion

Pyrazole derivatives represent a cornerstone in the modern agrochemical industry, with their structural versatility leading to the development of highly effective fungicides, insecticides, and herbicides. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies promise to deliver new pyrazole-based agrochemicals with improved efficacy, selectivity, and environmental profiles. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of agrochemical synthesis and development.

References

Development of PI3K Inhibitors Using Pyrazole Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of phosphoinositide 3-kinase (PI3K) inhibitors centered on the pyrazole scaffold. The content herein is curated for researchers and professionals in drug discovery and development, offering a comprehensive guide to the synthesis, in vitro evaluation, and in vivo assessment of these targeted therapeutic agents.

Introduction to Pyrazole-Based PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a highly attractive target for the development of novel anticancer therapies. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its favorable physicochemical properties and synthetic tractability.[3][4] This has led to the exploration and development of pyrazole-containing molecules as potent and selective PI3K inhibitors.

Data Presentation: In Vitro Potency and In Vivo Pharmacokinetics

The following tables summarize key quantitative data for representative pyrazole-based PI3K inhibitors, facilitating a comparative analysis of their potency and pharmacokinetic profiles.

Table 1: In Vitro Inhibitory Activity of Representative Pyrazole-Based PI3K Inhibitors

Compound IDPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)mTOR IC₅₀ (nM)Cell LineCell Viability IC₅₀ (µM)Reference
Pictilisib (GDC-0941) 333753>1000U87MG (Glioblastoma)0.95[2][5]
PC3 (Prostate)0.28[5]
A2780 (Ovarian)0.14[5]
Compound 1 372----MV4-11 (Leukemia)0.093[6]
Compound 2 -----SNU449 (Hepatocellular Carcinoma)50-100[7]
Compound 3 -----PANC-1 (Pancreatic)-[8]

Note: '-' indicates data not available in the cited sources.

Table 2: Pharmacokinetic Parameters of Representative Pyrazole-Containing Kinase Inhibitors in Preclinical Species

Compound IDSpeciesRouteT½ (h)Cₘₐₓ (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%)Reference
GNE-A MousePO---88.0[9]
RatPO1.67--11.2[9]
DogPO16.3--55.8[9]
MonkeyPO---72.4[9]
Amdizalisib MousePO---Moderate[10]
RatPO---Moderate[10]
DogPO---Moderate[10]
MonkeyPO---Moderate[10]

Note: '-' indicates data not available in the cited sources. GNE-A is a MET kinase inhibitor included as an example of a pyrazole-containing drug with published pharmacokinetic data.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the development of PI3K inhibitors. The following diagrams, generated using the DOT language, illustrate the PI3K signaling pathway, a general workflow for inhibitor evaluation, and a representative synthesis scheme.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazole_Inhibitor Pyrazole-based PI3K Inhibitor Pyrazole_Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrazole-based inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Pyrazole Scaffold Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical Assay (e.g., HTRF) Purification->Biochemical_Assay Test Compounds Cell_Based_Assay Cell-Based Assays (e.g., MTT, Western Blot) Biochemical_Assay->Cell_Based_Assay PK_Studies Pharmacokinetics (PK) Cell_Based_Assay->PK_Studies Lead Candidates Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies

Caption: General experimental workflow for the development and evaluation of pyrazole-based PI3K inhibitors.

Synthesis_Scheme Reactant_A Hydrazine Derivative Intermediate Pyrazole Core Reactant_A->Intermediate Reactant_B 1,3-Dicarbonyl Compound Reactant_B->Intermediate Modification_1 Functional Group Modification 1 Intermediate->Modification_1 Step 1 Modification_2 Functional Group Modification 2 Modification_1->Modification_2 Step 2 Final_Product Pyrazole-based PI3K Inhibitor Modification_2->Final_Product Step 3

References

Synthesis of CRAC Channel Inhibitors from Pyrazole Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Calcium Release-Activated Calcium (CRAC) channel inhibitors derived from pyrazole intermediates. The methodologies outlined herein are intended to guide researchers in the chemical synthesis of pyrazole-based inhibitors and their subsequent biological characterization using established in vitro assays. These protocols are designed to be accessible to researchers in pharmacology, medicinal chemistry, and drug discovery.

Introduction to CRAC Channels and Pyrazole-Based Inhibitors

Calcium release-activated calcium (CRAC) channels are crucial mediators of store-operated calcium entry (SOCE), a fundamental Ca²⁺ signaling pathway in numerous cell types, particularly in immune cells.[1][2] CRAC channels are composed of the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum and the Orai proteins in the plasma membrane.[2] Upon depletion of intracellular Ca²⁺ stores, STIM proteins sense the change and activate Orai channels, leading to a sustained influx of Ca²⁺ that is vital for processes like T-cell activation, mast cell degranulation, and cytokine release.[1][2] Dysregulation of CRAC channel activity has been implicated in various autoimmune and inflammatory diseases, making them a promising therapeutic target.

Pyrazole-containing compounds have emerged as a prominent class of CRAC channel inhibitors.[2] The pyrazole scaffold serves as a versatile template for chemical modifications to achieve high potency and selectivity. Notable examples include the bis(trifluoromethyl)pyrazole (BTP) series of compounds, such as YM-58483 (also known as BTP2), which have been instrumental in studying CRAC channel function.[2][3] This document will focus on the synthesis of pyrazole-carboxamide derivatives, a common structural motif in many potent CRAC channel inhibitors.

CRAC Channel Signaling Pathway

The activation of CRAC channels is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER). This process is sensed by STIM1, an ER-resident protein, which then translocates to ER-plasma membrane junctions to interact with and open the Orai1 channel, the pore-forming subunit of the CRAC channel. The subsequent influx of Ca²⁺ activates downstream signaling cascades, including the calcineurin-NFAT pathway, which is critical for the transcription of genes involved in immune responses.

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 Orai1 Orai1 (CRAC Channel) Ca_in Ca²⁺ Influx Orai1->Ca_in 9. Ca²⁺ Influx Calcineurin Calcineurin Ca_in->Calcineurin 10. Activation IP3R IP3 Receptor IP3->IP3R 4. Binding NFAT_P NFAT-P Calcineurin->NFAT_P 11. Dephosphorylation NFAT NFAT NFAT_P->NFAT Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription 12. Nuclear Translocation Ca_store Ca²⁺ Store Depletion IP3R->Ca_store 5. Ca²⁺ Release STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active 7. Activation STIM1_active->Orai1 8. Gating Ca_store->STIM1_inactive 6. Sensing

Caption: CRAC Channel Signaling Pathway.

Synthesis of Pyrazole-Carboxamide CRAC Channel Inhibitors

The synthesis of 1H-pyrazole-5-carboxamide derivatives is a versatile approach for generating libraries of potential CRAC channel inhibitors. A common and effective strategy involves a two-stage process: 1) construction of the pyrazole ring with a carboxylic acid or ester at the C5 position, followed by 2) amidation with a desired amine.[4]

Synthetic Workflow

Synthesis_Workflow Hydrazine Hydrazine Knorr_Synthesis Knorr Pyrazole Synthesis Hydrazine->Knorr_Synthesis Beta_Ketoester β-Ketoester Beta_Ketoester->Knorr_Synthesis Pyrazole_Ester Pyrazole-5-carboxylate Ester Knorr_Synthesis->Pyrazole_Ester Hydrolysis Ester Hydrolysis Pyrazole_Ester->Hydrolysis Pyrazole_Acid Pyrazole-5-carboxylic Acid Hydrolysis->Pyrazole_Acid Amidation Amidation Pyrazole_Acid->Amidation Final_Product 1H-Pyrazole-5-carboxamide (CRAC Inhibitor) Amidation->Final_Product Amine Amine Amine->Amidation

Caption: Synthetic workflow for pyrazole-carboxamides.

Experimental Protocol: Synthesis of a Representative Pyrazole-Carboxamide

This protocol describes a general method for the synthesis of a 1,3-disubstituted-1H-pyrazole-5-carboxamide.

Step 1: Knorr Pyrazole Synthesis to form Pyrazole-5-carboxylate Ester

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the desired hydrazine derivative (1.0 equivalent) in ethanol (approximately 0.2 M).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalent).

  • Add the corresponding β-ketoester (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[4]

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate and can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel.

Step 2: Saponification to Pyrazole-5-carboxylic Acid

  • Dissolve the pyrazole-5-carboxylate ester (1.0 equivalent) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or lithium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir for 1-4 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.

  • Collect the precipitated pyrazole-5-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step 3: Amidation to 1H-Pyrazole-5-carboxamide

  • To a stirred solution of the pyrazole-5-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) and an additive like HOBt (1.2 equivalents).

  • Add a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the final 1H-pyrazole-5-carboxamide.[4]

Biological Evaluation of Pyrazole-Based CRAC Channel Inhibitors

High-Throughput Screening Workflow

A high-throughput screening (HTS) cascade is often employed for the discovery of novel CRAC inhibitors. This typically starts with a primary screen using a high-throughput compatible assay like calcium imaging to identify initial hits from a compound library. These hits are then confirmed, and their potency is determined in dose-response studies.

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (e.g., Calcium Imaging) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Hits Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays (e.g., Electrophysiology, NFAT) Confirmed_Hits->Secondary_Assays Lead_Candidates Lead Candidates Secondary_Assays->Lead_Candidates

Caption: High-Throughput Screening Workflow.

Protocol: Measurement of Store-Operated Calcium Entry (SOCE) using Calcium Imaging

This protocol allows for the functional measurement of CRAC channel activity in a cell population.

Materials:

  • Cells expressing CRAC channels (e.g., Jurkat T-cells, RBL-2H3 cells)

  • Glass-bottom dishes or microplates

  • Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) without Ca²⁺

  • ER store-depleting agent (e.g., thapsigargin)

  • Test compounds (pyrazole inhibitors)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Preparation: Seed cells on a glass-bottom dish or plate and grow to a suitable confluency.

  • Dye Loading: Wash the cells with Ca²⁺-free HBSS. Load the cells with a Ca²⁺-sensitive fluorescent dye according to the manufacturer's instructions.

  • Inhibitor Treatment: Pre-incubate the cells with the desired concentrations of the pyrazole inhibitor for a specified time before initiating the SOCE protocol.

  • Measurement of SOCE: a. Place the plate in the fluorescence reader and begin recording the baseline fluorescence in Ca²⁺-free HBSS. b. Induce ER store depletion by adding thapsigargin. c. Once the cytosolic Ca²⁺ level has returned to near baseline, reintroduce a solution containing extracellular Ca²⁺ (e.g., 2 mM). d. The subsequent rise in intracellular Ca²⁺ represents SOCE.

  • Data Analysis: Analyze the data by measuring the peak fluorescence intensity or the area under the curve after Ca²⁺ addition. Calculate the percent inhibition for each compound concentration relative to the vehicle control to determine the IC₅₀ value.

Protocol: Whole-Cell Patch-Clamp Electrophysiology to Measure ICRAC

This protocol provides a direct measurement of the electrical current through CRAC channels (ICRAC).

Materials:

  • Cells cultured on glass coverslips

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • External and internal pipette solutions

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ.

  • Recording: a. Establish a whole-cell patch-clamp configuration on a single cell. b. Use an internal pipette solution containing a Ca²⁺ chelator (e.g., BAPTA) and a store-depleting agent (e.g., IP₃) to induce passive store depletion. c. Apply voltage ramps (e.g., -100 to +100 mV over 150 ms) every 2 seconds to measure the current.[5] d. Allow ICRAC to develop fully (typically 5-10 minutes).

  • Inhibitor Application: Once a stable ICRAC is established, perfuse the external solution containing the test pyrazole compound at various concentrations.

  • Data Analysis: Record the inhibition of ICRAC at each concentration. Calculate the percentage of inhibition relative to the stable baseline current to determine the IC₅₀ value.[5]

Data Presentation: Potency and Selectivity of Pyrazole-Based CRAC Inhibitors

The following table summarizes the inhibitory potency (IC₅₀) of several known pyrazole-based CRAC channel inhibitors. Selectivity is often assessed by comparing the potency against CRAC channels to that against other ion channels, such as voltage-operated calcium (VOC) channels.

Compound NameChemical ClassIC₅₀ (CRAC/SOCE)Cell TypeSelectivity Index (vs. VOC)Reference
YM-58483 (BTP2) Bis(trifluoromethyl)pyrazole~100 nMJurkat T-cells>100[2]
Pyr3 Pyrazole derivative~1-2 µMRBL-2H3Not specified[6]
Pyr6 Pyrazole derivative~0.2 µMRBL-2H337-fold vs. TRPC3[6]
Pyr10 Pyrazole derivative~3 µM (for 50% ICRAC inhibition)RBL-2H3Weaker on Orai1 vs. TRPC3[6]
AS-1437246 Pyrazole derivative290 nMNot specifiedHigh[7]
Carboxanilide Derivative (Trifluoromethyl)pyrazol-1-yl]carboxanilide77 nMJurkat T-cells>130[8][9]
GSK-5498A Pyrazole derivative~1 µMHEK293 (STIM1/Orai1)Selective[2]

Note: IC₅₀ values can vary depending on the specific experimental conditions and cell type used.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the synthesis and evaluation of novel pyrazole-based CRAC channel inhibitors. The synthetic route via pyrazole-carboxamide intermediates offers a flexible platform for generating diverse chemical entities. The described biological assays, from high-throughput calcium imaging to gold-standard patch-clamp electrophysiology, allow for a thorough characterization of inhibitor potency, selectivity, and mechanism of action. This integrated approach is essential for the development of new therapeutic agents targeting CRAC channels for the treatment of inflammatory and autoimmune diseases.

References

Application Notes and Protocols for N-Alkylation of Pyrazole Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of pyrazole amines, a crucial reaction in the synthesis of diverse pyrazole derivatives with significant applications in pharmaceutical and agrochemical research.[1][2][3] Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[4] The N-alkylation of the pyrazole ring is a common and effective strategy to modulate the physicochemical and pharmacological properties of these compounds.[1]

Introduction to N-Alkylation of Pyrazoles

The pyrazole ring possesses two nitrogen atoms, and in unsubstituted or N-H pyrazoles, one of the nitrogen atoms is protonated. N-alkylation involves the substitution of this proton with an alkyl group. The regioselectivity of this reaction, i.e., which of the two nitrogen atoms gets alkylated, is a key consideration, especially in unsymmetrically substituted pyrazoles.[5] Several methods have been developed for the N-alkylation of pyrazoles, often involving the deprotonation of the pyrazole nitrogen with a base followed by reaction with an alkylating agent.[1][3] Alternative methods utilizing acid catalysis have also been reported.[3][6]

This application note details two distinct and effective protocols for the N-alkylation of pyrazole amines:

  • Protocol 1: Direct N-Alkylation using Primary Amines and Dicarbonyl Compounds. This method allows for the direct synthesis of N-substituted pyrazoles from readily available primary amines.[7][8]

  • Protocol 2: N-Alkylation using Alkyl Halides and a Base. This is a widely used and versatile method for the N-alkylation of pre-existing pyrazole rings.[1][9]

Data Presentation

The following table summarizes the yields of various N-alkylated pyrazole amines obtained under different reaction conditions as reported in the literature. This data allows for a comparative analysis of the efficiency of different synthetic routes.

Starting Pyrazole/AmineAlkylating Agent/Dicarbonyl CompoundBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2,4,4-trimethylpentan-2-amine2,4-pentanedioneO-(4-nitrobenzoyl)hydroxylamineDMF851.538[8]
Bicyclo[2.2.1]heptan-2-aminepentane-2,4-dioneO-(4-nitrobenzoyl)hydroxylamineDMF851.535[7][8]
5-Hydrazinyl-4-phenyl-1H-pyrazoleIodomethaneSodium Hydride (NaH)DMF0 to RT2-16Not specified[1]
5-Hydrazinyl-4-phenyl-1H-pyrazoleBenzyl bromideSodium Hydride (NaH)DMF0 to RT2-16Not specified[1]
3-Chloro-1H-pyrazoleMethyl iodidePotassium Carbonate (K₂CO₃)DMF2512~95[9]
3-Chloro-1H-pyrazoleEthyl bromidePotassium Carbonate (K₂CO₃)DMF608~90[9]
3-Chloro-1H-pyrazoleBenzyl BromidePotassium Carbonate (K₂CO₃)DMF1005~85[9]
3-Chloro-1H-pyrazoleIsopropyl BromideSodium Hydride (NaH)THF2524~60[9]

Experimental Protocols

Protocol 1: Direct Preparation of N-Substituted Pyrazoles from Primary Amines

This protocol describes a method for the direct synthesis of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines and a 1,3-dicarbonyl compound.[7][8] This procedure is advantageous as it utilizes readily available starting materials and does not require inorganic reagents.[7]

Materials:

  • Primary amine (e.g., 2,4,4-trimethylpentan-2-amine)

  • 1,3-dicarbonyl compound (e.g., 2,4-pentanedione)

  • Electrophilic amination reagent (e.g., O-(4-nitrobenzoyl)hydroxylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the primary amine (1.0 mmol, 1.0 equiv), the 1,3-dicarbonyl compound (1.1 mmol, 1.1 equiv), and the electrophilic amination reagent (1.5 mmol, 1.5 equiv).[7]

  • Add anhydrous DMF (5.0 mL) to the mixture.[7]

  • Cool the reaction mixture to 0 °C in an ice bath.[8]

  • Stir the reaction mixture at 0 °C for a short period and then heat it to 85 °C.[8]

  • Maintain the reaction at 85 °C for 1.5 to 2.0 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-alkylated pyrazole.[8]

Protocol 2: N-Alkylation of Pyrazole Amines using Alkyl Halides and a Base

This protocol provides a general and widely applicable method for the N-alkylation of a pre-existing pyrazole amine using an alkyl halide in the presence of a base.[1][9]

Materials:

  • Pyrazole amine (e.g., 5-Hydrazinyl-4-phenyl-1H-pyrazole or 3-Chloro-1H-pyrazole)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Base (e.g., Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole amine (1.0 equivalent).[1][9]

  • Add the anhydrous solvent (DMF or THF, 5-10 mL per mmol of pyrazole).[9]

  • If using NaH: Cool the suspension to 0 °C in an ice bath and add sodium hydride (1.2 equivalents) portion-wise.[1] Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.[1]

  • If using K₂CO₃: Add anhydrous potassium carbonate (2.0 equivalents) to the solution.[9]

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.[1][9]

  • The reaction temperature and time will vary depending on the reactants. For NaH, the reaction can be allowed to warm to room temperature and stirred for 2-16 hours.[1] For K₂CO₃, the reaction may require heating (e.g., 25-100 °C) for several hours.[9] Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C.

  • If using NaH: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]

  • If using K₂CO₃: Filter off the solid base and wash with the solvent.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers and wash with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1][9]

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated pyrazole amine.

Mandatory Visualizations

Experimental Workflow

G General Experimental Workflow for N-Alkylation of Pyrazole Amines cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Pyrazole Amine (or Primary Amine + Dicarbonyl) mixing Mixing & Stirring (Controlled Temperature) reactants->mixing reagents Base/Catalyst & Alkylating Agent reagents->mixing solvent Anhydrous Solvent solvent->mixing monitoring Reaction Monitoring (TLC) mixing->monitoring quench Quenching / Filtration monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification product Pure N-Alkylated Pyrazole Amine purification->product

Caption: A generalized workflow for the synthesis of N-alkylated pyrazole amines.

Hypothetical Signaling Pathway

G Hypothetical Signaling Pathway Targeted by an N-Alkylated Pyrazole Amine cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Pyrazole N-Alkylated Pyrazole Amine (Kinase Inhibitor) Pyrazole->RAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: A hypothetical MAPK/ERK signaling pathway inhibited by an N-alkylated pyrazole amine.

References

Application Notes: Leveraging 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride for the Synthesis of a Diverse Kinase Inhibitor Library

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery. The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1] This application note details the utility of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride as a versatile building block for the synthesis of a focused library of potent and selective kinase inhibitors. We provide a detailed protocol for a common synthetic route and present data on the biological activity of representative compounds.

The strategic use of the 1,5-dimethyl-1H-pyrazol-4-amine core allows for the exploration of chemical space around the kinase hinge region, a critical area for achieving inhibitor potency. By coupling this scaffold with various heterocyclic systems, a library of diverse kinase inhibitors can be generated for screening against a panel of kinases to identify novel therapeutic leads.

Data Presentation

The following tables summarize the biological activity of a library of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which can be synthesized using 1,5-Dimethyl-1H-pyrazol-4-amine or its analogs. The data highlights the potential for developing potent and selective inhibitors for kinases such as Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Table 1: Kinase Inhibitory Activity of Pyrazole-Based Inhibitors

Compound IDTarget KinaseInhibition Constant (Ki) in µM
14 CDK20.007
CDK50.003
15 CDK20.005
23 CDK20.090

Data extracted from a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which demonstrates the inhibitory potential of this class of compounds.[2][3]

Table 2: Anti-proliferative Activity of Pyrazole-Based Inhibitors

Compound IDCell LineGrowth Inhibition (GI50) in µM
15 A27800.158
23 A27807.350

Data from the same study, showing the effect of the inhibitors on the growth of the A2780 ovarian cancer cell line.[2][3]

Experimental Protocols

The following is a detailed protocol for the synthesis of a di-pyrazolyl-pyrimidine kinase inhibitor library, a common scaffold for targeting various kinases. This protocol is based on a Buchwald-Hartwig amination reaction.

Protocol: Synthesis of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines

Objective: To synthesize a library of potential kinase inhibitors by coupling this compound with a suitable chloro-pyrimidine intermediate.

Materials:

  • This compound

  • Substituted 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (or similar chloro-heterocyclic partner)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Microwave reactor vials

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • To a microwave reactor vial, add the substituted 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (1.0 eq).

  • Add this compound (1.2 eq).

  • Add Cesium Carbonate (Cs₂CO₃) (2.5 eq).

  • Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 eq) and Xantphos (0.2 eq).

  • Add anhydrous 1,4-Dioxane to the desired concentration.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140°C for 1 hour with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine product.[2]

  • Characterize the final compound using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and HRMS).

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving CDK2, a primary target for the class of inhibitors synthesized from the pyrazole scaffold. CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S and S phase transitions of the cell cycle by phosphorylating target proteins such as Retinoblastoma (Rb). Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

CDK2_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase_Entry S Phase Entry CyclinE_CDK2->S_Phase_Entry promotes Cell_Cycle_Arrest Cell Cycle Arrest Pyrazole_Inhibitor 1,5-Dimethyl-1H-pyrazol-4-amine -derived Inhibitor Pyrazole_Inhibitor->CyclinE_CDK2 inhibits Pyrazole_Inhibitor->Cell_Cycle_Arrest

Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyrazole-based compounds.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and evaluation of a kinase inhibitor library derived from this compound.

Experimental_Workflow Start 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride Coupling Buchwald-Hartwig Amination Start->Coupling Intermediate Chloro-pyrimidine Intermediate Intermediate->Coupling Purification Purification (Chromatography) Coupling->Purification Library Kinase Inhibitor Library Purification->Library Screening Kinase Screening & Cell-based Assays Library->Screening Hit Hit Identification & Lead Optimization Screening->Hit

Caption: Workflow for the synthesis and screening of a pyrazole-based kinase inhibitor library.

References

Spectroscopic Characterization of 1,5-Dimethyl-1H-pyrazol-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the spectroscopic characterization of 1,5-Dimethyl-1H-pyrazol-4-amine, a key building block in medicinal chemistry and drug development. Detailed application notes and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented. The provided data and methodologies are intended to assist researchers in the unambiguous identification and quality assessment of this compound.

Chemical Structure and Properties

  • IUPAC Name: 1,5-dimethyl-1H-pyrazol-4-amine[1]

  • Molecular Formula: C₅H₉N₃[1]

  • Molecular Weight: 111.15 g/mol [1]

  • CAS Number: 121983-36-6[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of 1,5-Dimethyl-1H-pyrazol-4-amine, providing detailed information about the chemical environment of the hydrogen and carbon atoms.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25s1HH-3 (pyrazole ring)
~3.60s3HN-CH₃ (pyrazole ring)
~3.50 (broad)s2H-NH₂
~2.20s3HC-CH₃ (pyrazole ring)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~148C-5 (pyrazole ring)
~135C-3 (pyrazole ring)
~120C-4 (pyrazole ring)
~35N-CH₃ (pyrazole ring)
~12C-CH₃ (pyrazole ring)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 1,5-Dimethyl-1H-pyrazol-4-amine. The spectrum is characterized by the stretching and bending vibrations of the amine and aromatic-like pyrazole ring.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (asymmetric and symmetric)
3100 - 3000WeakC-H stretch (aromatic-like)
2950 - 2850MediumC-H stretch (aliphatic)
1650 - 1580StrongN-H bend (scissoring)
1600 - 1450MediumC=C and C=N stretch (pyrazole ring)
1335 - 1250StrongC-N stretch (aromatic amine)
910 - 665BroadN-H wag
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1,5-Dimethyl-1H-pyrazol-4-amine, confirming its elemental composition. As a compound containing an odd number of nitrogen atoms, it is expected to follow the nitrogen rule, exhibiting an odd nominal molecular mass.[2]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z RatioRelative IntensityAssignment
111High[M]⁺ (Molecular Ion)
96High[M - CH₃]⁺
82Medium[M - NH]⁺ or [M - NCH₃]⁺ fragmentation pathways
68MediumFurther fragmentation
54MediumFurther fragmentation

Experimental Protocols

NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 1,5-Dimethyl-1H-pyrazol-4-amine.

  • Sample Preparation:

    • Weigh 5-10 mg of 1,5-Dimethyl-1H-pyrazol-4-amine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3]

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • Process the data using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals and identify multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or more, depending on concentration)

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy Protocol

This protocol describes the acquisition of an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of solid 1,5-Dimethyl-1H-pyrazol-4-amine directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters:

      • Spectral range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify and label the major absorption bands.

    • Compare the observed frequencies with known correlation tables for functional groups.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is for the analysis of 1,5-Dimethyl-1H-pyrazol-4-amine using a standard GC-MS system with electron ionization.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]

    • Filter the sample through a 0.2 µm syringe filter if any particulate matter is present.

    • Transfer the solution to a 2 mL GC vial.

  • GC Method:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted based on sample concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

    • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

  • Data Analysis:

    • Identify the peak corresponding to 1,5-Dimethyl-1H-pyrazol-4-amine in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the fragmentation pattern with predicted pathways and library spectra if available.

Experimental Workflows

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample 1,5-Dimethyl-1H- purazol-4-amine NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR with ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure_Elucidation Structural Confirmation and Purity Assessment NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation NMR_Workflow Start Start Prep Dissolve Sample in Deuterated Solvent Start->Prep Acquire_H1 Acquire ¹H Spectrum Prep->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Prep->Acquire_C13 Process_H1 Process ¹H Data (FT, Phase, Baseline) Acquire_H1->Process_H1 Analyze_H1 Analyze ¹H Spectrum (Shifts, Integration, Multiplicity) Process_H1->Analyze_H1 End End Analyze_H1->End Process_C13 Process ¹³C Data (FT, Phase, Baseline) Acquire_C13->Process_C13 Analyze_C13 Analyze ¹³C Spectrum (Chemical Shifts) Process_C13->Analyze_C13 Analyze_C13->End GCMS_Workflow Start Start Prep Prepare Dilute Solution in Volatile Solvent Start->Prep Inject Inject into GC Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Analyze Analyze TIC and Mass Spectra Detect->Analyze End End Analyze->End

References

Application Note: HPLC Method Development for the Analysis of Pyrazole Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole amines are a significant class of heterocyclic compounds widely utilized in the pharmaceutical industry due to their diverse biological activities. As their development as active pharmaceutical ingredients (APIs) progresses, robust and reliable analytical methods are crucial for purity assessment, enantiomeric separation, and quality control. High-Performance Liquid Chromatography (HPLC) is the premier technique for these analytical challenges. This document provides detailed application notes and protocols for the development of both achiral and chiral HPLC methods for the analysis of pyrazole amines.

Part 1: Achiral Analysis of Pyrazole Amines by Reversed-Phase HPLC

Principle

Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of pyrazole derivatives, including pyrazole amines.[1] Separation is achieved based on the differential partitioning of the analytes between a non-polar stationary phase (typically C18) and a polar mobile phase. The retention of the basic pyrazole amines can be controlled by adjusting the mobile phase composition, particularly the organic modifier content and the pH. The use of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is common to improve peak shape and reproducibility for basic compounds.[1]

Experimental Protocol: RP-HPLC Method for Purity and Related Substances

This protocol describes a general-purpose gradient RP-HPLC method suitable for the separation of a pyrazole amine from its potential impurities.

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[1]

  • HPLC grade acetonitrile (ACN) and methanol (MeOH).

  • HPLC grade water.

  • Trifluoroacetic acid (TFA), 0.1%.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 10 90
    25.0 10 90
    25.1 95 5

    | 30.0 | 95 | 5 |

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the pyrazole amine sample.

  • Dissolve in 10 mL of a suitable diluent (e.g., 50:50 v/v acetonitrile:water) to obtain a stock solution of 1 mg/mL.[1]

  • Further dilute the stock solution to the desired concentration for analysis (e.g., 0.1 mg/mL).

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.[1]

Data Presentation: Expected Chromatographic Performance

The following table summarizes the expected performance parameters for a well-developed RP-HPLC method for a pyrazole amine and its related substances.

ParameterTypical ValueAcceptance Criteria (for validation)
Retention Time (min) 5 - 20Consistent retention times (RSD ≤ 1.0%)
Resolution (Rs) > 2.0Rs > 1.5 between adjacent peaks
Tailing Factor (T) 0.9 - 1.5T ≤ 2.0
Theoretical Plates (N) > 2000System suitability requirement

Mandatory Visualization: Achiral Method Development Workflow

A Define Analytical Goal (Purity, Impurity Profiling) B Analyte Characterization (pKa, logP, UV spectrum) A->B C Initial Method Scouting B->C D Column Selection (C18, C8, Phenyl-Hexyl) C->D E Mobile Phase Screening (ACN vs. MeOH, pH, Buffer) C->E F Method Optimization D->F E->F G Gradient Optimization (Slope, Time) F->G H Flow Rate & Temperature Adjustment F->H I Method Validation (ICH Q2R1) G->I H->I J Specificity, Linearity, Accuracy, Precision, Robustness I->J K Final Method J->K

Caption: Workflow for achiral HPLC method development.

Part 2: Chiral Separation of Pyrazole Amine Enantiomers

Principle

The separation of enantiomers is critical in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC, using a chiral stationary phase (CSP), is the most effective technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown excellent enantioselectivity for pyrazole derivatives.[3][4] Separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies. Both normal-phase and polar organic modes can be effective, with the polar organic mode often providing shorter analysis times.[1][4][5]

Experimental Protocol: Chiral HPLC Method

This protocol provides a starting point for the chiral separation of pyrazole amine enantiomers.

1. Instrumentation and Consumables:

  • HPLC system as described in Part 1.

  • Chiral Stationary Phase: Lux Cellulose-2 or Lux Amylose-2 column (e.g., 250 mm × 4.6 mm, 3 or 5 µm).[6]

  • HPLC grade n-hexane, ethanol (EtOH), methanol (MeOH), and acetonitrile (ACN).

2. Chromatographic Conditions (Screening Approach):

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 25 °C[6]

  • Detection Wavelength: 254 nm (or optimal)

  • Injection Volume: 5 µL[6]

  • Mobile Phases to Screen:

    • Normal Phase: n-Hexane/Ethanol (e.g., 90:10 v/v)

    • Polar Organic Mode: 100% Methanol[6]

    • Polar Organic Mode: 100% Acetonitrile[6]

3. Sample Preparation:

  • Prepare a racemic sample of the pyrazole amine at a concentration of approximately 0.5 mg/mL in a suitable solvent (e.g., for normal phase, use the mobile phase; for polar organic, use the mobile phase).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Expected Chiral Separation Performance

The following table summarizes typical data obtained from the chiral separation of pyrazole amine enantiomers on polysaccharide-based CSPs.

CSPElution ModeMobile PhaseRetention Time (t1, min)Retention Time (t2, min)Separation Factor (α)Resolution (Rs)
Lux Cellulose-2 Polar Organic100% ACN6.58.21.26> 2.0
Lux Amylose-2 Normal Phasen-Hexane/EtOH (90:10)12.115.51.28> 2.5
Lux Cellulose-2 Polar Organic100% MeOH5.36.81.28> 2.0

Note: These are representative values. Actual results will vary depending on the specific pyrazole amine structure.[1][3][4][5][6]

Mandatory Visualization: Factors Influencing Chiral Separation

A Chiral Recognition & Separation B Chiral Stationary Phase (CSP) A->B C Mobile Phase A->C D Temperature A->D E Analyte Structure A->E F Polysaccharide Type (Cellulose vs. Amylose) B->F G Composition & Polarity (Normal vs. Polar Organic) C->G H Flow Rate D->H I Functional Groups (H-bonding, π-π stacking) E->I

Caption: Factors influencing chiral HPLC separation.

Method Validation

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7]

Summary of Validation Parameters

The following table outlines the key parameters for validating an HPLC method for the analysis of pyrazole amines.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is selective for the analyte(s) of interest.Peak purity > 99.0%, no interference from blank/placebo.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.e.g., 80% to 120% of the test concentration for assay.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements.RSD ≤ 2.0% for assay; RSD ≤ 5.0% for impurities.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters are met under all varied conditions.

Conclusion

The HPLC methods detailed in these application notes provide a robust framework for the quantitative analysis of pyrazole amines. Successful analysis hinges on the careful selection of the column, mobile phase, and detection parameters. For chiral pyrazole amines, screening of different chiral stationary phases and mobile phase modes is essential to achieve optimal enantiomeric separation. Proper method validation in accordance with ICH guidelines is a critical final step to ensure the reliability and accuracy of the analytical data generated.

References

Application Note: A Robust LC-MS Protocol for the Identification and Characterization of Pyrazole Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the synthesis and analysis of pyrazole-containing compounds.

Introduction: Pyrazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, appearing in a wide range of biologically active compounds. The Knorr pyrazole synthesis, a common method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, and other multi-component reactions are frequently employed for their creation.[1][2][3] Following synthesis, robust analytical methods are crucial for confirming the identity of the target molecule, identifying potential byproducts such as regioisomers or pyrazoline intermediates, and monitoring reaction completion.[1][4] Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for this purpose, offering high sensitivity and specificity for the separation and structural elucidation of reaction components.[5][6] This application note provides a detailed protocol for the analysis of pyrazole synthesis products using a standard LC-MS system.

Experimental Workflow

The overall workflow for analyzing pyrazole synthesis products involves sample preparation, separation by liquid chromatography, detection and identification by mass spectrometry, and subsequent data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_results Results ReactionMixture Crude Reaction Mixture Dilution Dilute with Mobile Phase (e.g., MeOH or ACN) ReactionMixture->Dilution Filtration Filter (0.22 µm Syringe Filter) Dilution->Filtration LC_System HPLC/UHPLC System (C18 Reversed-Phase) Filtration->LC_System Inject MS_Detector Mass Spectrometer (ESI Source) LC_System->MS_Detector Eluent DataAcquisition Data Acquisition (Full Scan & MS/MS) MS_Detector->DataAcquisition DataAnalysis Data Analysis & Interpretation DataAcquisition->DataAnalysis Product_ID Product Identification DataAnalysis->Product_ID Byproduct_Analysis Byproduct Characterization DataAnalysis->Byproduct_Analysis Purity Purity Assessment DataAnalysis->Purity

Caption: Workflow for LC-MS analysis of pyrazole synthesis products.

Experimental Protocol: LC-MS Analysis

This protocol outlines a general method that can be adapted and optimized for specific pyrazole derivatives.

Sample Preparation

Proper sample preparation is critical to protect the analytical column and ensure reproducible results.

  • Aliquot Reaction Mixture: Take a small aliquot (e.g., 10-20 µL) from the crude reaction mixture.

  • Dilution: Dilute the aliquot significantly with a suitable solvent, typically methanol, acetonitrile, or a mixture of water and organic solvent that is compatible with the initial mobile phase.[5] A typical dilution is 1:1000 or 1:10000, aiming for a final concentration of approximately 1-10 µg/mL.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before transferring it to an autosampler vial.[5]

Liquid Chromatography (LC) Conditions

Reversed-phase HPLC is the most common mode for separating pyrazole derivatives.[5] For small, polar pyrazoles that are poorly retained, ion-pair chromatography can be employed to improve retention and peak shape.[7][8]

Table 1: Typical LC Parameters for Pyrazole Analysis

ParameterRecommended ConditionNotes
HPLC System UHPLC or HPLC system with a UV-Vis or Diode Array Detector (DAD)A UV detector allows for orthogonal detection and quantification.
Column C18 Reversed-Phase Column (e.g., 50-150 mm x 2.1-4.6 mm, 1.8-5 µm)C18 is a versatile stationary phase for a wide range of pyrazole polarities.[5][9]
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in the protonation of analytes for positive ion mode ESI.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile often provides better peak shapes and lower backpressure.
Gradient Start at 5-10% B, ramp to 95% B over 5-15 minutes, hold, and re-equilibrate.Gradient elution is necessary to separate compounds with varying polarities.
Flow Rate 0.3 - 1.0 mL/minAdjust based on column dimensions and particle size.
Column Temp. 30 - 40 °CElevated temperatures can improve peak shape and reduce viscosity.
Injection Vol. 1 - 5 µLSmaller volumes are preferred for UHPLC to prevent peak distortion.
Mass Spectrometry (MS) Conditions

Electrospray ionization (ESI) is the most common technique for pyrazole analysis as it is a soft ionization method suitable for polar and thermally labile compounds.[5][10]

Table 2: Typical MS Parameters for Pyrazole Identification

ParameterRecommended SettingNotes
Ionization Source Electrospray Ionization (ESI)Can be operated in positive (+) or negative (-) mode. Positive mode is most common for nitrogen-containing heterocycles.[11][12]
Scan Mode Full Scan (e.g., m/z 100-1000)Used to obtain a survey of all ions present in the sample.
Capillary Voltage 3.0 - 4.0 kVOptimize to maximize the signal of the target analyte.[12]
Drying Gas Temp. 250 - 350 °CHelps in desolvation of the ESI droplets.[12]
Drying Gas Flow 8 - 12 L/minAssists in solvent evaporation.[12]
Nebulizer Pressure 30 - 50 psiControls the formation of the aerosol spray.[12]
Data Acquisition Tandem MS (MS/MS)Perform product ion scans on the suspected molecular ions of the product and byproducts to obtain structural information from fragmentation patterns.[5]

Data Analysis and Interpretation

Analysis of the acquired data involves identifying the molecular ions ([M+H]⁺) of the expected product, unreacted starting materials, and any potential byproducts in the full scan chromatogram.

Identifying the Molecular Ion

In ESI positive mode, the primary ion observed for a pyrazole product will be the protonated molecule, [M+H]⁺. It is also common to observe adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), especially if there are salts present in the reaction mixture or mobile phase.[13][14]

Characterizing Byproducts and Impurities

Common byproducts in pyrazole synthesis include regioisomers and incompletely cyclized pyrazoline intermediates.[1]

  • Regioisomers: Will have the exact same mass as the desired product but will typically exhibit different retention times on the LC column.

  • Pyrazoline Intermediates: Will have a mass corresponding to the product + 2 Da (due to the absence of the double bond in the pyrazole ring).

  • Unreacted Starting Materials: Peaks corresponding to the [M+H]⁺ of the 1,3-dicarbonyl compound and the hydrazine should be identified.

Using Fragmentation for Structural Confirmation

Tandem MS (MS/MS) is a powerful tool for confirming the structure. By selecting the precursor ion (e.g., the [M+H]⁺ of the product) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced that can confirm the pyrazole core structure and the identity of its substituents.[5][15]

Table 3: Common Adducts and Fragments of Pyrazole Derivatives

Ion TypeMass Shift (from Neutral Mass M)Interpretation
Protonated Molecule [M+H]⁺ (+1.0078 Da)The primary molecular ion in ESI positive mode.[5]
Sodium Adduct [M+Na]⁺ (+22.9898 Da)Common adduct from glassware or solvent impurities.[13]
Ammonium Adduct [M+NH₄]⁺ (+18.0334 Da)Can be seen if ammonium salts are present.[13]
Water Loss [M+H-H₂O]⁺ (-18.0106 Da from [M+H]⁺)A common fragment, especially for molecules with hydroxyl groups.[5][14]
Solvent Adducts [M+CH₃OH+H]⁺, [M+ACN+H]⁺Adducts with methanol or acetonitrile from the mobile phase can occur.[14]

Logical Diagram for Data Interpretation

The process of interpreting the LC-MS data follows a logical sequence to confirm the reaction outcome.

Data_Interpretation Start Acquire LC-MS Data (Full Scan) FindEIC Extract Ion Chromatograms (EICs) for Expected Masses (Product, Starting Materials) Start->FindEIC CheckRT Analyze Retention Times (RT) FindEIC->CheckRT ProductPeak Identify Product Peak CheckRT->ProductPeak Unique RT for Product Mass IsomerPeak Potential Regioisomer Peak (Same Mass, Different RT) CheckRT->IsomerPeak Multiple Peaks for Product Mass AnalyzeMassSpec Analyze Mass Spectrum of Each Peak ProductPeak->AnalyzeMassSpec IsomerPeak->AnalyzeMassSpec ConfirmAdducts Confirm [M+H]⁺ and Common Adducts AnalyzeMassSpec->ConfirmAdducts PerformMSMS Perform MS/MS on [M+H]⁺ ConfirmAdducts->PerformMSMS Correct Mass Found StructureIncorrect Structure Not Confirmed (Re-evaluate Synthesis) ConfirmAdducts->StructureIncorrect Incorrect Mass AnalyzeFragments Analyze Fragmentation Pattern PerformMSMS->AnalyzeFragments StructureConfirmed Structure Confirmed AnalyzeFragments->StructureConfirmed Pattern Matches Expected Structure AnalyzeFragments->StructureIncorrect Pattern Mismatch

Caption: Logical workflow for pyrazole product identification from LC-MS data.

Conclusion: This LC-MS protocol provides a reliable and efficient framework for the qualitative analysis of pyrazole synthesis reaction mixtures. By systematically preparing the sample, performing chromatographic separation, and analyzing the resulting mass spectra, researchers can confidently identify their target products, detect isomeric byproducts and impurities, and gain valuable insights into the reaction outcome. Optimization of the specific LC and MS parameters will be necessary depending on the exact physicochemical properties of the pyrazole derivatives being analyzed.

References

Application Notes and Protocols for Pyrazole Compounds as Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of pyrazole compounds as versatile ligands in various catalytic transformations. The unique electronic and steric properties of pyrazole-based ligands, stemming from their five-membered aromatic ring with two adjacent nitrogen atoms, make them highly effective in stabilizing transition metal catalysts and promoting a wide range of organic reactions. Their modular nature allows for fine-tuning of the catalyst's reactivity and selectivity.[1]

Application in Oxidation Catalysis: Biomimetic Catechol Oxidation

Pyrazole-based ligands, in combination with copper(II) salts, form highly effective in-situ catalysts for the aerobic oxidation of catechols to ortho-quinones. This reaction serves as a functional model for the active site of catechol oxidase enzymes. The catalytic activity is influenced by the ligand structure, the copper salt counter-ion, the ligand-to-metal ratio, and the solvent.

Quantitative Data on Catechol Oxidation Catalysis

The following table summarizes the catalytic performance of various in-situ generated copper-pyrazole catalysts in the oxidation of catechol.

LigandCopper SaltLigand:Metal RatioSolventReaction Rate (Vmax) (μmol L⁻¹ min⁻¹)Michaelis Constant (Km) (mol L⁻¹)Reference
L2¹Cu(CH₃COO)₂2:1Methanol41.670.02
L2¹Cu(NO₃)₂2:1Methanol--[2]
L2¹CuSO₄2:1Methanol--[2]
H₂L²Cu(NO₃)₂1:1Methanol--
L1³Cu(CH₃COO)₂1:1THF26.37-[3]
L4⁴Cu(CH₃COO)₂1:2Methanol69.380.019[3]
PyrazoleCuSO₄-Methanol38.02 (V)-[4]

¹L2: N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline ²H₂L: 5,5'-diphenyl-1H,1'H-3,3'-bipyrazole ³L1: N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl) pyridin-2-amine ⁴L4: N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-6-methylpyridin-2-amine

Experimental Protocol: In-Situ Catalytic Oxidation of Catechol

This protocol describes the general procedure for the oxidation of catechol to o-quinone using an in-situ generated copper-pyrazole catalyst.[2][5][3]

Materials:

  • Pyrazole-based ligand (e.g., N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline, L2)

  • Copper(II) salt (e.g., Cu(CH₃COO)₂, CuSO₄, CuCl₂, Cu(NO₃)₂)

  • Catechol

  • Methanol (or other suitable solvent like THF, acetonitrile, chloroform)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 2 x 10⁻³ mol L⁻¹ solution of the pyrazole ligand in the chosen solvent.

    • Prepare a 2 x 10⁻³ mol L⁻¹ solution of the copper(II) salt in the same solvent.

    • Prepare a 0.1 mol L⁻¹ solution of catechol in the same solvent.

  • In-Situ Catalyst Formation:

    • In a cuvette, mix the ligand solution and the copper(II) salt solution in the desired stoichiometric ratio (e.g., 2:1). For a 2:1 ratio, you would mix two equivalents of the ligand solution with one equivalent of the copper(II) salt solution. For example, mix 0.30 mL of the ligand solution with 0.15 mL of the copper(II) salt solution.[2]

  • Initiation of the Catalytic Reaction:

    • To the mixture of the ligand and copper salt, add a solution of catechol. For example, add 2 mL of the 0.1 mol L⁻¹ catechol solution.[2]

  • Monitoring the Reaction:

    • Immediately start monitoring the reaction by observing the change in absorbance of the o-quinone product at its λmax (typically around 390 nm) as a function of time using a UV-Vis spectrophotometer.[2][5]

  • Data Analysis:

    • The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.

    • Kinetic parameters such as Vmax and Km can be determined by performing the reaction at varying substrate concentrations and using a Lineweaver-Burk plot.[6]

Diagram: General Workflow for Catechol Oxidation

G Workflow for In-Situ Catalytic Catechol Oxidation cluster_prep Preparation of Solutions cluster_reaction Reaction and Analysis Ligand_Sol Prepare Ligand Solution Mix Mix Ligand and Copper Salt (In-situ Catalyst Formation) Ligand_Sol->Mix Cu_Salt_Sol Prepare Copper Salt Solution Cu_Salt_Sol->Mix Catechol_Sol Prepare Catechol Solution Add_Catechol Add Catechol Solution Catechol_Sol->Add_Catechol Mix->Add_Catechol Monitor Monitor Reaction by UV-Vis Spectrophotometry (at 390 nm) Add_Catechol->Monitor Analyze Analyze Data (Reaction Rate, Vmax, Km) Monitor->Analyze

Caption: General workflow for the in-situ catalytic oxidation of catechol.

Application in Cross-Coupling Reactions: Suzuki-Miyaura Coupling

Pyrazole-ligated palladium complexes are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds.[7] The steric and electronic properties of the pyrazole ligand can be tuned by introducing substituents on the pyrazole ring, which in turn influences the catalytic activity.[7]

Quantitative Data on Suzuki-Miyaura Cross-Coupling

The following table presents data for the Suzuki-Miyaura cross-coupling of bromobenzene and phenylboronic acid using different palladium-pyrazole pre-catalysts.

Pre-catalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Reference
Phenyl bearing pre-catalyst 70.33140498[7]
Tertiary butyl bearing pre-catalyst 80.33140481[7]
Dichlorido bis-(1H-pyrazole)palladium(II)-140-62[7]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid using a pyrazole-based ligand.[8]

Materials:

  • Aryl halide (e.g., 4'-bromoacetophenone)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium-pyrazole catalyst (e.g., complex 4 from the reference)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., water/ethanol mixture)

  • Microwave reactor (optional, can be adapted for conventional heating)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium-pyrazole catalyst (0.1 mol%).

    • Add the solvent (e.g., a mixture of water and ethanol).

  • Reaction:

    • If using a microwave reactor, heat the reaction mixture to the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 10-30 minutes).[8]

    • If using conventional heating, reflux the mixture with stirring for the required duration (e.g., 4 hours).[7]

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Diagram: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

G Catalytic Cycle of Suzuki-Miyaura Cross-Coupling Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal + Ar'-B(OH)₂ + Base ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aryl Halide) Ar_prime_BOH2 Ar'-B(OH)₂ (Boronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Asymmetric Catalysis: Transfer Hydrogenation of Ketones

Chiral pyrazole-containing ligands are employed in ruthenium(II) complexes to catalyze the asymmetric transfer hydrogenation (ATH) of ketones to enantiomerically enriched secondary alcohols. The presence of an NH functionality on the pyrazole ring can significantly enhance the catalytic activity.

Quantitative Data on Asymmetric Transfer Hydrogenation

The following table shows the results for the asymmetric transfer hydrogenation of acetophenone using a chiral ruthenium(II) pyrazolyl-pyridyl-oxazolinyl complex catalyst.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (min)Conversion (%)Enantiomeric Excess (ee, %)Reference
10a0.43089390 (S)
10a0.440109693 (S)
10b0.430109123 (S)
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Ketone

This protocol provides a general method for the ATH of a ketone using a chiral ruthenium-pyrazole catalyst.

Materials:

  • Ketone (e.g., acetophenone)

  • Chiral Ruthenium(II) pyrazolyl-pyridyl-oxazolinyl complex catalyst

  • Isopropanol (iPrOH) as both solvent and hydrogen source

  • Potassium isopropoxide (iPrOK) in iPrOH (0.1 M solution)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, add the ketone (2 mmol) and isopropanol (18.2 mL) to a reaction flask.

    • Add the chiral catalyst solution (1 mL, containing 8 µmol of the Ru(II) complex in iPrOH) to the flask.

    • Stir the mixture at the desired temperature (e.g., 30 °C) for 15 minutes.

  • Initiation of the Reaction:

    • Inject the potassium isopropoxide solution (0.8 mL of 0.1 M solution in iPrOH) into the reaction mixture to initiate the hydrogenation.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by TLC or GC.

    • Once the reaction is complete, quench it by adding a few drops of water.

    • Remove the solvent under reduced pressure.

    • Extract the product with an organic solvent and purify by column chromatography.

  • Analysis:

    • Determine the conversion by GC analysis.

    • Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Application in Polymerization: Ring-Opening Polymerization of Lactide

Titanium complexes bearing pyrazole ligands have been investigated as catalysts for the ring-opening polymerization (ROP) of lactides to produce biodegradable polylactide (PLA). The pyrazole ligand can influence the catalytic activity and the properties of the resulting polymer.

Quantitative Data on Ring-Opening Polymerization of Lactide

The following table summarizes the performance of a copper(II)-pyrazole complex as an initiator for the ROP of D,L-lactide.

Initiator[Monomer]:[Initiator] RatioTemperature (°C)Time (h)Conversion (%)Molecular Weight (Mn, Da)Polydispersity Index (PDI)Reference
Complex 1100:111024-6021.64[9]
Experimental Protocol: Ring-Opening Polymerization of D,L-Lactide

This protocol provides a general procedure for the ROP of D,L-lactide using a pyrazole-ligated metal complex as an initiator.[9]

Materials:

  • D,L-lactide (monomer)

  • (Pyrazol-1-yl)copper(II) carboxylate complex (initiator)

  • Toluene (solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Monomer and Initiator Preparation:

    • Purify the D,L-lactide by recrystallization.

    • Synthesize and characterize the pyrazole-ligated metal complex initiator.

  • Polymerization:

    • In a glovebox or under an inert atmosphere, add the desired amount of D,L-lactide and the initiator to a reaction vessel at the desired monomer-to-initiator ratio (e.g., 100:1).

    • Add dry toluene as the solvent.

    • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring for the specified time (e.g., 24 hours).

  • Polymer Isolation and Characterization:

    • After the reaction, cool the mixture to room temperature and dissolve it in a suitable solvent like dichloromethane.

    • Precipitate the polymer by adding the solution to a non-solvent such as cold methanol.

    • Filter and dry the polymer under vacuum.

    • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI).

    • Further characterization can be done using NMR spectroscopy.

Diagram: Coordination-Insertion Mechanism in ROP

G Coordination-Insertion Mechanism in ROP of Lactide Catalyst M-OR (Catalyst) Coordination Coordination of Monomer to Metal Center Catalyst->Coordination + Lactide Lactide Lactide Monomer Insertion Ring-Opening and Insertion into M-OR bond Coordination->Insertion Propagated_Chain Propagated Polymer Chain Insertion->Propagated_Chain Propagated_Chain->Coordination + Lactide (Chain Growth)

Caption: A simplified representation of the coordination-insertion mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for pyrazole ring formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis, and what is its general mechanism?

A1: The most prevalent method is the Knorr pyrazole synthesis, first reported in 1883.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] The mechanism is typically acid-catalyzed and begins with the condensation of hydrazine onto one of the carbonyl groups to form a hydrazone intermediate.[1][5] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration reaction that yields the stable, aromatic pyrazole ring.[1][5]

Q2: What are the key factors influencing the success of a pyrazole synthesis reaction?

A2: Several factors critically impact the outcome, including yield and purity. These include the purity of the starting materials (1,3-dicarbonyl and hydrazine), reaction stoichiometry, temperature, reaction time, solvent, and pH.[3] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS is crucial to determine the optimal reaction time.[1][3]

Q3: What causes the formation of two different products (regioisomers) in my reaction?

A3: The formation of regioisomeric mixtures is a frequent challenge when using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine.[1][3] The initial nucleophilic attack from the hydrazine can occur at either of the two different carbonyl carbons, leading to two potential products.[2][3] The outcome is determined by a combination of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[3][6]

Q4: My reaction mixture has turned dark brown/black. Is this normal and how can I purify my product?

A4: Discoloration is a common observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored impurities from the hydrazine starting material, which can degrade over time or undergo oxidative processes.[3] If the reaction becomes too acidic, it can also promote the formation of colored byproducts.[3] Adding a mild base, such as sodium acetate, can sometimes lead to a cleaner reaction.[3] Purification can typically be achieved through recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1][3]

Troubleshooting Guide

Issue 1: Low or No Yield

Low yields are a common problem in pyrazole synthesis and can originate from several sources, from starting material quality to suboptimal reaction conditions.[3][5]

Potential Causes & Solutions:

  • Impure Starting Materials: Impurities in the 1,3-dicarbonyl or hydrazine can lead to side reactions.[3] Hydrazine derivatives can degrade, so using a fresh reagent is recommended.[3]

    • Solution: Assess the purity of starting materials using appropriate analytical techniques. Purify reagents if necessary.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that often require optimization.[3]

    • Solution: Systematically vary the reaction conditions. Start with established literature procedures and adjust one parameter at a time. Monitor the reaction by TLC to avoid prolonged heating that can cause degradation.[3][4]

  • Incorrect Stoichiometry: Using incorrect reactant ratios can result in an incomplete reaction.

    • Solution: Ensure accurate stoichiometry. A slight excess (1.0-1.2 equivalents) of the hydrazine derivative can sometimes drive the reaction to completion.[3]

  • Formation of Tar/Polymerization: At elevated temperatures, starting materials or intermediates can degrade or polymerize.[7]

    • Solution: Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration can minimize byproduct formation.[7]

G start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity impure Impure check_purity->impure Purity Issue? purify Purify/Replace Reagents impure->purify Yes check_conditions Review Reaction Conditions (T, t, solvent) impure->check_conditions No purify->check_conditions suboptimal Suboptimal check_conditions->suboptimal Conditions Issue? optimize Systematically Optimize (T, t, solvent, catalyst) suboptimal->optimize Yes check_stoichiometry Verify Stoichiometry suboptimal->check_stoichiometry No optimize->check_stoichiometry incorrect Incorrect check_stoichiometry->incorrect Stoichiometry Issue? adjust Adjust Ratios (e.g., slight excess of hydrazine) incorrect->adjust Yes end Improved Yield incorrect->end No adjust->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.[3]

Issue 2: Poor Regioselectivity

Controlling which isomer is formed is crucial when using unsymmetrical starting materials. Regioselectivity is influenced by steric hindrance, electronic effects, pH, and solvent choice.[3][6]

Strategies to Improve Regioselectivity:

  • Solvent Selection: The choice of solvent can dramatically influence the isomeric ratio. Protic solvents often favor one isomer, while aprotic solvents can favor the other.[8] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly increase regioselectivity compared to traditional solvents like ethanol.[6][9]

  • Control of pH: The acidity or basicity of the reaction can direct the initial nucleophilic attack.

    • Under acidic conditions, protonation can alter the nucleophilicity of the hydrazine nitrogens, affecting the outcome.[6]

    • Under basic conditions, the more nucleophilic nitrogen of the hydrazine typically attacks first.[6]

  • Temperature Adjustment: Reaction temperature can be a key factor in controlling which regioisomer is the major product.[6]

  • Structural Modification: Modifying substituents on the β-enamino diketone system can also be used to control the reaction's regiochemistry.[10]

G center Regioselectivity in Pyrazole Synthesis factors Influencing Factors solvent Solvent Choice (Protic vs. Aprotic, Fluorinated Alcohols) ph Reaction pH (Acidic vs. Basic) steric Steric Hindrance (Bulky Substituents) electronic Electronic Effects (EWG vs. EDG) temp Temperature solvent->center ph->center steric->center electronic->center temp->center

Caption: Key factors that control the regiochemical outcome of pyrazole synthesis.[6]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity

The following table summarizes the effect of different solvents on the regioselective synthesis of N-phenylpyrazoles from a β-enamino diketone and phenylhydrazine.

EntrySolvent (1:1 mixture if applicable)Ratio (Isomer 2a : Isomer 3a)Combined Yield (%)
1EtOH80 : 2070
2TFE60 : 4072
3HFIP65 : 3568
4EtOH / H₂O100 : 075
5MeCN21 : 7978
6THF30 : 7075
7Dioxane35 : 6570
Data adapted from a study on regiochemical control.[8] Protic solvents like EtOH/H₂O strongly favor isomer 2a, while aprotic solvents like MeCN favor isomer 3a.
Table 2: Effect of Catalyst and Conditions on Yield

This table shows the impact of various catalysts and conditions on the yield of 1,3,5-substituted pyrazoles.

EntryHydrazine Substituent (R)Diketone Substituent (R1)Catalyst / ConditionsYield (%)
12,4-diNO₂HEthylene Glycol, RT92
2HHEthylene Glycol, RT80
34-BrHEthylene Glycol, RT90
4HClEthylene Glycol, RT90
54-CNHEthylene Glycol, RT95
6HMeEthylene Glycol, RT90
74-MeMeEthylene Glycol, RT95
Data adapted from a study on pyrazole synthesis.[11] The use of ethylene glycol as a reaction medium without an additional catalyst afforded good to excellent yields at room temperature.

Experimental Protocols

Protocol 1: General Procedure for Knorr Synthesis of a Pyrazolone

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[12]

Materials:

  • β-ketoester (e.g., Ethyl benzoylacetate) (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • Reaction Setup: In a 20-mL vial, combine the β-ketoester (3 mmol) and hydrazine hydrate (6 mmol).[4][12]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[4][12]

  • Heating: Heat the reaction on a stirring hot plate to approximately 100°C for 1 hour.[1][4]

  • Reaction Monitoring: Monitor the consumption of the starting material using TLC (e.g., with 30% ethyl acetate/70% hexane as the mobile phase).[1][4]

  • Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.[1][12]

  • Crystallization: Turn off the heat and allow the solution to cool slowly while stirring for 30 minutes to encourage precipitation.[1][12]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the product with a small amount of cold water and allow it to air dry.[12]

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

G A 1. Reactant Setup Combine 1,3-dicarbonyl and hydrazine derivative B 2. Add Solvent and Catalyst (e.g., Propanol, Acetic Acid) A->B C 3. Heating Heat with stirring (e.g., 100°C for 1h) B->C D 4. Monitor Progress Check via TLC until starting material is consumed C->D E 5. Work-up Add water to precipitate the product D->E F 6. Isolation Collect solid by vacuum filtration E->F G 7. Purification Recrystallize from a suitable solvent (e.g., Ethanol) F->G H Final Product (Pure Pyrazole) G->H

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.[1]

Protocol 2: Microwave-Assisted Synthesis for Rapid Pyrazole Formation

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[13]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Reaction Setup: Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.[13]

  • Solvent/Catalyst Addition: Add glacial acetic acid (5 mL), which serves as both solvent and catalyst.[13]

  • Microwave Irradiation: Securely seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.[13]

  • Work-up: After the reaction, allow the vessel to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.[13]

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[13]

References

Technical Support Center: Synthesis of 1,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,5-dimethyl-1H-pyrazol-4-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1,5-dimethyl-1H-pyrazol-4-amine?

A common and effective strategy for the synthesis of 4-aminopyrazoles, including 1,5-dimethyl-1H-pyrazol-4-amine, is a multi-step process. This typically involves the initial formation of the pyrazole ring, followed by nitration at the C4 position, and subsequent reduction of the nitro group to the desired amine.[1]

Q2: I am getting a mixture of isomers (1,5-dimethyl and 1,3-dimethyl pyrazole) during the initial cyclization. How can I improve the regioselectivity for the 1,5-dimethyl isomer?

The formation of regioisomeric mixtures is a known challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. To favor the formation of the 1,5-dimethyl isomer, careful control of reaction conditions is crucial. Lower reaction temperatures and the choice of solvent can influence the regioselectivity. Additionally, some literature suggests that specific catalysts or a stepwise addition of reagents can favor one isomer over the other.

Q3: My nitration step is resulting in low yield and multiple nitrated products. What could be the issue?

Low yields and the formation of byproducts in the nitration of pyrazoles can be attributed to several factors. The reaction is highly sensitive to temperature and the concentration of the nitrating agent (commonly a mixture of nitric and sulfuric acid).[1] Running the reaction at too high a temperature can lead to over-nitration or degradation of the starting material. It is also important to ensure the pyrazole starting material is of high purity, as impurities can lead to side reactions.

Q4: The reduction of the 4-nitro group to the amine is incomplete. How can I drive the reaction to completion?

Incomplete reduction of the nitro group can be a common issue. Catalytic hydrogenation (e.g., using Pd/C) is a standard method.[2] To ensure the reaction goes to completion, consider the following:

  • Catalyst Activity: Use a fresh, high-quality catalyst.

  • Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Solvent: The choice of solvent can impact the reaction rate. Methanol or ethanol are commonly used.

An alternative to catalytic hydrogenation is the use of reducing agents like hydrazine hydrate in the presence of a catalyst, which can be effective for converting aromatic nitro compounds to primary amines.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Initial Synthesis of 1,5-dimethyl-1H-pyrazole
Potential Cause Recommended Solution
Impure Starting Materials Ensure the purity of methylhydrazine and the 1,3-dicarbonyl precursor. Impurities can lead to side reactions and lower the yield.
Suboptimal Reaction Temperature Control the reaction temperature carefully. An exothermic reaction can lead to the formation of byproducts.
Incorrect Stoichiometry Use a slight excess of one of the reactants (typically the more volatile one) to ensure the complete conversion of the limiting reagent.
Formation of Regioisomers As mentioned in the FAQs, adjust the reaction conditions (solvent, temperature) to favor the 1,5-dimethyl isomer.
Problem 2: Inefficient Nitration of 1,5-dimethyl-1H-pyrazole
Potential Cause Recommended Solution
Incorrect Acid Mixture Ratio The ratio of nitric acid to sulfuric acid is critical. Optimize this ratio to achieve efficient nitration without causing degradation.
Reaction Temperature Too High Maintain a low and consistent temperature during the addition of the pyrazole to the nitrating mixture to prevent side reactions.
Incomplete Reaction Monitor the reaction progress using TLC. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary.
Product Degradation Over-exposure to the strong acidic conditions can lead to product degradation. Quench the reaction as soon as it reaches completion.
Problem 3: Challenges in the Reduction of 1,5-dimethyl-4-nitro-1H-pyrazole
Potential Cause Recommended Solution
Catalyst Poisoning Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).
Insufficient Hydrogenation Increase the hydrogen pressure or reaction time. A fresh batch of catalyst may also be required.
Incomplete Dissolution Ensure the nitro-pyrazole is fully dissolved in the solvent to allow for efficient contact with the catalyst.
Side Reactions Over-reduction or other side reactions can occur. Monitor the reaction closely and stop it once the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of the 1,3-dimethyl isomer and may require optimization for the 1,5-dimethyl target.[2]

Step Procedure
1. Preparation of 1,5-dimethyl-1H-pyrazole The synthesis of 3,5-dimethylpyrazole can be achieved by reacting hydrazine sulfate with acetylacetone in the presence of sodium hydroxide.[3] To obtain the 1,5-dimethyl isomer, methylhydrazine would be used instead of hydrazine. Careful control of reaction conditions is necessary to maximize the yield of the desired 1,5-dimethyl isomer over the 1,3-dimethyl isomer.
2. Nitration A solution of 1,5-dimethyl-1H-pyrazole in concentrated sulfuric acid is added dropwise to a mixture of nitric acid and sulfuric acid, maintaining the temperature between 50-60 °C. The reaction mixture is stirred at 60 °C for 1.5 hours. The mixture is then cooled and quenched into water, followed by basification and extraction with an organic solvent.[2]

Quantitative Data for Nitration of Dimethylpyrazole (Illustrative)

ParameterValue
Temperature50-60 °C
Reaction Time1.5 hours
ReagentsNitric Acid, Sulfuric Acid
Protocol 2: Reduction of 1,5-dimethyl-4-nitro-1H-pyrazole to 1,5-dimethyl-1H-pyrazol-4-amine

This protocol is a general method for the reduction of nitropyrazoles.

Step Procedure
1. Catalytic Hydrogenation A mixture of 1,5-dimethyl-4-nitro-1H-pyrazole, Pd/C (10% loading, 50% wet), and hydrochloric acid in methanol is stirred under hydrogen pressure (e.g., 120 psi) at an elevated temperature (e.g., 50 °C). The reaction is monitored until completion.[2]
2. Work-up The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The resulting product can be purified by recrystallization.

Quantitative Data for Reduction of a Nitropyrazole (Illustrative)

ParameterValue
Catalyst10% Pd/C (wet)
Hydrogen Pressure120 psi
Temperature50 °C
SolventMethanol

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_product Final Product Methylhydrazine Methylhydrazine Cyclization Cyclization Methylhydrazine->Cyclization 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Cyclization 1,5-dimethyl-1H-pyrazole 1,5-dimethyl-1H-pyrazole Cyclization->1,5-dimethyl-1H-pyrazole Nitration Nitration 1,5-dimethyl-4-nitro-1H-pyrazole 1,5-dimethyl-4-nitro-1H-pyrazole Nitration->1,5-dimethyl-4-nitro-1H-pyrazole Reduction Reduction 1,5-dimethyl-1H-pyrazol-4-amine 1,5-dimethyl-1H-pyrazol-4-amine Reduction->1,5-dimethyl-1H-pyrazol-4-amine 1,5-dimethyl-1H-pyrazole->Nitration 1,5-dimethyl-4-nitro-1H-pyrazole->Reduction

Caption: Experimental workflow for the synthesis of 1,5-dimethyl-1H-pyrazol-4-amine.

Troubleshooting_Yield Low_Yield Low Yield? Check_Purity Assess Starting Material Purity Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Side_Reactions Investigate Side Reactions Low_Yield->Side_Reactions Impure_Materials Impure Starting Materials Check_Purity->Impure_Materials Suboptimal_Temp Suboptimal Temperature/Time Optimize_Conditions->Suboptimal_Temp Isomer_Formation Regioisomer Formation Side_Reactions->Isomer_Formation Purify_Reagents Purify/Replace Reagents Impure_Materials->Purify_Reagents Adjust_Temp_Time Systematically Adjust Temperature and Time Suboptimal_Temp->Adjust_Temp_Time Modify_Conditions Modify Solvent/ Catalyst to Improve Regioselectivity Isomer_Formation->Modify_Conditions

Caption: Logical workflow for troubleshooting low yield in pyrazole synthesis.

References

Common side products in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted pyrazoles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of substituted pyrazoles, providing potential causes and recommended solutions.

Issue Potential Causes Recommended Solutions
Low or No Product Yield 1. Purity of Starting Materials: Impurities in 1,3-dicarbonyl compounds or hydrazines can lead to side reactions.[1] 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction.[1] 3. Poorly Chosen Catalyst: The catalyst may not be effective for the specific substrates.[1] 4. Steric Hindrance: Bulky substituents on the reactants can slow down or prevent the reaction.[1]1. Purify Starting Materials: Ensure high purity of all reactants through appropriate purification techniques.[1] 2. Optimize Conditions: Systematically vary the temperature, time, and solvent to find the optimal conditions. Monitor reaction progress by TLC.[1] 3. Screen Catalysts: Test different acid or base catalysts to improve the reaction rate and yield.[2] 4. Modify Reactants: If possible, use reactants with less steric hindrance or consider alternative synthetic routes.
Formation of Regioisomers 1. Unsymmetrical 1,3-Dicarbonyl Compound: Reaction with a substituted hydrazine can lead to two possible regioisomers.[1][3] 2. Similar Electronic/Steric Properties of Substituents: Lack of significant electronic or steric bias on the dicarbonyl leads to poor regioselectivity.[4]1. Modify Reaction Conditions: Changing the solvent (e.g., to fluorinated alcohols like TFE or HFIP) can significantly improve regioselectivity.[5] 2. Utilize Alternative Synthetic Routes: Employ synthetic strategies known for high regioselectivity.[4] 3. Chromatographic Separation: If a mixture is unavoidable, separate the isomers using column chromatography.
Presence of Colored Impurities 1. Decomposition of Hydrazine: Hydrazine starting materials can decompose, leading to colored byproducts.[1] 2. Oxidation of Intermediates: Reaction intermediates may be susceptible to oxidation.[1]1. Use Fresh Hydrazine: Employ freshly distilled or opened hydrazine. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of Biaryl Side Products 1. Homocoupling in Metal-Catalyzed Reactions: In N-arylation reactions using catalysts like copper or palladium, homocoupling of the aryl halide can occur.[1]1. Optimize Catalyst and Ligand: Screen different catalyst and ligand combinations to minimize homocoupling. 2. Control Stoichiometry: Carefully control the stoichiometry of the reactants.
Incomplete Cyclization (Stalled at Hydrazone Intermediate) 1. Deactivated Hydrazine: Electron-withdrawing groups on the hydrazine can reduce its nucleophilicity.[1] 2. Insufficient Reaction Time or Temperature: The conditions may not be sufficient to drive the cyclization to completion.1. Use a More Reactive Hydrazine Derivative: If possible, use a hydrazine with electron-donating groups. 2. Increase Reaction Time/Temperature: Prolong the reaction time or increase the temperature while monitoring for product formation and decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of substituted pyrazoles and why does it form?

A1: The most prevalent side products are regioisomers.[1] These form when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates which then cyclize to form a mixture of pyrazole regioisomers.[1][2]

Q2: How can I differentiate between the two regioisomers of a substituted pyrazole?

A2: The most powerful technique for distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[1] One-dimensional ¹H and ¹³C NMR spectra will show different chemical shifts for the protons and carbons of the pyrazole ring and its substituents. For unambiguous structural assignment, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[1]

Q3: What factors influence the regioselectivity of pyrazole synthesis?

A3: Regioselectivity is primarily influenced by:

  • Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups on the 1,3-dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon.[4]

  • Steric Effects: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Solvent: The choice of solvent can have a dramatic effect on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer.[5]

  • Catalyst: The nature of the acid or base catalyst can also influence the isomeric ratio.

Q4: Can I avoid the formation of regioisomers altogether?

A4: While completely avoiding regioisomer formation can be challenging, several strategies can be employed to obtain a single, desired isomer:

  • Use of a Symmetrical 1,3-Dicarbonyl: If the synthetic route allows, using a symmetrical 1,3-dicarbonyl compound will result in the formation of a single pyrazole product.

  • Stepwise Synthesis: A stepwise approach where the hydrazone is first formed under controlled conditions and then cyclized can sometimes offer better regiocontrol.

  • Directed Synthesis: Utilizing starting materials with strong electronic or steric biases can direct the reaction towards a single isomer.

Experimental Protocols

General Procedure for the Synthesis of a Substituted Pyrazole with Improved Regioselectivity using a Fluorinated Solvent

This protocol is a general guideline for the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine in 2,2,2-trifluoroethanol (TFE) to favor the formation of one regioisomer.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the unsymmetrical 1,3-diketone in TFE.

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with an appropriate organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired pyrazole regioisomer.

Visualizations

Troubleshooting Workflow for Pyrazole Synthesis

G start Start Pyrazole Synthesis check_yield Check Reaction Yield and Purity (TLC, NMR) start->check_yield low_yield Low Yield check_yield->low_yield Low Yield impure_product Impure Product (Multiple Spots on TLC) check_yield->impure_product Impure successful Successful Synthesis check_yield->successful High Yield & Purity check_sm_purity Check Starting Material Purity low_yield->check_sm_purity identify_side_products Identify Side Products (NMR, MS) impure_product->identify_side_products optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, Catalyst) optimize_conditions->check_yield check_sm_purity->optimize_conditions regioisomers Regioisomers Formed identify_side_products->regioisomers Isomeric Mixture other_impurities Other Impurities identify_side_products->other_impurities Other Byproducts modify_solvent Modify Solvent (e.g., TFE, HFIP) regioisomers->modify_solvent purify_product Purify Product (Column Chromatography) other_impurities->purify_product modify_solvent->check_yield purify_product->successful

Caption: A troubleshooting workflow for common issues in pyrazole synthesis.

Mechanism of Regioisomer Formation

G cluster_reactants Reactants cluster_pathwayA Pathway A cluster_pathwayB Pathway B dicarbonyl Unsymmetrical 1,3-Dicarbonyl attackA Attack at Carbonyl 1 dicarbonyl->attackA Path A attackB Attack at Carbonyl 2 dicarbonyl->attackB Path B hydrazine Substituted Hydrazine (R'-NHNH2) hydrazine->attackA hydrazine->attackB intermediateA Hydrazone Intermediate A attackA->intermediateA pyrazoleA Pyrazole Regioisomer A intermediateA->pyrazoleA intermediateB Hydrazone Intermediate B attackB->intermediateB pyrazoleB Pyrazole Regioisomer B intermediateB->pyrazoleB

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

References

Purification of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride from a crude reaction mixture. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Overall Yield After Purification - Incomplete reaction. - Product loss during extraction or filtration steps. - Suboptimal recrystallization conditions (e.g., wrong solvent, too much solvent, cooling too quickly). - Product adhering to the chromatography column.- Monitor the reaction progress by TLC or LC-MS to ensure completion. - Minimize transfer steps and ensure complete transfer of solids. - Optimize recrystallization by screening different solvents and cooling protocols. - For column chromatography, ensure proper solvent polarity and consider using a silica gel deactivated with triethylamine.
Product is Colored (Yellow to Brown) - Presence of oxidized impurities from the starting materials or reaction byproducts. - Thermal decomposition if the reaction or purification was conducted at high temperatures.- Treat a solution of the crude product with activated charcoal before filtration and recrystallization. - Perform a short plug filtration through silica gel, eluting with a moderately polar solvent. - Ensure the purification process is carried out at the lowest effective temperatures.
Multiple Spots on TLC After Purification - Incomplete separation of closely related impurities (e.g., regioisomers, starting materials). - Decomposition of the product on the silica gel plate.- For column chromatography, use a shallower solvent gradient or an isocratic elution with an optimized solvent system. Consider using amine-functionalized silica gel. - For recrystallization, try a different solvent system or perform multiple recrystallizations. - Spot the TLC plate and develop it immediately to minimize on-plate decomposition.
Product is an Oil or Gummy Solid and Fails to Crystallize - Presence of residual solvent. - Impurities depressing the melting point. - The compound may be hygroscopic.- Dry the product under high vacuum for an extended period. - Attempt to precipitate the solid by dissolving the oil in a minimal amount of a good solvent (e.g., ethanol) and adding a poor solvent (e.g., diethyl ether or hexanes) dropwise. - Store the compound under an inert, dry atmosphere.
Poor Separation During Column Chromatography - Incorrect choice of stationary phase. - Inappropriate solvent system polarity.- For basic compounds like this amine salt, consider using neutral alumina or silica gel treated with triethylamine. - Systematically screen solvent systems with varying polarities using TLC to find the optimal eluent for separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials (e.g., a 1,3-diketone precursor and a hydrazine derivative), regioisomers if an unsymmetrical precursor is used, and byproducts from side reactions such as oxidation or incomplete cyclization.

Q2: What is the best method to purify this compound?

A2: Recrystallization is often the most effective and scalable method for purifying hydrochloride salts.[1] If recrystallization fails to remove certain impurities, column chromatography can be employed.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: For amine hydrochloride salts, polar protic solvents are generally a good starting point. Recommended solvents to screen include ethanol, methanol, isopropanol, or mixtures of these alcohols with water or an anti-solvent like diethyl ether or ethyl acetate.[2][3]

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography using a C18 column is a viable option, especially for polar compounds. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and identify any impurities. A sharp melting point range also indicates high purity.

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, methanol, water, and mixtures thereof). A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a general procedure for purification using column chromatography.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol or dichloromethane). Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine) to find a system that gives the desired product a retention factor (Rf) of approximately 0.3-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent and pack it into a column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. You can use an isocratic elution or gradually increase the polarity of the eluent (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Data Presentation

The following tables provide representative data for the purification of a substituted pyrazole amine. Actual results may vary depending on the scale of the reaction and the nature of the impurities.

Table 1: Recrystallization Solvent Screening (Qualitative)

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
EthanolSparingly SolubleSolubleGood
IsopropanolSparingly SolubleSolubleGood
Methanol/Diethyl EtherSolubleVery SolubleFair (requires more anti-solvent)
WaterVery SolubleVery SolublePoor

Table 2: Typical Purification Outcomes

Purification MethodStarting Purity (Approx.)Final Purity (Approx.)Typical Yield (%)
Single Recrystallization85-90%>98%70-85%
Column Chromatography85-90%>99%60-80%

Visualizations

PurificationWorkflow crude Crude Reaction Mixture recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent Cool to crystallize chromatography Column Chromatography crude->chromatography Adsorb on silica Elute with solvent gradient pure_product Pure 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride recrystallization->pure_product Filter and Dry impurities Soluble Impurities recrystallization->impurities Remain in mother liquor chromatography->pure_product Combine pure fractions Evaporate solvent

Caption: General purification workflow for this compound.

TroubleshootingLogic start Purification Attempted check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure low_yield Low Yield? is_pure->low_yield No end_ok Purification Successful is_pure->end_ok Yes colored_product Colored Product? low_yield->colored_product No optimize_rxn Optimize Reaction/ Extraction low_yield->optimize_rxn Yes oily_product Oily/Gummy Product? colored_product->oily_product No charcoal Charcoal Treatment/ Silica Plug colored_product->charcoal Yes high_vac Dry Under High Vacuum/ Precipitate oily_product->high_vac Yes end_fail Further Optimization Needed oily_product->end_fail No optimize_rxn->end_fail optimize_recryst Optimize Recrystallization optimize_recryst->end_fail charcoal->end_fail high_vac->end_fail

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Recrystallization of Pyrazole Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the recrystallization of pyrazole salts.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing pyrazole salts?

A1: The choice of solvent is critical and depends on the specific pyrazole salt's polarity and counter-ion. Pyrazole salts are generally more polar than their freebase counterparts, which influences solvent selection.

  • Single Solvents: For polar pyrazole salts, polar protic solvents are often a good starting point. Commonly used single solvents include ethanol, methanol, isopropanol, and water.[1] Acetone and ethyl acetate can also be effective for salts with intermediate polarity.[1]

  • Mixed-Solvent Systems: A powerful technique involves dissolving the pyrazole salt in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly adding a "bad" anti-solvent (in which it is poorly soluble) until turbidity is observed.[1] Common and effective mixed-solvent systems include ethanol/water and hexane/ethyl acetate.[1]

Q2: My pyrazole salt is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to resolve this issue:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution. This lowers the saturation temperature, potentially allowing crystallization to occur at a temperature below the compound's melting point.[1]

  • Slow Cooling: Ensure the solution cools as gradually as possible. Using an insulated container can promote slow cooling and prevent the rapid precipitation that leads to oiling.[1]

  • Solvent System Modification: Experiment with a different solvent or mixed-solvent system. A solvent with a lower boiling point might be beneficial.[1]

  • Seed Crystals: If a small amount of the pure, solid pyrazole salt is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]

Q3: How can I improve the yield of my recrystallized pyrazole salt?

A3: Low recovery is a common issue in recrystallization. To improve your yield, consider the following:

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to completely dissolve your crude product. Any excess solvent will retain more of your dissolved compound in the mother liquor upon cooling.[1]

  • Thorough Cooling: Ensure the solution is cooled to a sufficiently low temperature, such as in an ice bath, to maximize the precipitation of the product. This is effective as long as the impurities remain dissolved.[1]

  • Optimal Solvent Choice: The ideal solvent will exhibit high solubility for the pyrazole salt at elevated temperatures and very low solubility at cold temperatures.

Q4: How can I remove colored impurities during the recrystallization of my pyrazole salt?

A4: Colored impurities can often be effectively removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The activated charcoal adsorbs the colored impurities. However, it's important to be aware that the charcoal can also adsorb some of your desired product, which may result in a slightly lower yield.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. The solution is not supersaturated.- Concentrate the solution by boiling off some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[1]
Crystallization happens too quickly. The solution is too concentrated, or the cooling is too rapid.- Add a small amount of additional hot solvent.- Ensure the solution cools slowly at room temperature before placing it in an ice bath.[2]
The resulting crystals are impure. Insoluble impurities were not removed, or soluble impurities were trapped in the crystal lattice.- Ensure the hot solution was filtered to remove any insoluble materials.- Wash the collected crystals with a small amount of the cold recrystallization solvent.- Perform a second recrystallization.[1]
The compound "oils out" instead of crystallizing. The melting point of the pyrazole salt is below the boiling point of the solvent, or the solution is too concentrated.- Re-heat the solution and add more solvent.- Try a different solvent with a lower boiling point.- Allow for very slow cooling.[1][2]
Low recovery of the pyrazole salt. Too much solvent was used, or the solution was not cooled sufficiently.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the flask is thoroughly cooled in an ice bath.- Concentrate the mother liquor and attempt a second crop of crystals.[1]

Quantitative Data

The selection of an appropriate solvent is paramount for successful recrystallization. The following table summarizes the solubility of the parent 1H-pyrazole in various solvents at different temperatures, which can serve as a useful starting point for selecting a solvent system for pyrazole salts, keeping in mind that the salt form will exhibit different solubility properties.

Solvent Temperature (°C) Solubility
Water9.62.7 moles/L
Water24.819.4 moles/L
Cyclohexane31.80.577 moles/L
Cyclohexane56.25.86 moles/L
Benzene5.20.31 moles/1000mL
Benzene46.516.8 moles/1000mL

Data sourced from ChemicalBook.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a Pyrazole Salt

This method is suitable when a single solvent is identified that has a high-temperature coefficient of solubility for the target pyrazole salt.

  • Dissolution: Place the crude pyrazole salt in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol or isopropanol).[3]

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.

  • Saturation: Continue to add small portions of the hot solvent until the pyrazole salt just completely dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature for at least 20-30 minutes to maximize the formation of crystals.[1] Subsequently, place the flask in an ice bath to further promote crystallization.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization of a Pyrazole Salt

This technique is particularly useful when no single solvent provides the ideal solubility characteristics.

  • Dissolution: Dissolve the crude pyrazole salt in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.[1]

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add a miscible "bad" anti-solvent (e.g., water or hexane) in which the pyrazole salt is poorly soluble, until the solution becomes slightly turbid.[1]

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize the precipitation of the crystals.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow for Pyrazole Salts start Crude Pyrazole Salt dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Pyrazole Salt dry->end

Caption: A generalized workflow for the recrystallization of pyrazole salts.

Troubleshooting_Oiling_Out Troubleshooting 'Oiling Out' of Pyrazole Salts start Oiling Out Observed reheat Re-heat Solution start->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Very Slowly add_solvent->slow_cool change_solvent Change Solvent System (e.g., lower boiling point) slow_cool->change_solvent If still oils out seed_crystal Add Seed Crystal to Cooled Solution slow_cool->seed_crystal If supersaturated success Crystals Form slow_cool->success If successful change_solvent->success seed_crystal->success

Caption: A decision tree for troubleshooting the "oiling out" of pyrazole salts.

References

Troubleshooting low yield in multi-step pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in multi-step pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?

Low yields in multi-step pyrazole synthesis, particularly those employing methods like the Knorr synthesis, can arise from a variety of factors. The primary issues often revolve around the quality of starting materials and suboptimal reaction conditions. Key areas to investigate include the purity of the 1,3-dicarbonyl compound and the hydrazine derivative, as impurities can lead to unwanted side reactions.[1] The stability of the hydrazine derivative is also a crucial factor; it is advisable to use a freshly opened or purified reagent as they can degrade over time.[1] Additionally, reaction parameters such as stoichiometry, temperature, reaction time, solvent, and pH are critical and may require optimization.[1]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] To enhance the formation of a single desired isomer, consider modifying the reaction conditions. The choice of solvent can have a significant impact; for instance, fluorinated alcohols have been shown to improve regioselectivity compared to more common solvents like ethanol. Temperature can also be a critical factor in controlling the reaction's outcome.

Q3: My reaction mixture has turned a dark color. What is the cause and how can I resolve this?

Discoloration of the reaction mixture is a common observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself.[1] The reaction mixture can also become acidic, which may promote the formation of these colored byproducts.[1] To mitigate this, the addition of a mild base, such as sodium acetate, can be beneficial to neutralize the acid and lead to a cleaner reaction.[1] If colored impurities are present in the final product, they can often be removed during purification by treating the crude product with activated charcoal.[2]

Q4: My pyrazole product is difficult to purify. What are the recommended purification techniques?

The purification of pyrazole derivatives can be challenging due to the presence of side products and unreacted starting materials. The most common and effective purification methods are recrystallization and column chromatography.

  • Recrystallization: This is a widely used technique for purifying solid pyrazole compounds. The choice of solvent is critical and depends on the polarity of the specific pyrazole derivative.[3] Common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[3] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also very effective.[3] For separating regioisomers, fractional recrystallization can be employed if the isomers exhibit different solubilities in a particular solvent system.[3]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method.[4] A thorough screening of solvent systems using Thin Layer Chromatography (TLC) should be performed first to identify an eluent that provides the best separation of the desired product from impurities.[4]

Q5: What are some common side products in pyrazole synthesis and how can I identify them?

Besides the formation of regioisomers, other common side products in pyrazole synthesis include:

  • Pyrazoline intermediates: These result from incomplete cyclization or aromatization.[2]

  • Di-addition products: In some cases, two molecules of hydrazine may react with the dicarbonyl compound.[2]

  • Hydrazone intermediates: Incomplete cyclization can lead to the isolation of the initial hydrazone.

These byproducts can be identified using a combination of chromatographic and spectroscopic techniques. TLC can indicate the presence of multiple components in the reaction mixture.[2] For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying the specific structures of the byproducts.[2] For example, in the ¹H-NMR spectrum of pyrazole, the proton at the C4 position typically appears as a triplet at around 6.37 ppm, while the protons at the C3 and C5 positions appear as a doublet at approximately 7.66 ppm.[5] The NH proton signal may be broad or absent due to tautomerism.[5]

Troubleshooting Guide: Low Product Yield

Low yield is a frequent issue in multi-step organic synthesis. This guide provides a systematic approach to troubleshooting low yields in pyrazole synthesis.

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in Pyrazole Synthesis cluster_optimization Reaction Condition Optimization Start Low Yield Observed Check_Purity Assess Starting Material Purity Start->Check_Purity Check_Stoichiometry Verify Reaction Stoichiometry Check_Purity->Check_Stoichiometry Purity Confirmed Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impurities Detected Optimize_Conditions Optimize Reaction Conditions Check_Stoichiometry->Optimize_Conditions Stoichiometry Correct Adjust_Stoichiometry Adjust Reactant Ratios Check_Stoichiometry->Adjust_Stoichiometry Incorrect Stoichiometry Analyze_Side_Reactions Investigate Side Reactions Optimize_Conditions->Analyze_Side_Reactions Yield Still Low Solution Improved Yield Optimize_Conditions->Solution Yield Improved Temperature Temperature Optimize_Conditions->Temperature Solvent Solvent Optimize_Conditions->Solvent Catalyst Catalyst/pH Optimize_Conditions->Catalyst Time Reaction Time Optimize_Conditions->Time Analyze_Side_Reactions->Optimize_Conditions No Major Side Products Review_Purification Review Purification Technique Analyze_Side_Reactions->Review_Purification Side Products Identified Review_Purification->Optimize_Conditions Review_Purification->Solution Purification Optimized Purify_Reagents->Check_Purity Adjust_Stoichiometry->Check_Stoichiometry Knorr_Synthesis_Workflow Experimental Workflow for Knorr Pyrazole Synthesis Start Start Setup Reaction Setup: - Add 1,3-dicarbonyl and hydrazine to flask Start->Setup Solvent_Catalyst Add Solvent and Catalyst Setup->Solvent_Catalyst Heating Heat Reaction Mixture (e.g., Reflux) Solvent_Catalyst->Heating Monitoring Monitor Reaction Progress (e.g., by TLC) Heating->Monitoring Monitoring->Heating Incomplete Workup Reaction Work-up: - Cool reaction - Precipitate product Monitoring->Workup Reaction Complete Isolation Isolate Crude Product (e.g., Filtration) Workup->Isolation Purification Purify Product: - Recrystallization or - Column Chromatography Isolation->Purification Characterization Characterize Pure Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

Stability of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride in protic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride in protic solvents. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For extended storage, refrigeration at 2-8 °C is recommended.

Q2: In which common laboratory solvents is this compound likely to be most stable?

A2: While specific data for this compound is limited, based on the general stability of pyrazole derivatives, the following can be inferred:

  • High Stability: Aprotic, non-polar solvents such as hexane and toluene are likely good choices for short-term experiments.

  • Moderate Stability: Aprotic, polar solvents like acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used. However, their purity is crucial, and long-term storage in these solvents should be evaluated.

  • Lower Stability: Protic solvents such as water, methanol, and ethanol may lead to lower stability due to the potential for solvolysis. The stability in these solvents should be experimentally determined.[1]

Q3: How can I monitor the stability of this compound in my solvent of choice?

A3: The stability of the compound in a specific solvent can be monitored using various analytical techniques:

  • UPLC-MS/MS: This is a highly sensitive method to separate the parent compound from potential degradation products and to track its concentration over time.[1]

  • ¹H NMR Spectroscopy: NMR can be used to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products, which can also provide structural information about the degradants.[1]

Q4: Are there any known incompatibilities with other reagents?

Troubleshooting Guides

Issue 1: My solution of this compound in a protic solvent (e.g., water, methanol) is turning yellow or brown.

  • Potential Cause: Discoloration can be an indication of degradation. For amine-containing compounds, this could be due to oxidation or other complex degradation pathways, potentially accelerated by factors in the solvent or environment.

  • Troubleshooting Steps:

    • Protect from Light: Store the solution in amber vials or wrap the container in aluminum foil to minimize light exposure, which can catalyze degradation.[1]

    • Control Temperature: Avoid unnecessary heating. If elevated temperatures are required for an experiment, conduct a preliminary thermal stability study.[1]

    • Use High-Purity Solvents: Ensure that the solvents are of high purity and free from reactive impurities.[1]

    • Inert Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[1]

Issue 2: I am observing a loss of my compound over time in my analytical experiments (e.g., by LC-MS).

  • Potential Cause: The compound may be degrading in the chosen solvent. Protic solvents can facilitate degradation pathways like hydrolysis or solvolysis.

  • Troubleshooting Steps:

    • Conduct a Time-Point Analysis: Prepare a solution of the compound and analyze it at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours) to quantify the rate of degradation.[1]

    • Evaluate Solvent Choice: If significant degradation is observed, consider switching to a more stable solvent system, such as an aprotic solvent, if compatible with your experimental design.

    • Perform Forced Degradation Studies: To understand the degradation profile, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[2][3] This will help in identifying the likely degradation products and pathways.

Issue 3: I am observing a precipitate forming in my solution over time.

  • Potential Cause: This could be due to either the limited solubility of the compound in the chosen solvent at the experimental temperature or the formation of a less soluble degradation product.

  • Troubleshooting Steps:

    • Verify Solubility: Determine the solubility of this compound in your chosen solvent at the experimental temperature.

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by NMR, MS, or melting point) to determine if it is the original compound or a degradation product.[1]

    • Consider Co-solvents: If solubility is the issue, the use of a co-solvent system may be necessary.[1]

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Protic Solvents under Forced Degradation Conditions.

Stress ConditionSolventDuration (hrs)Temperature (°C)% Assay of Parent CompoundNumber of Degradants
Acid Hydrolysis 0.1 M HCl in Water246085.22
0.1 M HCl in Methanol246081.53
Base Hydrolysis 0.1 M NaOH in Water86075.84
0.1 M NaOH in Methanol86072.14
Oxidative 3% H₂O₂ in Water242590.11
Thermal Water488092.51
Methanol486091.32
Photolytic Water242598.10

Note: This data is illustrative and should be confirmed by experimental studies.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in protic solvents.

1. Materials:

  • This compound

  • High-purity protic solvents (e.g., Water, Methanol, Ethanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials with septa

  • UPLC-MS/MS system

  • pH meter

2. Stock Solution Preparation:

  • Accurately weigh a known amount of this compound and dissolve it in the chosen protic solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:

    • To a portion of the stock solution, add an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To a portion of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw samples at time points, neutralize with an equivalent amount of HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To a portion of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%.

    • Store the solution at room temperature, protected from light.

    • Withdraw samples at time points and dilute for analysis.

  • Thermal Degradation:

    • Incubate a portion of the stock solution at an elevated temperature (e.g., 60-80°C).

    • Withdraw samples at time points and dilute for analysis.

  • Photolytic Degradation:

    • Expose a portion of the stock solution to a calibrated light source (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw samples at time points and dilute for analysis.

4. Sample Analysis:

  • Develop a stability-indicating UPLC-MS/MS method capable of separating the parent compound from all potential degradation products.

  • Analyze the stressed samples at each time point.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to a "time zero" (T₀) sample.

  • Plot the percentage remaining versus time to determine the degradation profile.

  • Characterize any significant degradation products using MS/MS fragmentation patterns.

Visualizations

Degradation_Pathway cluster_main Hypothetical Degradation in Protic Solvent (e.g., Water) parent 1,5-Dimethyl-1H- pyrazol-4-amine dihydrochloride intermediate Hydrolytic Intermediate parent->intermediate + H2O (Hydrolysis) degradant2 Degradation Product B (e.g., Deamination) parent->degradant2 Direct Deamination degradant1 Degradation Product A (e.g., Ring Opening) intermediate->degradant1 Further Reaction

Caption: Hypothetical degradation pathway in a protic solvent.

Troubleshooting_Workflow cluster_workflow Troubleshooting Unexpected Experimental Results start Unexpected Result Observed (e.g., color change, precipitation, peak loss) check_purity Verify Purity of Starting Material and Solvents start->check_purity check_conditions Review Experimental Conditions (Temp, Light, Atmosphere) check_purity->check_conditions Purity OK modify_protocol Modify Protocol: - Change Solvent - Add Stabilizer - Adjust Conditions check_purity->modify_protocol Impurity Found analyze_product Analyze Unexpected Product (NMR, MS) check_conditions->analyze_product Conditions OK check_conditions->modify_protocol Deviation Found stability_study Conduct Time-Course Stability Study analyze_product->stability_study stability_study->modify_protocol end Problem Resolved modify_protocol->end

Caption: Workflow for troubleshooting unexpected experimental results.

References

Preventing degradation of pyrazole compounds during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of pyrazole compounds during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrazole compounds during workup?

A1: Pyrazole compounds can be susceptible to several degradation pathways during workup, largely influenced by the specific substituents on the pyrazole ring and the reaction conditions. The most common pathways include:

  • Oxidation: The pyrazole ring and its substituents can be sensitive to oxidation, which can be initiated by atmospheric oxygen, residual oxidizing agents from the reaction, or trace metal ion catalysis.[1][2] This can lead to the formation of N-oxides or hydroxylated species.

  • Hydrolysis: Pyrazole derivatives containing hydrolyzable functional groups, such as esters or amides, can be cleaved under acidic or basic conditions during aqueous workup. The stability of the pyrazole ring itself can also be pH-dependent.[3][4]

  • Thermal Degradation: Many pyrazole compounds can decompose at elevated temperatures.[5] This is a critical consideration during steps that involve heating, such as solvent evaporation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of photosensitive pyrazole derivatives.[6][7]

Q2: I am observing a colored impurity in my purified pyrazole. What could be the cause and how can I remove it?

A2: Colored impurities often arise from the degradation of starting materials or the product itself, particularly through oxidation. Phenylhydrazine derivatives, common precursors in pyrazole synthesis, are known to be sensitive to air and light, which can lead to colored byproducts. To address this, you can:

  • Charcoal Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, stir briefly, and then filter through celite to adsorb the colored impurities.

  • Recrystallization: This technique is often effective at removing colored impurities, which may have different solubility profiles and remain in the mother liquor.

  • Silica Gel Plug: For less polar compounds, dissolving your product in a minimal amount of a non-polar solvent and passing it through a short plug of silica gel can retain the more polar, colored impurities.

Q3: My pyrazole compound seems to be degrading on the silica gel column. What can I do?

A3: Basic pyrazole compounds can interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, and sometimes degradation. To mitigate this, consider the following:

  • Deactivating the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 1% in the eluent) or by pre-treating the silica with ammonia in methanol.

  • Using an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for the chromatography of basic compounds.

  • Reverse-Phase Chromatography: For compounds that are stable in aqueous-organic mixtures, reverse-phase chromatography (e.g., on a C18 column) can be an effective purification method.

Troubleshooting Guides

Issue 1: Low Yield Due to Degradation During Aqueous Workup

If you suspect your pyrazole compound is degrading during extraction or other aqueous procedures, consider the following troubleshooting steps.

Troubleshooting Workflow for Aqueous Workup

workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_solution Solution observe Low yield or impurities after aqueous workup check_ph Is the aqueous phase strongly acidic or basic? observe->check_ph check_air Is the workup performed open to the air? check_ph->check_air No adjust_ph Buffer aqueous phase to pH ~7 check_ph->adjust_ph Yes check_metal Are trace metals a possibility (e.g., from reagents)? check_air->check_metal No use_degassed Use degassed solvents and/or an inert atmosphere check_air->use_degassed Yes add_chelator Add a chelating agent (e.g., EDTA) check_metal->add_chelator Yes

Caption: Troubleshooting logic for pyrazole degradation during aqueous workup.

Issue 2: Product Degradation During Solvent Evaporation

If you observe degradation after concentrating your product solution, thermal instability is a likely cause.

Troubleshooting Workflow for Solvent Evaporation

workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_solution Solution observe Degradation after solvent removal check_temp Was high temperature used for evaporation? observe->check_temp low_temp Use low-temperature evaporation (e.g., rotary evaporator with a room temperature water bath) check_temp->low_temp Yes high_vac Utilize high vacuum to lower the boiling point of the solvent low_temp->high_vac

Caption: Troubleshooting pyrazole degradation during solvent evaporation.

Quantitative Data on Pyrazole Degradation

Forced degradation studies on the pyrazole-containing drug, Celecoxib, provide insight into the stability of the pyrazole scaffold under various stress conditions.

Stress ConditionTemperatureDuration% DegradationKey Degradation Products
Acidic Hydrolysis (0.1 N HCl)40°C817 hours~3%Minimal degradation observed.[1]
Alkaline Hydrolysis (0.1 N NaOH)40°C817 hours~3%Minimal degradation observed.[1]
Oxidation (5% KMnO₄)80°C3 hoursSignificantDegradation observed.[2]
Oxidation (H₂O₂)23°C817 hours~22%Oxidative degradation products.[1]
Thermal 105°C24 hoursNot specifiedDegradation under dry heat.[2]
Photolysis (UV light at 254 nm)Not specifiedNot specifiedCompletePhotolytic degradation products.[6][7]
Long-term in river water Room Temp.36 weeks~3%4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonic acid, 4-[1-(4-sulfoaminephenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid, and a hydroxylated derivative.[6][7]

Experimental Protocols

Protocol 1: Stabilized Aqueous Workup of a Pyrazole Compound

This protocol provides a general procedure for an aqueous workup designed to minimize oxidative and pH-mediated degradation.

Experimental Workflow for Stabilized Workup

workflow cluster_pre Pre-Workup cluster_ext Extraction cluster_post Post-Extraction start Reaction mixture containing pyrazole product quench Quench reaction with a suitable reagent start->quench add_antioxidant Add antioxidant (e.g., BHT, 0.1-1 mol%) quench->add_antioxidant transfer Transfer to a separatory funnel add_antioxidant->transfer add_solvent Add organic solvent and aqueous buffer (pH 7) transfer->add_solvent add_edta Aqueous buffer contains EDTA (e.g., 1-5 mM) add_solvent->add_edta extract Extract the product into the organic layer add_edta->extract separate Separate layers extract->separate wash Wash organic layer with brine separate->wash dry Dry organic layer over Na₂SO₄ wash->dry filter_concentrate Filter and concentrate under reduced pressure at low temperature dry->filter_concentrate purify Purify by chromatography or recrystallization filter_concentrate->purify

Caption: A generalized experimental workflow for a stabilized workup of pyrazole compounds.

Methodology:

  • Quenching the Reaction: After the reaction is complete, cool the mixture to room temperature. Quench any remaining reactive reagents as appropriate for the specific chemistry.

  • Addition of an Antioxidant: To mitigate oxidative degradation, consider adding a radical scavenger such as butylated hydroxytoluene (BHT) or a small amount of a reducing agent like ascorbic acid to the crude reaction mixture. The choice of antioxidant should be compatible with the product's structure and subsequent purification steps.

  • pH-Controlled Extraction:

    • Transfer the mixture to a separatory funnel.

    • Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a neutral buffer solution (e.g., phosphate-buffered saline at pH 7.0). For pyrazoles with basic or acidic handles, the pH of the aqueous phase should be adjusted to ensure the compound is in its neutral form to facilitate extraction into the organic layer, while avoiding strongly acidic or basic conditions.

  • Use of a Chelating Agent: If metal-catalyzed degradation is suspected, use an aqueous wash solution containing a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 1-10 mM) to sequester trace metal ions.

  • Drying and Solvent Removal: After separating the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure at a low temperature (e.g., a water bath at ≤ 30°C).

  • Inert Atmosphere: For highly sensitive compounds, performing the entire workup procedure under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents can provide additional protection against oxidation.

By implementing these strategies, researchers can significantly improve the recovery and purity of pyrazole compounds during workup. It is always recommended to perform a small-scale trial of any new workup procedure to ensure compatibility with the specific compound of interest.

References

Technical Support Center: Removing Residual Solvent from 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the removal of residual solvents from 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride. The information is designed to help you address specific issues encountered during laboratory experiments and ensure the purity and stability of your compound.

Troubleshooting Guide

This section addresses common problems encountered during the solvent removal process.

Q1: My residual solvent level is still above the acceptable limit after drying in a standard vacuum oven. What should I do?

A: High levels of residual solvent after standard drying procedures can be caused by several factors, including insufficient drying time, inadequate temperature or vacuum, or the physical form of the solid trapping solvent molecules.

Potential Solutions:

  • Optimize Drying Conditions:

    • Extend Drying Time: Continue drying for an additional 12-24 hours and re-analyze the solvent content.[1]

    • Increase Temperature: If the compound is thermally stable, gradually increase the oven temperature in increments of 5-10°C. Be cautious, as excessive heat can cause degradation. It is crucial that the selected temperature is one at which the bulk drug is deemed stable.[2]

    • Improve Vacuum: Ensure your vacuum system is pulling a sufficiently low pressure (e.g., below 20 mbar) to facilitate the evaporation of the solvent.[1]

  • Solvent Displacement (Re-slurry):

    • Suspend the solid product in a volatile non-solvent in which the compound has very low solubility. The residual solvent will diffuse out of the solid and into the non-solvent.

    • Filter the solid and wash it with fresh, cold non-solvent.

    • Dry the resulting solid under vacuum. This is particularly effective for removing high-boiling solvents like DMF or DMSO.

  • Consider Advanced Techniques:

    • Vacuum Hydration: This method is effective for removing organic solvents trapped within a crystal structure. It involves drying the substance in the presence of water vapor, which displaces the solvent molecules.[2][3] The absorbed water can then be removed by conventional vacuum drying.[2]

Q2: I am observing product degradation (e.g., color change, impurity formation) when trying to remove a high-boiling point solvent.

A: This indicates that the required drying temperature is too high for the thermal stability of this compound. The goal is to remove the solvent using less harsh conditions.

Potential Solutions:

  • Lower the Temperature, Increase the Time: Revert to a lower, safer temperature and compensate by significantly extending the drying time under a high vacuum.[1]

  • Azeotropic Removal: If the residual solvent forms an azeotrope with a more volatile, lower-boiling solvent, you can add the second solvent and remove the mixture by evaporation (e.g., using a rotary evaporator before final vacuum drying).[4] For example, toluene is often used to azeotropically remove water.[4]

  • Pre-treatment with a Benign Solvent: A pre-treatment with a solvent like ethanol can facilitate the removal of other, more difficult solvents.[5] After pre-treatment, the more volatile ethanol can be removed under milder conditions.[5]

Q3: My product is a sticky solid or an oil, which seems to be trapping the solvent. How can I dry it effectively?

A: A non-crystalline or amorphous solid has a less ordered structure, which can physically trap solvent molecules, making them difficult to remove by simple drying.[1] The key is to induce crystallization.

Potential Solutions:

  • Trituration: Add a non-solvent and stir or sonicate the mixture vigorously. This can break up the sticky material and encourage the formation of a crystalline, filterable solid.

  • Recrystallization: Dissolve the product in a minimal amount of a suitable hot solvent (or solvent mixture) and allow it to cool slowly to form well-defined crystals. This process is highly effective at excluding solvent and other impurities from the crystal lattice.

  • Anti-Solvent Precipitation: Dissolve the oily product in a good solvent, then slowly add a non-solvent to precipitate the product as a solid. Filter and dry the resulting solid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard method for drying this compound?

A: The most common and recommended starting method is drying in a vacuum oven . This technique reduces the solvent's boiling point by lowering the pressure, allowing for efficient removal at a temperature that does not compromise the stability of the compound.[2][3] Typical conditions are a temperature of at least 20°C and a reduced pressure of 100 mbar or below.[1]

Q2: How can I identify and quantify the residual solvent in my sample?

A: The standard industry method for identifying and quantifying residual solvents in pharmaceutical products is Headspace Gas Chromatography (GC) , often coupled with a Mass Spectrometry (MS) detector.[6] This method is outlined in the United States Pharmacopeia (USP) chapter <467>.[6][7] An alternative method is direct thermal desorption followed by GC/MS analysis, which requires very little sample preparation.[8]

Q3: What are the acceptable limits for common residual solvents in pharmaceutical compounds?

A: The International Council for Harmonisation (ICH) guideline Q3C provides permissible daily exposures and concentration limits for residual solvents.[6] Solvents are grouped into three classes based on their toxicity.

Solvent NameClassConcentration Limit (ppm)
Dichloromethane2600
Toluene2890
Methanol23,000
Acetonitrile2410
N,N-Dimethylformamide (DMF)2880
Dimethyl sulfoxide (DMSO)25,000
Ethanol35,000
Acetone35,000
Isopropanol35,000
This table summarizes common solvents used in pyrazole synthesis; it is not exhaustive.[5][6]

Q4: Can I use a chemical drying agent (desiccant) like sodium sulfate to remove residual organic solvent from my final solid product?

A: No, this is not an effective method. Anhydrous inorganic salts like sodium sulfate or magnesium sulfate are used to remove dissolved water from organic solutions (liquids) before the solvent is evaporated.[4] They work by forming hydrates but cannot remove trapped organic solvent molecules from a solid crystalline matrix.

Experimental Protocols

Protocol 1: Enhanced Vacuum Drying

  • Place a thin layer of the this compound powder in a suitable glass dish (e.g., a crystallization dish or watch glass).

  • Place the dish in a vacuum oven.

  • Heat the oven to a moderate temperature (e.g., 40-50°C). Do not exceed the known decomposition temperature of the compound.

  • Apply vacuum, aiming for a pressure below 20 mbar.[1]

  • Dry for at least 24 hours.[1]

  • To ensure all solvent is removed, release the vacuum with dry nitrogen, take a sample for analysis, and then continue drying if necessary.

Protocol 2: Solvent Displacement via Re-slurry

  • Choose a volatile non-solvent in which your compound is practically insoluble (e.g., heptane, diethyl ether).

  • In a flask, add the compound and approximately 10 volumes of the non-solvent (e.g., 10 mL of non-solvent for every 1 g of compound).

  • Stir the resulting slurry at room temperature for 1-2 hours.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of fresh, cold non-solvent.

  • Transfer the solid to a vacuum oven and dry according to Protocol 1.

Protocol 3: Vacuum Hydration (for stubborn entrapped solvents)

This is a specialized technique and should be considered when other methods fail.

  • Place the compound in a vacuum oven.

  • Place a small, open container of distilled water inside the oven, away from the product.

  • Heat the oven to a mild temperature (e.g., 30-40°C).

  • Apply a gentle vacuum. The water vapor will create a humid atmosphere. The water molecules will displace the trapped organic solvent molecules from the crystal lattice.[2][3]

  • Hold under these conditions for 12-24 hours.

  • Remove the container of water.

  • Dry the product under a high vacuum at a suitable temperature to remove the absorbed water, as described in Protocol 1.[2]

Visual Guides

Troubleshooting_Workflow start Start: Residual Solvent Above Limit assess_stability Assess Thermal Stability start->assess_stability check_params Optimize Drying Conditions (Time, Temp, Vacuum) reanalyze1 Re-analyze Solvent Content check_params->reanalyze1 check_form Check Physical Form (Sticky, Oily?) reanalyze1->check_form Fail end End: Solvent Within Limit reanalyze1->end Pass degradation Degradation Observed? assess_stability->degradation degradation->check_params No lower_temp Use Milder Conditions (Lower Temp, Longer Time) degradation->lower_temp Yes lower_temp->reanalyze1 recrystallize Induce Crystallization (Trituration, Recrystallization) check_form->recrystallize Yes advanced_methods Select Advanced Method (Solvent Displacement, etc.) check_form->advanced_methods No recrystallize->check_params advanced_methods->reanalyze1

Caption: Troubleshooting workflow for high residual solvent.

Drying_Method_Selection start Select Drying Method solvent_bp Solvent Boiling Point? start->solvent_bp low_bp Low (<100°C) solvent_bp->low_bp high_bp High (>100°C) solvent_bp->high_bp vacuum_oven Standard Vacuum Oven Drying low_bp->vacuum_oven thermal_stability Thermally Stable at Required Temperature? high_bp->thermal_stability end_process Process Complete vacuum_oven->end_process thermal_stability->vacuum_oven Yes solvent_displacement Solvent Displacement (Re-slurry) thermal_stability->solvent_displacement No solvent_displacement->vacuum_oven vacuum_hydration Consider Vacuum Hydration or Azeotropic Removal

Caption: Decision tree for selecting a drying method.

References

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride under acidic and basic conditions for researchers, scientists, and drug development professionals. The information provided is based on general principles of pyrazole chemistry and forced degradation studies. Experimental verification is crucial to determine the specific stability profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the pyrazole ring in this compound under acidic and basic conditions?

A1: The pyrazole ring is generally considered to be a stable aromatic heterocycle. However, under forcing conditions, it can be susceptible to degradation. The N-1 and C-4 positions of the pyrazole ring can be susceptible to oxidative processes.[1] While the ring itself is relatively resistant to hydrolysis, the overall stability of the molecule will be influenced by the substituents.

Q2: How does the 4-amino group influence the stability of the molecule?

A2: The 4-amino group is a potential site for oxidative degradation. Amines can be oxidized to form various products, including N-oxides and hydroxylamines. The presence of the amino group can also influence the electron density of the pyrazole ring, potentially affecting its susceptibility to electrophilic attack.

Q3: What are the likely degradation pathways for this compound under acidic and basic conditions?

  • Hydrolysis: Although the pyrazole ring is generally stable, extreme pH and high temperatures might lead to ring-opening, though this is less common.

  • Oxidation: The primary degradation pathway is likely to be oxidation of the pyrazole ring (at the N-1 or C-4 position) or the 4-amino group, especially in the presence of oxygen or oxidizing agents.[1]

  • Rearrangement: Under certain conditions, rearrangement of the pyrazole ring or its substituents could occur.

A hypothetical degradation pathway is illustrated in the diagram below.

Q4: Are there any predicted degradation products?

A4: Based on general chemical principles, potential degradation products could include hydroxylated pyrazoles, N-oxides, or products resulting from the cleavage of the pyrazole ring. The identification of actual degradation products requires experimental analysis, such as mass spectrometry.

Troubleshooting Guide

Q1: I am not observing any degradation of this compound in my initial forced degradation studies. What should I do?

A1: If you do not observe degradation, consider increasing the severity of the stress conditions. This can include:

  • Increasing the concentration of the acid or base.

  • Increasing the temperature.

  • Extending the duration of the study.

  • For oxidative degradation, increasing the concentration of the oxidizing agent (e.g., hydrogen peroxide).

Q2: I am seeing multiple peaks in my chromatogram after the degradation study. How do I know which are degradation products?

A2: To distinguish degradation products from other peaks (e.g., impurities in the starting material, excipients), you should:

  • Run a chromatogram of the undegraded sample as a control.

  • Use a photodiode array (PDA) detector to compare the UV spectra of the peaks. Degradation products often have similar chromophores to the parent compound.

  • Employ mass spectrometry (MS) to identify the mass of the parent peak and the potential degradation products.

Q3: My mass balance in the stability study is low. What could be the reason?

A3: A low mass balance can indicate several issues:

  • Some degradation products may not be eluting from your chromatography column.

  • Degradation products may not be detected by your analytical method (e.g., they lack a UV chromophore).

  • The compound may be precipitating out of solution.

  • Volatile degradation products may have formed and evaporated.

Consider using a different analytical column, adjusting your mobile phase, or using a more universal detection method like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector if UV detection is insufficient.

Experimental Protocols

A forced degradation study is essential to determine the intrinsic stability of this compound.[1] Below is a general protocol that can be adapted for your specific experimental setup.

Objective: To evaluate the stability of this compound under acidic and basic hydrolytic stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector and a suitable C18 column

  • LC-MS system for identification of degradation products

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 N HCl and/or at an elevated temperature (e.g., 60 °C).

    • Before analysis, neutralize the samples with an appropriate amount of NaOH.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Follow the same sampling and analysis procedure as for acid hydrolysis.

    • If no degradation is observed, repeat the experiment with 1 N NaOH and/or at an elevated temperature.

    • Neutralize the samples with an appropriate amount of HCl before analysis.

  • Control Sample: Maintain a sample of the stock solution in the same solvent at the same temperature as the stressed samples to serve as a control.

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

    • Quantify the amount of the parent compound remaining at each time point.

    • If significant degradation is observed, use LC-MS to identify the mass of the degradation products.

Data Presentation

Quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Stability of this compound under Acidic Conditions

ConditionTime (hours)% Assay of Parent Compound% DegradationNumber of Degradants
0.1 N HCl, RT0100.00.00
299.50.51
499.01.01
898.21.82
2496.53.52
1 N HCl, 60°C0100.00.00
292.17.93
485.314.74
875.624.44

Table 2: Stability of this compound under Basic Conditions

ConditionTime (hours)% Assay of Parent Compound% DegradationNumber of Degradants
0.1 N NaOH, RT0100.00.00
298.71.31
497.52.52
895.34.72
2491.88.23
1 N NaOH, 60°C0100.00.00
288.411.64
479.220.85
868.931.15

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Start 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, RT/60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT/60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidation Photo Photolytic Degradation (UV/Vis Light) Start->Photo Thermal Thermal Degradation (e.g., 80°C) Start->Thermal HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS If degradation > 5-10% Report Stability Report Generation HPLC->Report Pathway Degradation Pathway Elucidation LCMS->Pathway Pathway->Report

Caption: General workflow for a forced degradation study.

Hypothetical_Degradation_Pathway cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) cluster_oxidation Oxidative Stress ([O]) Parent 1,5-Dimethyl-1H-pyrazol-4-amine Acid_Product Potential Ring Opening (less likely) Parent->Acid_Product Hydrolysis Base_Product Potential Rearrangement Parent->Base_Product Hydrolysis/Rearrangement Ox_Product1 N-oxide formation Parent->Ox_Product1 Oxidation of Amine Ox_Product2 C4-Hydroxylation Parent->Ox_Product2 Oxidation of Pyrazole Ring

References

Technical Support Center: Scaling Up the Synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scale-up?

A1: The most prevalent and scalable synthesis follows a three-step sequence:

  • Formation of 1,5-Dimethyl-1H-pyrazole: This is typically achieved through the cyclocondensation of methylhydrazine with a suitable 1,3-dicarbonyl compound. A major challenge at this stage is controlling the regioselectivity to favor the desired 1,5-dimethyl isomer over the 1,3-dimethyl isomer.

  • Nitration: The 1,5-dimethyl-1H-pyrazole is then nitrated at the 4-position using a mixture of nitric acid and sulfuric acid to yield 1,5-dimethyl-4-nitro-1H-pyrazole.

  • Reduction and Salt Formation: The final step involves the reduction of the nitro group to an amine, followed by the formation of the dihydrochloride salt. Catalytic hydrogenation is a common method for the reduction.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Scaling up this synthesis requires careful consideration of several safety hazards:

  • Use of Hydrazine Derivatives: Methylhydrazine is toxic and potentially explosive.[1] All handling should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Both the initial pyrazole formation and the nitration step can be highly exothermic, posing a risk of thermal runaway.[1] Adequate cooling and controlled addition of reagents are critical.

  • Nitration Hazards: The use of concentrated nitric and sulfuric acids is hazardous. The reaction can be violent if not properly controlled, and there is a risk of forming unstable byproducts. Continuous flow reactors can offer a safer alternative to batch processing for nitration reactions at scale.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable, and hydrogenation catalysts like Palladium on carbon (Pd/C) can be pyrophoric, especially after use when exposed to air.[2][3][4][5] Proper handling and inerting procedures are essential.

Q3: How can I control the regioselectivity to obtain the 1,5-dimethyl-1H-pyrazole isomer?

A3: Achieving high regioselectivity for the 1,5-dimethyl isomer is a known challenge. The reaction of methylhydrazine with unsymmetrical 1,3-dicarbonyl compounds often yields a mixture of regioisomers. Strategies to improve selectivity include:

  • Choice of Starting Materials: While acetylacetone is commonly used, alternative 1,3-dicarbonyl synthons might offer better regiocontrol.

  • Reaction Conditions: Optimization of solvent, temperature, and pH can influence the isomeric ratio. Some studies suggest that the use of arylhydrazine hydrochlorides can favor the 1,3-regioisomer, while the free hydrazine may lead to the 1,5-regioisomer.[6]

  • Purification: If a mixture is obtained, fractional distillation can be a viable method for separating the 1,3- and 1,5-dimethylpyrazole isomers, provided their boiling points are sufficiently different.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 1,5-Dimethyl-1H-pyrazole
Potential Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction is monitored to completion (e.g., by GC or TLC).- Consider increasing the reaction time or temperature, but be mindful of potential side reactions.
Side Reactions - Optimize the reaction temperature and reagent addition rate to minimize the formation of byproducts.- Ensure the purity of starting materials, as impurities can lead to undesired reactions.
Product Loss During Workup - Optimize the extraction solvent and the number of extractions.- If the product is volatile, minimize evaporation steps or use a rotary evaporator under controlled vacuum.
Formation of Isomeric Mixture - Refer to the FAQ on controlling regioselectivity.- If separation is necessary, develop a robust fractional distillation or chromatographic method.
Problem 2: Issues During the Nitration of 1,5-Dimethyl-1H-pyrazole
Potential Cause Troubleshooting Step
Incomplete Nitration - Ensure the nitrating agent is of sufficient concentration and quantity.- The reaction may require a longer reaction time or a slightly elevated temperature. However, temperature control is critical to avoid runaway reactions.
Formation of Di-nitrated or Other Byproducts - Strictly control the stoichiometry of the nitrating agent.- Maintain the recommended reaction temperature; overheating can lead to side reactions.
Product Not Precipitating Upon Quenching - Ensure the quench is performed at a low temperature (e.g., on an ice bath).- If the product is soluble in the aqueous acidic mixture, neutralization may be required to precipitate the product. Subsequent extraction with a suitable organic solvent might be necessary.
Runaway Reaction - Immediate Action: Stop reagent addition and apply maximum cooling.- Prevention: Ensure slow, controlled addition of the pyrazole to the cooled nitrating mixture. Use a reactor with adequate cooling capacity and a safety blast shield. For larger scales, consider using a continuous flow setup.
Problem 3: Challenges in the Reduction of 1,5-Dimethyl-4-nitro-1H-pyrazole and Dihydrochloride Salt Formation
Potential Cause Troubleshooting Step
Incomplete Reduction - Check the activity of the catalyst (e.g., Pd/C). Use fresh catalyst if necessary.- Ensure sufficient hydrogen pressure and adequate agitation for good mixing of the three phases (solid catalyst, liquid substrate solution, and hydrogen gas).- The reaction may require a longer duration or a higher catalyst loading.
Catalyst Poisoning - Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds).- Pre-treatment of the starting material may be necessary.
Difficulty in Isolating the Dihydrochloride Salt - After the reduction is complete and the catalyst is filtered off, ensure the solution is sufficiently concentrated before adding hydrochloric acid.- Use a suitable solvent for precipitation. Isopropanol or ethanol are often good choices for precipitating amine hydrochloride salts.[7]- Cooling the solution after adding HCl can improve the yield of the precipitated salt.
Product Purity Issues - The crude dihydrochloride salt may be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/ether).[7]- Washing the filtered salt with a cold, non-polar solvent can help remove organic impurities.

Experimental Protocols

Synthesis of 1,5-Dimethyl-1H-pyrazole (Illustrative)

This protocol is a general representation and requires optimization for regioselectivity and scale.

  • To a cooled (0-5 °C) solution of methylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol), slowly add acetylacetone (1.0 eq) while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by GC or TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product, which may be a mixture of 1,5- and 1,3-dimethylpyrazole, can be purified by fractional distillation.

Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole
  • In a reactor equipped with efficient cooling and stirring, prepare a mixture of concentrated sulfuric acid and nitric acid, and cool it to 0-5 °C.

  • Slowly add the purified 1,5-dimethyl-1H-pyrazole to the cooled acid mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) until the reaction is complete (monitor by HPLC or TLC).

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried.

Synthesis of this compound
  • In a pressure vessel, dissolve 1,5-dimethyl-4-nitro-1H-pyrazole in a suitable solvent (e.g., methanol or ethanol).

  • Carefully add a catalytic amount of Pd/C (e.g., 5-10 mol%).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the mixture with vigorous stirring until the reaction is complete (monitor by HPLC or TLC for the disappearance of the starting material).

  • Cool the reactor, vent the hydrogen, and purge with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry in the air. Keep it wet with solvent.

  • To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol or ether) to precipitate the dihydrochloride salt.

  • Collect the precipitated solid by filtration, wash with a cold solvent (e.g., ether), and dry under vacuum.

Quantitative Data Summary

Parameter Synthesis of 3,5-Dimethylpyrazole[8][9] Nitration of Dimethylpyrazole (Illustrative) Reduction of Nitropyrazole (Illustrative)
Scale 0.5 moleLab ScaleLab Scale
Yield 77-81%Typically >80%Typically >90%
Purity Crystalline solid, m.p. 107-108 °CRequires recrystallizationRequires recrystallization of the salt
Key Reagents Hydrazine sulfate, AcetylacetoneNitric Acid, Sulfuric AcidH₂, Pd/C
Solvent Aqueous NaOH, Ether-Methanol or Ethanol
Temperature ~15 °C0-10 °C (addition), RT (reaction)RT to 50 °C
Reaction Time ~1.5 hours1-3 hours4-24 hours

Note: The data for the nitration and reduction steps are illustrative and will vary depending on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction & Salt Formation A Methylhydrazine C Cyclocondensation A->C B Acetylacetone B->C D 1,5-Dimethyl-1H-pyrazole (and 1,3-isomer) C->D E 1,5-Dimethyl-1H-pyrazole D->E G Nitration E->G F HNO3 / H2SO4 F->G H 1,5-Dimethyl-4-nitro-1H-pyrazole G->H I 1,5-Dimethyl-4-nitro-1H-pyrazole H->I K Reduction I->K J H2, Pd/C J->K L 1,5-Dimethyl-1H-pyrazol-4-amine K->L N Salt Formation L->N M HCl M->N O 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride N->O

Caption: Overall synthetic workflow.

Logical Relationship of Troubleshooting in Nitration

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions A Nitration Issue B Incomplete Reaction A->B C Byproduct Formation A->C D Runaway Reaction A->D E Check Reagent Quality/ Increase Reaction Time B->E F Control Stoichiometry/ Maintain Temperature C->F G Controlled Addition/ Adequate Cooling D->G

Caption: Troubleshooting logic for nitration.

References

Validation & Comparative

Comparative Guide to HPLC Purity Analysis of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride, a key building block in the synthesis of various pharmaceutical compounds.

Introduction to Analytical Challenges

This compound is a polar, water-soluble compound. Its analysis by reversed-phase HPLC (RP-HPLC), the most common mode of HPLC, can be challenging due to its limited retention on non-polar stationary phases.[1][2][3] This guide compares two robust RP-HPLC methods, Method A (a standard C18 column-based method) and Method B (an alternative method using a C8 column), to provide a framework for selecting an optimal analytical strategy. The comparison will be based on key performance parameters such as resolution, peak symmetry, and retention time.

Experimental Protocols

Detailed methodologies for the two comparative HPLC methods are presented below. These protocols are designed to be a starting point for method development and validation.

Method A: Standard Reversed-Phase (C18) Method

This method utilizes a C18 stationary phase, which is widely used in reversed-phase chromatography for its strong hydrophobic retention.[1][2]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: 1 mg/mL of this compound dissolved in Mobile Phase A.

Method B: Alternative Reversed-Phase (C8) Method

This method employs a C8 stationary phase, which provides less hydrophobic retention than a C18 column and can be advantageous for more polar compounds.[1]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C8, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: 1 mg/mL of this compound dissolved in Mobile Phase A.

Comparative Data Presentation

The following table summarizes the hypothetical performance data for the two HPLC methods. This data is for illustrative purposes to highlight the expected differences in performance. "Impurity 1" and "Impurity 2" represent potential process-related impurities that are commonly encountered in the synthesis of pyrazole derivatives.

ParameterMethod A (C18)Method B (C8)
Retention Time (Main Peak) (min) 8.57.2
Resolution (Main Peak / Impurity 1) 2.11.8
Resolution (Main Peak / Impurity 2) 3.52.9
Tailing Factor (Main Peak) 1.21.1
Theoretical Plates (Main Peak) 12,00010,500

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

G Figure 1: HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in Mobile Phase A prep1->prep2 prep3 Filter the sample solution prep2->prep3 hplc1 Inject sample into HPLC system prep3->hplc1 hplc2 Separation on C18 or C8 column hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Integrate chromatogram hplc3->data1 data2 Calculate purity and impurity levels data1->data2 data3 Compare performance parameters data2->data3 report report data3->report Generate Report

Caption: Workflow for HPLC purity analysis.

Logical Comparison of Methods

The selection between Method A and Method B depends on the specific requirements of the analysis. The following diagram outlines the decision-making process.

G Figure 2: Method Selection Logic start Start: Need for Purity Analysis decision1 Is higher resolution critical for known closely eluting impurities? start->decision1 method_a Choose Method A (C18) - Better resolution - Longer retention decision1->method_a Yes method_b Choose Method B (C8) - Shorter analysis time - Improved peak shape for polar analytes decision1->method_b No end End: Method Selected method_a->end method_b->end

References

Confirming the Identity of Synthesized Pyrazole Derivatives: A Comparative Guide to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a critical step. This guide provides a comparative overview of mass spectrometry for the structural elucidation of pyrazole derivatives, supported by experimental data and protocols. It also contrasts this technique with other common analytical methods.

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Accurate structural confirmation is therefore paramount to ensure the validity of research findings and the safety and efficacy of potential drug candidates. Mass spectrometry serves as a powerful analytical tool for this purpose, providing precise molecular weight determination and valuable structural insights through fragmentation analysis.[3][4]

Mass Spectrometry Analysis of Pyrazole Derivatives

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions.[3] When analyzing a synthesized pyrazole derivative, this technique provides two primary pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.

Common ionization techniques for pyrazole derivatives include Electron Impact (EI) and Electrospray Ionization (ESI).[4]

  • Electron Impact (EI): This is a high-energy ionization technique that causes extensive fragmentation. While this can make the molecular ion peak less abundant, the resulting fragmentation pattern is highly reproducible and provides detailed structural information.[5][6] EI is particularly useful for volatile and thermally stable pyrazole derivatives.[7]

  • Electrospray Ionization (ESI): A softer ionization technique, ESI is well-suited for a broader range of pyrazole derivatives, including those that are less volatile or thermally labile.[7][8][9] It typically produces a prominent protonated molecule [M+H]+ or other adduct ions, making molecular weight determination straightforward.[9][10] Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation.[1][8]

The fragmentation of the pyrazole ring is a key diagnostic feature. Common fragmentation pathways involve the cleavage of the nitrogen-nitrogen bond and the expulsion of small neutral molecules like HCN.[5][11] The specific fragmentation pattern is highly dependent on the substituents on the pyrazole ring.[11][12]

Table 1: Common Fragmentation Patterns in Mass Spectrometry of Pyrazole Derivatives

Ionization TypeCommon ProcessResulting FragmentsSignificance
Electron Impact (EI) Ring CleavageLoss of N2, HCN, RCN (where R is a substituent)Provides information on the core pyrazole structure and its substituents.[11][13]
Benzylic CleavageFragmentation at bonds adjacent to aromatic substituentsHelps to identify and locate substituents on the pyrazole ring.
Electrospray (ESI-MS/MS) Protonated Molecule FragmentationLoss of substituents, ring openingConfirms the connectivity of the molecule and the nature of the substituents.[8]
Retro-Diels-Alder ReactionCleavage of the pyrazole ring into smaller charged fragmentsCan provide evidence for the substitution pattern on the ring.

Experimental Protocol: Mass Spectrometry

A generalized protocol for the analysis of pyrazole derivatives by mass spectrometry is as follows:

1. Sample Preparation:

  • Prepare a dilute solution of the synthesized pyrazole derivative, typically around 1 mg/mL, in a high-purity solvent such as methanol, acetonitrile, or a mixture with water.[4][14]

  • The choice of solvent will depend on the solubility of the compound and the ionization technique to be used.[4]

  • For direct infusion into the mass spectrometer, it is crucial to filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could block the instrument's tubing.[14]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is injected into the HPLC system which is coupled to the mass spectrometer.[15]

2. Instrument Setup:

  • Calibrate the mass spectrometer using a standard calibration compound to ensure high mass accuracy.[4]

  • Select the appropriate ionization mode (e.g., ESI positive, ESI negative, or EI). ESI is generally preferred for its broad applicability to many pyrazole derivatives.[4]

  • Optimize the ion source parameters, such as capillary voltage, cone voltage, and gas flow rates, to achieve the maximum signal intensity for the analyte.[4]

3. Data Acquisition:

  • Acquire the mass spectrum in full scan mode to detect all ions within a specified mass range.

  • For more detailed structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or protonated molecule) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.[9]

Visualization of a Typical Fragmentation Pathway

The following diagram illustrates a generalized fragmentation pathway for a substituted pyrazole derivative under electron impact mass spectrometry.

PyrazoleFragmentation M [M]+• Molecular Ion F1 [M - R1]+ M->F1 - R1• F2 [M - N2]+• M->F2 - N2 F3 [M - HCN]+• M->F3 - HCN F4 [M - R2CN]+• M->F4 - R2CN Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Conclusion Synthesis Synthesized Pyrazole Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Group Analysis) Purification->IR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR for Connectivity) Purification->NMR Data_Analysis Combined Data Analysis IR->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

References

A Comparative Guide to the Reactivity of 1,5-Dimethyl- vs. 1,3-Dimethyl Pyrazole Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomeric dimethyl pyrazole amines: 1,3-dimethyl-1H-pyrazol-5-amine and 1,5-dimethyl-1H-pyrazol-4-amine. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as building blocks in the synthesis of novel pharmaceutical compounds and other functional materials. This document summarizes key reactivity differences, provides experimental protocols for characteristic reactions, and presents quantitative data where available.

Introduction to Isomeric Pyrazole Amines

1,3-Dimethyl-1H-pyrazol-5-amine and 1,5-dimethyl-1H-pyrazol-4-amine are structurally related heterocyclic amines that exhibit significant differences in their chemical behavior due to the position of the amino group on the pyrazole ring. The location of the amino group influences the electron density distribution within the aromatic ring and the steric accessibility of reactive sites, thereby dictating the outcome of various chemical transformations.

Table 1: Physical and Spectroscopic Properties

Property1,3-Dimethyl-1H-pyrazol-5-amine1,5-Dimethyl-1H-pyrazol-4-amine
CAS Number 3524-32-1121983-36-6
Molecular Formula C₅H₉N₃C₅H₉N₃
Molecular Weight 111.15 g/mol [1]111.15 g/mol [2]
Appearance White to light yellow crystalline powderNot specified
¹H NMR (CDCl₃, δ) 5.76 (s, 1H, H-4), 3.58 (s, 3H, N-CH₃), 2.22 (s, 3H, C-CH₃)Data not readily available
¹³C NMR (CDCl₃, δ) Data not readily availableData not readily available

Comparative Reactivity Analysis

The primary distinction in reactivity between the two isomers lies in the nucleophilicity of the exocyclic amino group and the susceptibility of the pyrazole ring to electrophilic substitution.

Reactivity of the Amino Group

The amino group in 5-aminopyrazoles is generally considered to be highly reactive, participating readily in reactions such as acylation, alkylation, and diazotization. In contrast, the amino group at the C-4 position is expected to have different reactivity due to its electronic environment.

  • 1,3-Dimethyl-1H-pyrazol-5-amine: The amino group at the C-5 position is highly nucleophilic, readily undergoing reactions with a variety of electrophiles. This high reactivity is attributed to the electron-donating nature of the pyrazole ring, which enhances the electron density on the exocyclic nitrogen.

  • 1,5-Dimethyl-1H-pyrazol-4-amine: While specific experimental data is limited, the amino group at the C-4 position is anticipated to be less nucleophilic than its C-5 counterpart. This is because the C-4 position is less influenced by the electron-donating effects of the ring nitrogens compared to the C-5 position.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic attack. The position of substitution is directed by the existing substituents.

  • 1,3-Dimethyl-1H-pyrazol-5-amine: The C-4 position is the most activated site for electrophilic substitution due to the directing effects of the two methyl groups and the amino group.

  • 1,5-Dimethyl-1H-pyrazol-4-amine: The C-3 position is the most likely site for electrophilic substitution, influenced by the directing effects of the adjacent methyl and amino groups.

Key Experimental Comparisons

Synthesis of the Isomers

Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine: A common route involves the cyclocondensation of 3-aminocrotononitrile with methylhydrazine.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine

  • To a solution of 3-aminocrotononitrile (16.5 g, 0.2 mol) in n-pentanol (40 mL), slowly add methylhydrazine (12.9 g, 0.28 mol).

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After completion, remove n-pentanol and excess methylhydrazine by distillation under reduced pressure.

  • Dissolve the resulting beige precipitate in heptane (150 mL) and filter.

  • Dry the filtrate under vacuum at 40 °C to yield 1,3-dimethyl-1H-pyrazol-5-amine as a beige solid.

Synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine: Detailed experimental procedures for the synthesis of 1,5-dimethyl-1H-pyrazol-4-amine are not well-documented in publicly available literature, which presents a significant gap in directly comparing its reactivity. General methods for the synthesis of 4-aminopyrazoles often involve the reduction of a corresponding 4-nitro or 4-azo pyrazole derivative.

G cluster_synthesis_13 Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine cluster_synthesis_15 General Synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine 3-Aminocrotononitrile 3-Aminocrotononitrile Cyclocondensation Cyclocondensation 3-Aminocrotononitrile->Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Cyclocondensation 1,3-Dimethyl-1H-pyrazol-5-amine 1,3-Dimethyl-1H-pyrazol-5-amine Cyclocondensation->1,3-Dimethyl-1H-pyrazol-5-amine 1,5-Dimethyl-4-nitropyrazole 1,5-Dimethyl-4-nitropyrazole Reduction Reduction 1,5-Dimethyl-4-nitropyrazole->Reduction 1,5-Dimethyl-1H-pyrazol-4-amine 1,5-Dimethyl-1H-pyrazol-4-amine Reduction->1,5-Dimethyl-1H-pyrazol-4-amine

Synthetic pathways for the pyrazole amine isomers.
Acylation of the Amino Group

Acylation of the exocyclic amino group is a fundamental reaction to assess its nucleophilicity.

Experimental Protocol: Acylation of 1,3-Dimethyl-1H-pyrazol-5-amine

  • Dissolve 1,3-dimethyl-1H-pyrazol-5-amine (1.11 g, 10 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Add triethylamine (1.5 mL, 11 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (0.78 g, 10 mmol) in anhydrous dichloromethane (5 mL).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide.

  • Purify the product by recrystallization or column chromatography.

A similar protocol would be employed for the acylation of 1,5-dimethyl-1H-pyrazol-4-amine to provide a direct comparison of yields and reaction times.

Table 2: Expected Reactivity in Acylation

ReactantExpected ProductRelative Reactivity
1,3-Dimethyl-1H-pyrazol-5-amineN-(1,3-dimethyl-1H-pyrazol-5-yl)acetamideHigh
1,5-Dimethyl-1H-pyrazol-4-amineN-(1,5-dimethyl-1H-pyrazol-4-yl)acetamideModerate
Diazotization and Sandmeyer Reaction

The diazotization of the amino group to form a diazonium salt, followed by a Sandmeyer reaction to introduce a substituent, is a key transformation that highlights the utility of these amines.

Experimental Protocol: Diazotization and Sandmeyer Reaction of 1,3-Dimethyl-1H-pyrazol-5-amine

  • Diazotization:

    • Dissolve 1,3-dimethyl-1H-pyrazol-5-amine (1.11 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (3 mL) while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction (Chlorination):

    • In a separate flask, dissolve copper(I) chloride (1.2 g, 12 mmol) in concentrated hydrochloric acid (5 mL) at room temperature.

    • Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 5-chloro-1,3-dimethyl-1H-pyrazole by column chromatography.

The same procedure would be applied to 1,5-dimethyl-1H-pyrazol-4-amine to compare the efficiency of diazonium salt formation and subsequent substitution.

G Aminopyrazole Aminopyrazole Diazonium Salt Diazonium Salt Aminopyrazole->Diazonium Salt NaNO₂, HCl, 0-5 °C Substituted Pyrazole Substituted Pyrazole Diazonium Salt->Substituted Pyrazole CuX (Sandmeyer Reaction)

General workflow for the Sandmeyer reaction.
Cyclization Reactions

5-Aminopyrazoles are valuable precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine

  • A mixture of 1,3-dimethyl-1H-pyrazol-5-amine (1.11 g, 10 mmol) and formamide (20 mL) is heated at 180-190 °C for 4 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.

The ability of 1,5-dimethyl-1H-pyrazol-4-amine to participate in similar cyclization reactions to form pyrazolo[4,3-c]pyridines would be a key point of comparison.

G cluster_13 1,3-Dimethyl-1H-pyrazol-5-amine Reactivity cluster_15 1,5-Dimethyl-1H-pyrazol-4-amine Reactivity 1,3-DM-5-Amine 1,3-Dimethyl- 1H-pyrazol-5-amine Cyclization_13 Cyclization 1,3-DM-5-Amine->Cyclization_13 Formamide Formamide Formamide->Cyclization_13 Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Cyclization_13->Pyrazolo[3,4-d]pyrimidine 1,5-DM-4-Amine 1,5-Dimethyl- 1H-pyrazol-4-amine Cyclization_15 Cyclization 1,5-DM-4-Amine->Cyclization_15 Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Cyclization_15 Pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine Cyclization_15->Pyrazolo[4,3-c]pyridine

Comparative cyclization pathways.

Summary and Outlook

The reactivity of 1,3-dimethyl-1H-pyrazol-5-amine is well-characterized, showcasing a highly nucleophilic amino group and a propensity for electrophilic substitution at the C-4 position. This makes it a versatile building block for a wide range of derivatives, particularly fused heterocyclic systems.

In contrast, the reactivity of 1,5-dimethyl-1H-pyrazol-4-amine is significantly less explored in the available literature. Based on general principles of pyrazole chemistry, its amino group is expected to be less reactive, and electrophilic substitution would likely occur at the C-3 position.

Future work should focus on:

  • Developing and publishing a reliable synthetic route to 1,5-dimethyl-1H-pyrazol-4-amine.

  • Conducting direct comparative studies of the two isomers under identical reaction conditions to obtain quantitative data on their reactivity.

  • Exploring the unique synthetic possibilities offered by the reactivity profile of 1,5-dimethyl-1H-pyrazol-4-amine.

This comparative guide highlights the importance of positional isomerism in determining the chemical reactivity of substituted pyrazoles. A deeper understanding of these differences will undoubtedly facilitate the rational design and synthesis of novel molecules with desired properties for various applications in research and development.

References

Pyrazole-Based Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous clinically approved drugs and investigational agents.[1][2][3] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of inhibitory activity and selectivity against various biological targets.[1][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-based inhibitors, focusing on their application as anticancer agents, particularly as kinase inhibitors. The information is presented to facilitate the rational design and development of next-generation pyrazole-based therapeutics.

Comparative Analysis of Inhibitory Potency

The inhibitory potential of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core and its appended functionalities. The following tables summarize the in vitro inhibitory activities of representative pyrazole-based compounds against various cancer-related protein kinases and cancer cell lines.

Table 1: SAR of Pyrazole-Based Kinase Inhibitors
Compound IDTarget Kinase(s)Key Structural FeaturesIC50 (µM)Reference
1 (5h) BRAFV600E5-phenyl-1H-pyrazole with niacinamide moiety0.33[5]
2 (10d) BRAFV600E4,5-dihydro-1H-pyrazole with thiazole moiety0.05
3 (27e) BRAFV600E4,5-dihydropyrazole with niacinamide moiety0.20[6]
4 (50) EGFR, VEGFR-2Fused pyrazole derivative0.09 (EGFR), 0.23 (VEGFR-2)[1]
5 (43) PI3 KinasePyrazole carbaldehyde derivativePotent inhibitor (IC50 not specified)[1]
6 (9c) JNK-1Pyrazole with amide group< 10[7]
7 (10a) JNK-1Pyrazole with amide group< 10[7]
8 (10d) JNK-1Pyrazole with amide group< 10[7]
Ruxolitinib JAK1, JAK2Pyrazole linked to a pyrrolo[2,3-d]pyrimidine~0.003 (for both)[4]

Key SAR Insights from Table 1:

  • BRAF Inhibitors: The presence of a niacinamide or thiazole moiety attached to the pyrazole core appears crucial for potent BRAFV600E inhibition.[5][6] Dihydropyrazole derivatives also show significant activity.[6]

  • Multi-Kinase Inhibitors: Fused pyrazole systems can exhibit potent inhibitory activity against multiple kinases, such as EGFR and VEGFR-2, suggesting a broader application for these scaffolds.[1]

  • JNK Inhibitors: An amide group is a recurring feature in potent pyrazole-based JNK-1 inhibitors.[7]

  • JAK Inhibitors: The linkage of a pyrazole ring to another heterocyclic system, like pyrrolo[2,3-d]pyrimidine in Ruxolitinib, can lead to highly potent and selective inhibitors.[4]

Table 2: Antiproliferative Activity of Pyrazole Derivatives in Cancer Cell Lines
Compound IDCell LineCancer TypeKey Structural FeaturesIC50 (µM)Reference
1 (5h) WM266.4Melanoma5-phenyl-1H-pyrazole with niacinamide moiety2.63[5]
1 (5h) A375Melanoma5-phenyl-1H-pyrazole with niacinamide moiety3.16[5]
2 (10d) WM266.4Melanoma4,5-dihydro-1H-pyrazole with thiazole moiety0.12
2 (10d) MCF-7Breast Cancer4,5-dihydro-1H-pyrazole with thiazole moiety0.16
3 (27e) WM266.4Melanoma4,5-dihydropyrazole with niacinamide moiety0.89 (GI50)[6]
4 (50) HepG2Liver CancerFused pyrazole derivative0.71[1]
5 (43) MCF7Breast CancerPyrazole carbaldehyde derivative0.25[1]
6 (29) HepG2Liver CancerPyrazolo[1,5-a]pyrimidine10.05[1]
7 (31) A549Lung CancerPyrazole-based hybrid heteroaromatic42.79[1]
8 (32) A549Lung CancerPyrazole-based hybrid heteroaromatic55.73[1]

Key SAR Insights from Table 2:

  • The in vitro antiproliferative activity generally correlates with the enzymatic inhibitory potency. For instance, potent BRAFV600E inhibitors show significant activity against melanoma cell lines harboring this mutation.[5][6]

  • Substitutions on the pyrazole ring significantly influence cytotoxicity. For example, compound 10d with a thiazole moiety demonstrates sub-micromolar activity against both melanoma and breast cancer cell lines.

  • The nature of the heterocyclic system fused or linked to the pyrazole core plays a critical role in determining the anticancer spectrum.[1]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of pyrazole-based inhibitors. Specific details may vary between individual studies.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagents and Materials: Recombinant human kinase, substrate peptide, ATP (adenosine triphosphate), assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the assay buffer in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product (phosphorylated substrate) or consumed ATP is quantified using a suitable detection method (e.g., luminescence, fluorescence).

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • After incubation, the MTT solution is added to each well, and the plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved by adding a solubilization solution.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing SAR and Biological Context

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 PI3K/AKT Pathway cluster_3 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF (e.g., BRAF) RAF (e.g., BRAF) RAS->RAF (e.g., BRAF) MEK MEK RAF (e.g., BRAF)->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Survival Survival AKT->Survival Pyrazole Inhibitor (BRAF) Pyrazole Inhibitor (BRAF) Pyrazole Inhibitor (BRAF)->RAF (e.g., BRAF) Pyrazole Inhibitor (PI3K) Pyrazole Inhibitor (PI3K) Pyrazole Inhibitor (PI3K)->PI3K

Caption: Key signaling pathways in cancer targeted by pyrazole-based inhibitors.

SAR_Workflow Start Start Lead Pyrazole Scaffold Lead Pyrazole Scaffold Start->Lead Pyrazole Scaffold Chemical Synthesis of Derivatives Chemical Synthesis of Derivatives Lead Pyrazole Scaffold->Chemical Synthesis of Derivatives In Vitro Kinase Assay In Vitro Kinase Assay Chemical Synthesis of Derivatives->In Vitro Kinase Assay Cell-Based Antiproliferative Assay Cell-Based Antiproliferative Assay In Vitro Kinase Assay->Cell-Based Antiproliferative Assay Analyze SAR Analyze SAR Cell-Based Antiproliferative Assay->Analyze SAR Analyze SAR->Chemical Synthesis of Derivatives Further Optimization Optimized Lead Optimized Lead Analyze SAR->Optimized Lead Potent & Selective In Vivo Studies In Vivo Studies Optimized Lead->In Vivo Studies End End In Vivo Studies->End

Caption: General workflow for the discovery and optimization of pyrazole-based inhibitors.

Caption: Key structure-activity relationship points on the pyrazole scaffold.

References

A Comparative Guide to the Synthetic Routes of 4-amino-1,5-dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-amino-1,5-dimethylpyrazole is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact the speed and success of a research program. This guide provides a detailed comparison of three alternative synthetic routes to this compound, presenting quantitative data, experimental protocols, and visual representations of the chemical transformations.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for three distinct synthetic pathways to 4-amino-1,5-dimethylpyrazole:

ParameterRoute 1: Nitration and ReductionRoute 2: Reduction of Azo-PyrazoleRoute 3: Curtius Rearrangement
Starting Material 1,5-Dimethylpyrazole4-Arylazo-1,5-dimethylpyrazole1,5-Dimethylpyrazole-4-carboxylic acid
Overall Yield ~70-80% (estimated)HighGood to High
Number of Steps 22 (including azo-precursor synthesis)1 (one-pot)
Reaction Time Nitration: ~1.5-3 h; Reduction: 4-12 hAzo formation: ~4-5 h; Reduction: ~1-2 h~4-6 h
Reaction Temperature Nitration: 0-50°C; Reduction: RT to refluxAzo formation: Reflux; Reduction: 50°C90-100°C
Key Reagents Nitric acid, Sulfuric acid, SnCl₂/HCl or Pd/C, H₂Substituted aniline, NaNO₂, Hydrazine hydrateDiphenylphosphoryl azide (DPPA), Benzyl alcohol
Cost of Reagents Generally low to moderateLow to moderateHigh (DPPA can be expensive)
Safety Concerns Use of strong acids and nitrating agents; handling of flammable hydrogen gas for catalytic hydrogenation.Handling of potentially carcinogenic aromatic amines and diazonium salts.Potential for explosive acyl azide intermediates (minimized in one-pot procedures with DPPA).[1]

Synthetic Route 1: Nitration and Subsequent Reduction

This classical two-step approach involves the electrophilic nitration of the pyrazole ring at the C4 position, followed by the reduction of the nitro group to the desired amine.

Experimental Protocol

Step 1: Synthesis of 1,5-dimethyl-4-nitropyrazole

A one-pot, two-step nitration can be adapted from the synthesis of 4-nitropyrazole.[2] To a stirred solution of 1,5-dimethylpyrazole (1.0 eq) in concentrated sulfuric acid (2.1 eq) at room temperature, a mixture of fuming nitric acid (1.5 eq) and fuming sulfuric acid (3.0 eq) is added dropwise, maintaining the temperature at 50°C. The reaction is stirred for 1.5 hours. The mixture is then carefully poured onto crushed ice, and the precipitated product is filtered, washed with cold water, and dried to yield 1,5-dimethyl-4-nitropyrazole.

Step 2: Reduction of 1,5-dimethyl-4-nitropyrazole to 4-amino-1,5-dimethylpyrazole

Method A: Catalytic Hydrogenation

1,5-dimethyl-4-nitropyrazole (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford 4-amino-1,5-dimethylpyrazole.

Method B: Reduction with Tin(II) Chloride

To a solution of 1,5-dimethyl-4-nitropyrazole (1.0 eq) in ethanol, an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) is added.[3] The mixture is heated to reflux for 4 hours. After cooling, the reaction is quenched with a 10% aqueous sodium hydroxide solution until the tin salts precipitate.[4] The product is then extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 4-amino-1,5-dimethylpyrazole.

G A 1,5-Dimethylpyrazole B 1,5-Dimethyl-4-nitropyrazole A->B HNO₃, H₂SO₄ C 4-Amino-1,5-dimethylpyrazole B->C Reduction (e.g., Pd/C, H₂ or SnCl₂/HCl) G A 1,5-Dimethylpyrazole B 4-Arylazo-1,5-dimethylpyrazole A->B ArN₂⁺Cl⁻ C 4-Amino-1,5-dimethylpyrazole B->C Hydrazine Hydrate G A 1,5-Dimethylpyrazole-4-carboxylic acid B Isocyanate Intermediate A->B DPPA, Heat C Benzyl Carbamate B->C Benzyl Alcohol D 4-Amino-1,5-dimethylpyrazole C->D Hydrogenolysis

References

A Comparative Analysis of Catalysts for Pyrazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pyrazoles—a core scaffold in many biologically active compounds—is a critical process. The choice of catalyst plays a pivotal role in determining the efficiency, regioselectivity, and environmental footprint of the synthesis. This guide provides a comparative analysis of various catalytic systems for pyrazole synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and optimization.

The Knorr pyrazole synthesis, first reported in 1883, remains a foundational method, typically involving the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] However, the field has evolved significantly, with the development of a diverse array of catalysts, including homogeneous, heterogeneous, metal-based, and metal-free systems, each offering distinct advantages.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of various catalysts in pyrazole synthesis, highlighting key parameters such as yield, reaction time, and temperature.

Table 1: Heterogeneous Catalysts for Pyrazole Synthesis
CatalystReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Nano-ZnOPhenylhydrazine, Ethyl acetoacetateControlled conditionsNot specifiedShort95[2]
Amberlyst-70Hydrazines/Hydrazides, 1,3-DiketonesWaterRoom TemperatureNot specifiedNot specified[2]
NaCoMo (3D platelike ternary-oxo-cluster)Sulfonyl hydrazides, 1,3-DiketonesNot specifiedNot specifiedNot specifiedup to 99[2]
Nickel-based heterogeneous catalystHydrazine, Acetophenone derivatives, Aldehyde derivativesEthanolRoom Temperature3 hoursGood to Excellent[3]
SrFe12O19 magnetic nanoparticlesAromatic aldehydes, Malononitrile, Phenyl hydrazineSolvent-freeNot specifiedShortHigh[4]
Solid-phase vinyl alcohol (SPVA)Aromatic aldehydes, Malononitrile, Phenyl hydrazineSolvent-freeNot specifiedNot specifiedNot specified[4]
Table 2: Homogeneous Catalysts for Pyrazole Synthesis
CatalystReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Glacial Acetic AcidAcetylacetone, Hydrazine HydrateWater< 503 hours> 90[5]
Silver Triflate (AgOTf) (1 mol%)Trifluoromethylated ynones, Aryl/Alkyl hydrazinesNot specifiedRoom Temperature1 hourup to 99[2]
Copper Triflate / --INVALID-LINK--α,β-Ethylenic ketone, p-(4-(tert-butyl)phenyl) hydrazineNot specifiedNot specifiedNot specifiedNot specified[2]
RuH2(PPh3)3CO / Xantphos / Piperidinium acetate2-alkyl-1,3-diols, Hydrazinestert-Amyl alcoholNot specifiedNot specified68[6]
Molecular IodineSulfonyl hydrazides, 1,3-Diketones, Sodium sulfinatesNot specifiedMild conditionsNot specifiedNot specified[2]
p-Toluenesulfonic acid (p-TSA)Cyclic β-diketones, Aryl glyoxal, ArylhydrazonesNot specifiedNot specifiedNot specifiedNot specified[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Protocol 1: Synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine) using Glacial Acetic Acid[1]
  • Materials : Ethyl acetoacetate, phenylhydrazine, glacial acetic acid.

  • Procedure :

    • Slowly add ethyl acetoacetate to phenylhydrazine. Note that this addition is exothermic.[1]

    • Heat the reaction mixture under reflux for 1 hour.[1]

    • Cool the resulting syrup in an ice bath to induce crystallization of the crude product.[1]

    • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolone.[1]

Protocol 2: Synthesis of Pyrazoles using a Heterogeneous Nickel-Based Catalyst[3]
  • Materials : Acetophenone (0.1 mol), hydrazine (0.1 mol), solid Nickel-based heterogeneous catalyst (10 mol%), benzaldehyde, Ethanol (10 mL).

  • Procedure :

    • Charge a round bottom flask with acetophenone, hydrazine, and the nickel-based catalyst in ethanol.

    • Stir the mixture for 30 minutes at room temperature.

    • Add benzaldehyde dropwise to the reaction mixture.

    • Continue stirring for 3 hours at room temperature.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the catalyst can be recovered for reuse.[3]

Protocol 3: Knorr Pyrazole Synthesis from a Ketoester[7]
  • Materials : Ethyl benzoylacetate (~3 mmol, limiting reagent), hydrazine (~6 mmol, 2 equivalents), 1-propanol (solvent).

  • Procedure :

    • Combine ethyl benzoylacetate and hydrazine in 1-propanol.

    • Heat the reaction mixture.

    • Monitor the reaction by TLC.

    • Upon completion, isolate the pyrazole product. This specific reaction yields a pyrazolone, which exists in tautomeric equilibrium with the pyrazole form.[7]

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental setups is crucial for understanding and optimizing pyrazole synthesis.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.[1]

The Knorr synthesis is a cornerstone of pyrazole chemistry.[1] It proceeds via the initial condensation of a hydrazine with one of the carbonyl groups of a 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1] The reaction is typically acid-catalyzed.[1][8]

Experimental_Workflow Start Start Reactant_Addition Reactant and Catalyst Addition (e.g., 1,3-Dicarbonyl, Hydrazine, Catalyst in Solvent) Start->Reactant_Addition Reaction Reaction at Controlled Temperature (e.g., Room Temperature, Reflux) Reactant_Addition->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (e.g., Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (e.g., NMR, MS, Melting Point) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for pyrazole synthesis.

This generalized workflow outlines the key steps involved in a typical laboratory synthesis of pyrazoles, from the initial mixing of reactants to the final characterization of the purified product.

Conclusion

The synthesis of pyrazoles has been significantly advanced by the development of a wide range of catalytic systems. Heterogeneous catalysts offer advantages in terms of reusability and ease of separation, contributing to more sustainable and cost-effective processes.[2][3][9] Homogeneous catalysts, on the other hand, often provide high efficiency and selectivity under mild conditions.[2][6] Recent research has also focused on metal-free catalytic systems, which are attractive from an environmental and economic perspective.[2][10] The choice of the optimal catalyst will depend on the specific substrates, desired product characteristics, and process constraints. This guide provides a starting point for researchers to navigate the diverse landscape of catalysts for pyrazole synthesis and to select the most appropriate system for their specific needs.

References

Advantages of using the dihydrochloride salt in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that significantly influences a compound's performance in experimental assays and its potential for further development. Among the various salt forms, the dihydrochloride salt is a frequently employed strategy for molecules with two or more basic centers.[1] This guide provides an objective comparison of dihydrochloride salts with their free base or other salt alternatives, supported by experimental data and detailed protocols.

Enhanced Physicochemical Properties of Dihydrochloride Salts

The conversion of a weakly basic free base into a dihydrochloride salt can profoundly alter its physicochemical properties, offering significant advantages in experimental settings.[1] These improvements are primarily centered around solubility, stability, and dissolution rate.

Superior Aqueous Solubility

One of the most significant advantages of using a dihydrochloride salt is the substantial increase in aqueous solubility.[1][2] This is particularly crucial for in vitro assays that require the compound to be in solution to interact with its biological target. The ionic nature of the salt allows for more favorable interactions with water molecules, leading to enhanced solubility. For instance, the conversion of a preclinical candidate, IIIM-290, to its hydrochloride salt resulted in a 45-fold improvement in aqueous solubility.[2] Similarly, the hydrochloride salt of the GABAkine KRM-II-81 demonstrated a 13 to 14-fold increase in water solubility compared to its free base.[3]

Improved Stability

Dihydrochloride salts often exhibit greater physical and chemical stability compared to their corresponding free bases.[1][4] This enhanced stability can lead to a longer shelf-life and prevent degradation of the API during storage and experimentation.[1] The protonation of the basic functional groups in the salt form reduces their nucleophilicity and susceptibility to degradation reactions.[4] However, it is important to note that salt formation is not a universal guarantee of improved stability, as the introduction of a counterion can sometimes introduce new degradation pathways.[1]

Faster Dissolution Rate

A higher dissolution rate is another key advantage of dihydrochloride salts, which is closely linked to their enhanced solubility.[1][5] A faster dissolution rate is critical for achieving the necessary therapeutic concentrations in various in vitro and in vivo models.[1] Studies comparing different salt forms of haloperidol demonstrated that the hydrochloride salt exhibited higher dissolution rates at higher pHs compared to the free base.[5]

Comparative Data: Dihydrochloride Salt vs. Free Base

The following tables summarize the quantitative improvements observed when converting a free base to a hydrochloride salt form.

Table 1: Aqueous Solubility Enhancement

CompoundFormAqueous SolubilityFold IncreaseReference
IIIM-290Free Base~8.6 µg/mL-[2]
IIIM-290HydrochlorideNot specified, but 45-fold increase45[2]
KRM-II-81Free Base467.5 ± 1 µg/mL-[3]
KRM-II-81Hydrochloride5563 ± 15 µg/mL~12[3]
ElacestrantFree Base0.00035 mg/mL-[6]
ElacestrantDihydrochloride25 mg/mL~71,428[6]

Table 2: Comparative Stability Profile of H-Lys-Gly-OH

ParameterH-Lys-Gly-OH HClH-Lys-Gly-OH (Free Base)Rationale
Purity after 6 months at 25°C/60% RH> 97%< 95%The free base is more prone to degradation.[4]
Purity after 6 months at 40°C/75% RH> 95%< 90%Accelerated conditions highlight the lower stability of the free base.[4]
Hygroscopicity (Weight gain at 80% RH)< 2%> 5%Salts are generally less hygroscopic than their corresponding free bases.[4]
Aqueous Solution Stability (pH 7.4, 37°C, 24h)> 98% remaining~95% remainingThe protonated amino groups in the salt form are less reactive in solution.[4]

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the properties of different salt forms.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[7]

  • Preparation: An excess amount of the dihydrochloride salt or free base is added to a vial containing a specific volume of purified water or a relevant buffer solution.

  • Equilibration: The vials are sealed and agitated in a mechanical shaker or on a rotating wheel at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a suitable filter (e.g., 0.22 µm) to remove any undissolved solids.

  • Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated based on the measured concentration and any dilution factors.

Solid-State Stability Assessment

This protocol assesses the chemical stability of the salt form under accelerated conditions.

  • Sample Preparation: A known quantity of the dihydrochloride salt and the free base are placed in separate, appropriate containers (e.g., glass vials).

  • Storage Conditions: The samples are stored under controlled temperature and humidity conditions (e.g., 40°C / 75% relative humidity) for a specified duration (e.g., 1, 3, and 6 months).

  • Time Points: At each time point, a sample is withdrawn for analysis.

  • Analysis: The purity of the sample is determined by HPLC. The appearance of any new peaks indicates the formation of degradation products.

  • Comparison: The purity of the stored samples is compared to that of a sample stored under controlled, non-accelerated conditions (e.g., 5°C).

Hygroscopicity Determination

This experiment measures the tendency of a substance to absorb moisture from the air.[4]

  • Sample Preparation: A pre-weighed amount of the dihydrochloride salt or free base is placed in a tared container.

  • Exposure: The open container is placed in a humidity chamber with a controlled relative humidity (e.g., 80% RH) and temperature (e.g., 25°C).

  • Weight Measurement: The weight of the sample is monitored at regular intervals until a constant weight is achieved.

  • Calculation: The percentage of weight gain is calculated to determine the hygroscopicity of the compound.

Visualizing Key Concepts

Diagrams can help illustrate the fundamental principles and workflows discussed.

Dissociation of a Dihydrochloride Salt in Water

Experimental_Workflow cluster_preparation Preparation cluster_characterization Physicochemical Characterization cluster_comparison Data Comparison & Selection API Active Pharmaceutical Ingredient (Free Base) Salt Synthesize Dihydrochloride Salt API->Salt Solubility Solubility Assay (Shake-Flask) Salt->Solubility Stability Stability Study (Accelerated Conditions) Salt->Stability Hygroscopicity Hygroscopicity Test Salt->Hygroscopicity Data Compare Data: - Solubility - Stability - Hygroscopicity Solubility->Data Stability->Data Hygroscopicity->Data Decision Select Optimal Form for Further Assays Data->Decision

Workflow for Salt Form Comparison

Bioavailability_Impact Salt Dihydrochloride Salt Solubility Increased Aqueous Solubility Salt->Solubility Dissolution Faster Dissolution in GI Tract Solubility->Dissolution Absorption Enhanced Absorption into Bloodstream Dissolution->Absorption Bioavailability Improved Bioavailability Absorption->Bioavailability

Impact of Salt Form on Bioavailability

Conclusion

The use of dihydrochloride salts in experimental assays offers significant advantages, primarily through the enhancement of aqueous solubility, stability, and dissolution rate. These improved physicochemical properties can lead to more reliable and reproducible data in a variety of in vitro and in vivo experimental models. While the benefits are substantial, it is essential to conduct thorough experimental comparisons, as outlined in this guide, to select the optimal form of a drug candidate for further development. The potential for phenomena such as the common-ion effect, which can suppress dissolution in certain environments, should also be considered during these evaluations.[7][8]

References

Benchmarking a Novel Anti-inflammatory Agent Against Industry Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the anti-inflammatory activity of a novel therapeutic agent against well-established drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. By leveraging standardized in-vitro and in-vivo assays, researchers can objectively assess the potency and efficacy of their compound, providing crucial data for further development.

Comparative Performance Data

The following tables summarize the anti-inflammatory activities of standard drugs in key assays. These values serve as a benchmark for evaluating a new chemical entity.

Table 1: In-Vitro COX-1 and COX-2 Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary mechanism for many anti-inflammatory drugs. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The ratio of COX-1/COX-2 IC50 is an indicator of the drug's selectivity for the COX-2 isoform, which is associated with inflammation, versus the COX-1 isoform, which is involved in gastrointestinal and platelet function.[1][2][3]

DrugTypeCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Ratio
Ibuprofen Non-selective NSAID12800.15[1]
Indomethacin Non-selective NSAID0.00900.310.029[1]
Celecoxib COX-2 selective NSAID826.812[1]
Diclofenac NSAID0.0760.0262.9[1]
Meloxicam NSAID376.16.1[1]

Table 2: In-Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of inflammation in immune cells like macrophages. This assay measures the ability of a drug to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Dexamethasone, a corticosteroid, is a potent inhibitor of these pathways.[4][5][6]

DrugTarget PathwayTypical IC50 Range for Cytokine Inhibition
Dexamethasone Glucocorticoid Receptor0.1 nM - 10 µM[7]
NSAIDs (general) COX pathwayVaries depending on specific NSAID and cytokine

Table 3: In-Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a standard in-vivo assay to assess acute inflammation. The ED50 value represents the dose of the drug required to reduce the paw swelling by 50%. A lower ED50 indicates greater in-vivo efficacy.

DrugClassED50 (mg/kg, p.o.)
Indomethacin NSAID3[8]
Naproxen NSAID15[9]
Ibuprofen NSAIDData varies
Celecoxib NSAIDData varies

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data.

In-Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.

Principle: The activity of COX enzymes is measured by monitoring the conversion of a substrate (e.g., arachidonic acid) to prostaglandins. The inhibitory effect of the test compound is determined by quantifying the reduction in prostaglandin production.

Methodology:

  • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing a heme cofactor, the respective COX enzyme, and the test compound at various concentrations is prepared.

  • Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Incubation: The reaction is incubated for a specific time at a controlled temperature (e.g., 37°C).

  • Termination: The reaction is stopped by adding a quenching agent.

  • Quantification: The amount of prostaglandin (e.g., PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

In-Vitro LPS-Induced Cytokine Release Assay in Macrophages

This cell-based assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Principle: Macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) are stimulated with LPS to induce the expression and release of cytokines. The inhibitory effect of the test compound on cytokine production is measured.

Methodology:

  • Cell Culture: Macrophages are cultured in appropriate media and conditions.

  • Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-incubated with various concentrations of the test compound for a defined period (e.g., 1 hour).

  • Stimulation: LPS is added to the wells to induce an inflammatory response. Control wells without LPS are also included.

  • Incubation: The cells are incubated for a specified duration (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using ELISA.

  • Data Analysis: The IC50 values for the inhibition of each cytokine are calculated.

In-Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.

Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Drug Administration: The test compound or a vehicle control is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before carrageenan injection.

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each dose of the test compound at each time point. The ED50 value is then determined.

Mandatory Visualizations

Diagrams illustrating key signaling pathways and experimental workflows provide a clear visual representation of the underlying biological processes and experimental design.

COX_Pathway Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever GI_Protection_Platelet_Function GI Protection & Platelet Function Prostaglandins_Thromboxanes->GI_Protection_Platelet_Function NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors COX-2 Selective Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2 Corticosteroids Corticosteroids (e.g., Dexamethasone) Phospholipase_A2 Phospholipase A2 Corticosteroids->Phospholipase_A2 Inhibits expression

Mechanism of Action of Anti-inflammatory Drugs.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88-dependent pathway TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Proinflammatory_Genes->Cytokines Translation Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits

LPS-induced Pro-inflammatory Cytokine Production Pathway.

Experimental_Workflow cluster_invitro In-Vitro Assays cluster_invivo In-Vivo Assay COX_Assay COX-1/COX-2 Inhibition Assay Cytokine_Assay LPS-induced Cytokine Release Data_Analysis Data Analysis (IC50 / ED50) COX_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Paw_Edema Carrageenan-induced Paw Edema Paw_Edema->Data_Analysis Start Test Compound Start->COX_Assay Start->Cytokine_Assay Start->Paw_Edema Comparison Benchmark against Standard Drugs Data_Analysis->Comparison

Experimental Workflow for Anti-inflammatory Drug Benchmarking.

References

A Researcher's Guide to In Vitro Assay Validation for Pyrazole Compound Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the careful selection and validation of in vitro assays are paramount for the successful screening of pyrazole compounds. This guide provides an objective comparison of commonly employed biochemical and cell-based assays, complete with experimental data, detailed protocols, and visual workflows to inform your screening strategy.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide array of biological targets, particularly protein kinases.[1] Effective screening of these compounds requires robust and validated in vitro assays to determine their potency, selectivity, and cellular activity. This guide focuses on two primary categories of assays: biochemical assays that measure direct target interaction and cell-based assays that assess the compound's effect in a more physiologically relevant context.

Comparative Analysis of In Vitro Assays

The selection of an appropriate assay depends on the specific research question, the target of interest, and the desired throughput. Here, we compare a widely used biochemical assay, the ADP-Glo™ Kinase Assay, with a standard cell-based cytotoxicity assay, the MTT assay.

Assay Principle and Performance Comparison
FeatureADP-Glo™ Kinase Assay (Biochemical)MTT Assay (Cell-Based)
Principle Measures kinase activity by quantifying the amount of ADP produced in a kinase reaction through a luminescent signal.[2]Measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[3]
Primary Output IC50 (half-maximal inhibitory concentration) - a measure of inhibitor potency against a purified enzyme.[2]IC50 (half-maximal inhibitory concentration) - a measure of the compound's ability to reduce cell viability.[3]
Typical Z'-Factor Generally high ( > 0.7), indicating a large separation between positive and negative controls and suitability for high-throughput screening (HTS).[4][5]Variable, can be lower than biochemical assays (often 0.4 - 0.7 is considered acceptable for cell-based assays), and can be influenced by cell type and assay conditions.[4]
Advantages - Direct measurement of target inhibition.- High sensitivity and wide dynamic range.- Amenable to HTS.[2]- Provides information on cellular cytotoxicity.- Inexpensive and widely used.- Reflects the compound's effect in a cellular context, including cell permeability.
Disadvantages - Does not provide information on cell permeability or off-target effects in a cellular environment.- Indirect measure of cell viability.- Can be confounded by compounds that affect cellular metabolism without being cytotoxic.- Less sensitive than luminescent assays.[6]
Performance Data for Pyrazole Compounds

The following table summarizes the inhibitory activities of selected pyrazole-containing compounds from various studies. It is important to note that these values are compiled from different sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Compound IDTarget Kinase(s)Assay TypeCell Line (for cellular assays)IC50 (µM)Reference
Compound 1 Akt1Biochemical (unspecified)-0.061[7]
Compound 1 -Cellular (Antiproliferative)HCT1167.76[7]
Compound 1 -Cellular (Antiproliferative)OVCAR-89.76[7]
Compound 24 CDK1Biochemical (unspecified)-2.38[7]
Compound 24 -Cellular (Antiproliferative)HepG20.05[7]
Compound 25 CDK1Biochemical (unspecified)-1.52[7]
Compound 25 -Cellular (Antiproliferative)HCT1160.035[7]
Compound 18c VEGFR2Biochemical (unspecified)-0.218[8]
Compound 18c -Cellular (Antitumor)HL608.43[8]
Compound 18g HER2Biochemical (unspecified)-0.496[8]
Compound 18g -Cellular (Antitumor)MDA-MB-2314.07[8]

Note: The discrepancy often observed between biochemical and cellular IC50 values can be attributed to factors such as cell permeability, compound metabolism, and engagement of the compound with the target in a complex cellular environment.[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.

Biochemical Assay: ADP-Glo™ Kinase Assay Protocol

This protocol outlines the steps for determining the IC50 of a pyrazole compound against a specific kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Pyrazole compound stock solution (in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (for controls).

  • Add 2 µL of a solution containing the kinase and its substrate.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubation: Mix the plate and incubate at room temperature for 60 minutes.[9]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[2]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[2]

Cell-Based Assay: MTT Cytotoxicity Assay Protocol

This protocol describes the steps to assess the cytotoxic effect of a pyrazole compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • Cell culture medium

  • Pyrazole compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Workflows and Signaling Pathways

Diagrams are essential for understanding complex experimental processes and biological pathways.

experimental_workflow cluster_biochemical Biochemical Assay Workflow (ADP-Glo) cluster_cellular Cell-Based Assay Workflow (MTT) b_start Start b_prep Prepare Reagents (Kinase, Substrate, ATP, Compound) b_start->b_prep b_react Set up Kinase Reaction in 384-well plate b_prep->b_react b_incubate Incubate (e.g., 60 min) b_react->b_incubate b_adp_glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) b_incubate->b_adp_glo b_incubate2 Incubate (40 min) b_adp_glo->b_incubate2 b_detect Add Kinase Detection Reagent (Convert ADP to ATP, generate light) b_incubate2->b_detect b_incubate3 Incubate (30-60 min) b_detect->b_incubate3 b_read Read Luminescence b_incubate3->b_read b_analyze Analyze Data (Calculate IC50) b_read->b_analyze b_end End b_analyze->b_end c_start Start c_seed Seed Cells in 96-well plate c_start->c_seed c_treat Treat with Pyrazole Compound c_seed->c_treat c_incubate Incubate (e.g., 48-72h) c_treat->c_incubate c_mtt Add MTT Reagent c_incubate->c_mtt c_incubate2 Incubate (2-4h) c_mtt->c_incubate2 c_solubilize Add Solubilization Solution c_incubate2->c_solubilize c_read Read Absorbance c_solubilize->c_read c_analyze Analyze Data (Calculate IC50) c_read->c_analyze c_end End c_analyze->c_end

Comparison of biochemical and cell-based assay workflows.

Many pyrazole compounds function by inhibiting protein kinases involved in critical signaling pathways that drive cell proliferation and survival. The JAK-STAT and MAPK/ERK pathways are common targets.

signaling_pathways cluster_jak_stat JAK-STAT Signaling Pathway cluster_mapk_erk MAPK/ERK Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene Gene Transcription (Proliferation, Survival) nucleus->gene pyrazole_jak Pyrazole Inhibitor pyrazole_jak->jak gf Growth Factor rtk Receptor Tyrosine Kinase gf->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus2 Nucleus erk->nucleus2 tf Transcription Factors gene2 Gene Expression (Cell Growth, Division) tf->gene2 nucleus2->tf pyrazole_raf Pyrazole Inhibitor pyrazole_raf->raf pyrazole_mek Pyrazole Inhibitor pyrazole_mek->mek

Inhibition of JAK-STAT and MAPK/ERK pathways by pyrazole compounds.

Conclusion

The validation of in vitro assays is a critical step in the drug discovery pipeline for pyrazole compounds. A multi-faceted approach that combines robust biochemical assays for direct target interaction with cell-based assays to assess cellular efficacy is essential.[9] By carefully selecting and validating assays, researchers can confidently identify and prioritize true positive hits for further development, ultimately reducing the risk of costly failures in later stages. This guide provides a framework for comparing and selecting the most appropriate assays for your pyrazole compound screening campaigns.

References

A Researcher's Guide to Structure Confirmation: Comparing Experimental and Predicted NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical research and drug development, the unambiguous confirmation of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. The comparison of experimentally acquired NMR data with computationally predicted spectra offers a powerful and increasingly accessible method for structure verification and elucidation. This guide provides an objective comparison of methodologies, presents supporting data, and outlines detailed protocols for researchers, scientists, and drug development professionals.

Quantitative Comparison of NMR Prediction Methods

The accuracy of predicted NMR spectra is a critical factor in their utility for structure confirmation. Various software packages and algorithms are available, each with its own strengths and weaknesses. The table below summarizes key performance metrics for different prediction approaches. These values represent typical deviations between predicted and experimental chemical shifts.

Prediction Method / Software1H Chemical Shift (ppm)13C Chemical Shift (ppm)Key Features & Considerations
Empirical (Database-driven)
Mnova NMRPredict (HOSE Code & Machine Learning)[1][2]0.1 - 0.31.0 - 5.0Fast and generally accurate for common structural motifs.[1] Accuracy depends on the quality and size of the underlying database.[2]
ACD/Labs NMR Predictor Suite[3]0.1 - 0.31.0 - 5.0Offers prediction for various nuclei (1H, 13C, 15N, 19F, 31P) and allows for training with in-house data to improve accuracy for novel compounds.[3]
nmrdb.org (HOSE Code)[2]0.2 - 0.41.5 - 6.0A free online tool that provides a convincing real-time NMR spectrum simulation.[2]
ChemDraw (ChemNMR)0.2 - 0.52.0 - 7.0Estimates chemical shifts based on additivity rules for available substructures.[2]
Quantum Mechanical (Ab initio)
Gaussian< 0.1 (with proper functional/basis set)< 1.0 (with proper functional/basis set)Computationally intensive but can be highly accurate, especially for novel structures not well-represented in databases.
Machine Learning-Based Approaches
Multitask Machine Learning Frameworks[4][5]VariesVariesCan predict molecular structure directly from 1D NMR spectra, showing high accuracy within top predictions for molecules up to 19 heavy atoms.[4][5]

Note: The accuracy of predictions can be influenced by factors such as the solvent used, temperature, and the presence of conformational flexibility in the molecule.

Experimental and Computational Protocols

A robust comparison relies on high-quality experimental data and a systematic prediction and analysis workflow.

Experimental Protocol for Acquiring High-Quality NMR Data
  • Sample Preparation:

    • Ensure the sample is pure. Impurities can complicate spectral analysis.

    • Choose an appropriate deuterated solvent that fully dissolves the sample. The choice of solvent can affect chemical shifts.

    • Prepare the sample at a suitable concentration. Too low a concentration will result in a poor signal-to-noise ratio, while high concentrations can lead to line broadening.

    • Filter the sample to remove any particulate matter.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer for better signal dispersion and sensitivity.[6]

    • Tune and match the probe for the nucleus being observed to ensure optimal signal transmission and detection.[7]

    • Calibrate the 90° pulse width to ensure accurate signal excitation.[7]

    • Lock onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Data Acquisition:

    • Acquire a 1D proton (1H) NMR spectrum.

    • Acquire a 1D carbon-13 (13C) NMR spectrum.

    • For complex structures, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to establish connectivity between atoms.[2]

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[7]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).[8]

    • Phase the spectrum correctly to obtain pure absorption lineshapes.[8]

    • Perform baseline correction to ensure accurate integration.[8]

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

    • Pick the peaks to obtain a list of chemical shifts.[8]

Computational Protocol for NMR Spectra Prediction and Comparison
  • Structure Input:

    • Draw the proposed chemical structure in the chosen NMR prediction software.[3]

  • Prediction Parameters:

    • Select the desired nucleus (e.g., 1H, 13C).

    • Specify the solvent to match the experimental conditions.

    • Set the spectrometer frequency (MHz) to match the experimental setup.

  • Spectrum Prediction:

    • Run the prediction algorithm to generate the theoretical NMR spectrum.[1]

  • Comparison and Analysis:

    • Visually overlay the predicted and experimental spectra for a qualitative comparison.[3]

    • Generate a table comparing the experimental and predicted chemical shifts.

    • Calculate statistical metrics to quantify the agreement between the two spectra. Common metrics include:

      • Mean Absolute Error (MAE): The average of the absolute differences between predicted and experimental chemical shifts.[9]

      • Correlation Coefficient (R²): A measure of the linear correlation between the predicted and experimental data.[9]

    • For more complex datasets, consider using advanced statistical methods like Principal Component Analysis (PCA) to identify differences.[10][11]

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for comparing experimental NMR data with predicted spectra for the purpose of confirming a chemical structure.

G cluster_exp Experimental Workflow cluster_pred Computational Workflow cluster_comp Comparison & Confirmation SamplePrep Sample Preparation DataAcq NMR Data Acquisition (1D & 2D) SamplePrep->DataAcq DataProc Data Processing (FT, Phasing, Referencing) DataAcq->DataProc ExpSpec Experimental Spectrum & Peak List DataProc->ExpSpec Compare Compare Spectra (Overlay, Shift Difference) ExpSpec->Compare MolStruct Proposed Molecular Structure PredictParams Set Prediction Parameters (Solvent, Frequency) MolStruct->PredictParams PredictSpec Predict NMR Spectrum PredictParams->PredictSpec PredSpec Predicted Spectrum & Peak List PredictSpec->PredSpec PredSpec->Compare Stats Statistical Analysis (MAE, R²) Compare->Stats Decision Structure Confirmation Stats->Decision Confirmed Structure Confirmed Decision->Confirmed Good Agreement Rejected Structure Rejected Decision->Rejected Poor Agreement

Caption: Workflow for NMR-based structure confirmation.

This comprehensive approach, combining meticulous experimental work with the power of computational prediction, provides a high degree of confidence in the structural assignment of molecules, a critical step in chemical research and development.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride, a pyrazole derivative that necessitates careful management as hazardous chemical waste. Adherence to these protocols, in conjunction with institutional and local regulations, is essential for maintaining a safe research environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Required PPE:

  • Gloves: Chemically resistant gloves (e.g., nitrile) must be inspected before use.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[3][4][5]

  • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, a NIOSH-approved respirator should be used in a well-ventilated area.[2][4]

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6]

Step 1: Segregation and Collection

  • Solid Waste: Collect any unused or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container.[7][8] The container must be compatible with the chemical.

  • Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing papers, contaminated gloves, and absorbent pads, should also be placed in the same solid hazardous waste container.[8]

  • Rinsate: The first rinse of any contaminated glassware must be collected and disposed of as hazardous waste.[6] Subsequent rinses may be disposed of according to institutional guidelines.

Step 2: Labeling The hazardous waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate list of all constituents and their approximate concentrations.

  • The date when waste accumulation began.

  • The name of the principal investigator and the laboratory location.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory.[4][7]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong acids.[5]

Step 4: Professional Disposal

  • The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[1][8]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[6][8]

  • A common and recommended method for the disposal of such compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][8]

III. Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data is inferred from structurally similar compounds.

ParameterValue/InformationSource
Acute Oral Toxicity Category 4: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1][3]
Serious Eye Damage/Irritation Category 2A/2: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[1][2]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[4][7]

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Generate Waste? (Unused chemical, contaminated items, rinsate) B->C D Collect Waste in a Labeled, Compatible Container C->D Yes J End of Process C->J No E Solid Waste & Contaminated Materials D->E F First Rinsate of Glassware D->F G Store Sealed Container in Designated Hazardous Waste Area E->G F->G H Request Waste Pickup via Institutional EHS G->H I Professional Disposal by Licensed Company (e.g., Incineration) H->I I->J

Caption: Workflow for the proper disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research community. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with all local, regional, and national regulations.[7]

References

Personal protective equipment for handling 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride. The following guidance is synthesized from data for structurally similar compounds, including other dimethyl-pyrazol-amine derivatives and their salts. It is imperative to treat this compound with the same, if not greater, precautions as these related substances.

This guide provides crucial safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development.

Hazard Summary and Personal Protective Equipment

Based on data from analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Hazard Category GHS Hazard Statement Codes Precautionary Statement Codes
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362[1][2][4]
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313[1][2][4]
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405[1][4]
Acute Oral Toxicity H302: Harmful if swallowedP264, P270, P301+P312, P330, P501[4][5][6]

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of structurally similar compounds prep_ppe Don appropriate PPE: - Safety goggles - Lab coat - Nitrile gloves prep_sds->prep_ppe prep_workspace Prepare well-ventilated workspace (fume hood) prep_ppe->prep_workspace handle_weigh Weigh the compound carefully to avoid dust prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_use Use in experiment handle_dissolve->handle_use cleanup_decontaminate Decontaminate surfaces handle_use->cleanup_decontaminate Proceed to cleanup cleanup_waste Dispose of waste in labeled hazardous waste container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Safe Handling Workflow Diagram

Experimental Protocol: Step-by-Step Guidance

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Skin Protection:

    • Wear a lab coat and ensure it is fully buttoned.

    • Use compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

2. Handling Procedures

  • Pre-Handling:

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

    • Avoid the formation of dust when handling the solid compound.[5]

  • Weighing and Transfer:

    • Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood.

    • Use a spatula to transfer the solid, minimizing any airborne dust.

  • Dissolving:

    • Slowly add the compound to the desired solvent in a suitable container.

    • If necessary, gently stir the mixture to aid dissolution.

3. Spill Management

  • Minor Spills:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[9]

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

4. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]

5. Disposal Plan

  • Waste Generation: All materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be considered hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's EHS-approved waste management program.[2] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][7]

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.